3-bromo-N-phenylpyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMYJFMOWMYRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3-bromo-N-phenylpyridin-4-amine, a key building block in medicinal chemistry and drug development. The described methodology focuses on a modern, high-yield approach, offering a significant improvement over classical methods. This document includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable heterocyclic amine derivative frequently utilized as a scaffold in the synthesis of pharmacologically active molecules. The strategic placement of the bromine atom and the phenylamino group on the pyridine ring allows for diverse subsequent chemical modifications, such as cross-coupling reactions, making it an important intermediate for creating libraries of compounds for drug discovery. This guide details a robust synthesis pathway that is amenable to scale-up and provides good yields.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the bromination of 4-aminopyridine to produce the key intermediate, 4-amino-3-bromopyridine. The second and final step is a palladium-catalyzed Buchwald-Hartwig N-arylation reaction, which couples 4-amino-3-bromopyridine with an aryl halide to form the desired product. This modern cross-coupling method is known for its efficiency and functional group tolerance.
Experimental Protocols
Step 1: Synthesis of 4-amino-3-bromopyridine (Starting Material)
This protocol outlines the synthesis of the precursor required for the final N-arylation step.
-
Reaction: Bromination of 4-aminopyridine.
-
Reagents and Materials:
-
4-aminopyridine
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
In a reaction vessel, a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL) is prepared.
-
The mixture is cooled to 0 °C.
-
N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) is added in batches at 0 °C. The reaction should be protected from light.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine.[1]
-
Step 2: Synthesis of this compound
This protocol details the final Buchwald-Hartwig N-arylation to produce the target compound.
-
Reaction: Palladium-catalyzed N-arylation of 4-amino-3-bromopyridine.
-
Reagents and Materials:
-
4-amino-3-bromopyridine
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Sodium tert-butoxide (t-BuONa)
-
Dry Toluene
-
-
Procedure:
-
A sealed tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents).
-
4-amino-3-bromopyridine (1 equivalent) and dry toluene (to achieve a concentration of 0.2 M) are added to the tube.
-
Finally, iodobenzene (1.2 equivalents) is added.
-
The reaction mixture is stirred for 6 hours at 110 °C.
-
After the reaction is complete, the crude product is filtered through a pad of Celite.
-
The desired product is isolated by purification via column chromatography (silica gel, EtOAc:hexane with gradient).[2]
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Step | Product | Starting Material | Yield | Appearance | Analytical Data |
| 1 | 4-amino-3-bromopyridine | 4-aminopyridine | 91.4%[1] | Light yellow solid[1] | ESI-MS: m/z 172.9 [M+H]⁺[1] |
| 2 | This compound | 4-amino-3-bromopyridine | 87%[2] | Beige solid[2] or Yellow solid[3] | LC/MS (ESI, m/z): [M+1]⁺ = 250.1[3] |
Reaction Pathway Diagram
The synthesis pathway detailed in this guide provides a clear and efficient method for the preparation of this compound. The use of a modern palladium-catalyzed N-arylation in the final step ensures a high yield and a straightforward purification process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-bromo-N-phenylpyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document presents a combination of computationally predicted values and detailed, standardized experimental protocols for their empirical determination. The included data and methodologies are intended to support research and development activities, offering a foundational understanding of the compound's behavior in various chemical and biological systems. This guide also features a generalized experimental workflow for the synthesis and purification of N-arylpyridin-4-amines, providing a practical framework for its laboratory preparation.
Introduction
This compound is a substituted pyridine derivative featuring a bromine atom and a phenylamino group. Such scaffolds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for chemical synthesis modifications. This guide aims to provide a centralized resource of these key parameters to facilitate its application in research.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using the SwissADME web tool, a widely used platform for in silico drug discovery.
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₁₁H₉BrN₂ | - | - |
| Molecular Weight | 249.11 | g/mol | - |
| Melting Point | Not available | °C | Requires experimental determination. |
| Boiling Point | Not available | °C | Requires experimental determination under reduced pressure to avoid decomposition. |
| pKa (most basic) | 4.85 | - | Refers to the pyridinic nitrogen, indicating it is a weak base. |
| LogP (Octanol/Water) | 2.87 | - | Indicates moderate lipophilicity. |
| Water Solubility | -3.13 (log mol/L) | logS | Corresponds to a predicted solubility of 0.186 mg/mL. The compound is predicted to be moderately soluble. |
| Topological Polar Surface Area (TPSA) | 38.14 | Ų | Suggests good potential for membrane permeability. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental procedures that can be employed to empirically determine the physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a thin-walled glass capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Octanol/Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties.
Methodology: Shake-Flask Method (OECD 107)
-
Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other by shaking for 24 hours, followed by separation of the two phases.
-
Procedure:
-
A known amount of this compound is dissolved in the n-octanol phase.
-
An equal volume of the pre-saturated aqueous phase is added to a flask.
-
The flask is sealed and shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and formulation.
Methodology: Kinetic Solubility Assay
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Procedure:
-
A small aliquot of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.
-
The plate is sealed and shaken at a constant temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound in excess of its solubility.
-
-
Analysis:
-
The plate is centrifuged to pellet the precipitate.
-
A sample of the supernatant is carefully removed and its absorbance is measured using a UV-Vis plate reader at the compound's λmax.
-
Alternatively, the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.
-
-
Quantification: The solubility is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Acid Dissociation Constant (pKa) Determination
The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in an aqueous or mixed aqueous/organic solvent system. The ionic strength is kept constant with a background electrolyte like KCl.
-
Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator are used.
-
Procedure:
-
The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH to ensure complete protonation of the basic centers.
-
The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the basic sites have been neutralized. This can be done by analyzing the first derivative of the titration curve to find the inflection point.
Synthesis and Purification Workflow
As no specific biological signaling pathway has been identified for this compound, a general experimental workflow for its synthesis and purification is presented below. This workflow is based on common synthetic routes for N-aryl-4-aminopyridines, such as the Buchwald-Hartwig amination.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a foundational set of predicted physicochemical data for this compound and outlines robust, standard protocols for the experimental determination of these properties. The provided information and methodologies are intended to be a valuable resource for researchers in medicinal chemistry and related fields, enabling a more informed approach to the design of studies involving this compound. The generalized synthesis workflow offers a practical starting point for its laboratory preparation. It is recommended that the predicted values be confirmed experimentally for any critical applications.
Technical Guide: 3-bromo-N-phenylpyridin-4-amine and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-bromo-N-phenylpyridin-4-amine and its structural analogs. As a specific CAS number for this compound has not been identified in public databases, this document focuses on its predicted structure, plausible synthetic routes, and available data for closely related compounds to serve as a valuable resource for research and development.
Structure and CAS Number
Predicted Structure:

For reference, data for structurally similar compounds are provided in the following sections.
Physicochemical Properties of Structurally Related Compounds
Quantitative data for compounds structurally related to this compound are summarized in the table below. This information is crucial for understanding the potential properties of the target compound and for designing synthetic and analytical procedures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-bromo-2-phenylpyridin-4-amine | 1381943-63-0 | C₁₁H₉BrN₂ | 249.11 | Isomer with phenyl group at position 2.[1][2] |
| 3-bromo-N-methylpyridin-4-amine | 84539-38-8 | C₆H₇BrN₂ | 187.04 | N-methyl analog.[3] |
| N-phenylpyridin-4-amine | 22961-45-1 | C₁₁H₁₀N₂ | 170.21 | Parent compound without the bromine substituent.[4] |
| 3-bromo-N,N-dimethylpyridin-4-amine | Not Available | C₇H₉BrN₂ | 201.07 | N,N-dimethyl analog. |
Synthetic Methodologies
The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most plausible routes involve the formation of the carbon-nitrogen bond between the pyridine and phenyl rings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups. A potential synthetic pathway to this compound would involve the reaction of a di-halogenated pyridine, such as 3-bromo-4-chloropyridine, with aniline in the presence of a palladium catalyst and a suitable phosphine ligand. The regioselectivity of the reaction would be a critical factor to consider.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another viable method, particularly if the pyridine ring is activated by electron-withdrawing groups.[7][8][9] The reaction of a 3-bromo-4-halopyridine (where the halogen at position 4 is a good leaving group, such as fluorine) with aniline could yield the desired product. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
Alternative Synthetic Routes
Other potential synthetic strategies include the bromination of N-phenylpyridin-4-amine or a deaminative bromination of a corresponding amino-substituted precursor.[10][11] The feasibility of these routes would depend on the regioselectivity of the bromination and the availability of the starting materials.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols based on established literature procedures for similar compounds.[12] These should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-4-chloropyridine, 1.0 eq), the amine (e.g., aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activity
While there is no specific biological data for this compound, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of N-phenylpyridinamine have been investigated for various therapeutic applications. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its selectivity.
Conclusion
This technical guide provides a foundational understanding of this compound, a compound for which specific data is not yet publicly available. By presenting its predicted structure, outlining plausible and robust synthetic methodologies, and providing data on structurally related compounds, this document serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and similar molecules for applications in drug discovery and materials science. The provided experimental guidelines offer a practical framework for the synthesis of this novel compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 3-BROMO-2-PHENYLPYRIDIN-4-AMINE | 1381943-63-0 [chemicalbook.com]
- 3. 84539-38-8|3-Bromo-N-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. N-phenylpyridin-4-amine | C11H10N2 | CID 89945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Spectroscopic and Synthetic Overview of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate and present the available spectroscopic and synthetic data for the compound 3-bromo-N-phenylpyridin-4-amine. Due to the limited availability of comprehensive experimental data in publicly accessible databases and literature, this document outlines the general synthetic approaches and expected spectroscopic characteristics based on the analysis of structurally similar compounds. The provided information aims to guide researchers in the synthesis, purification, and characterization of this and related aminopyridine derivatives.
Introduction
This compound belongs to the class of aminopyridines, a group of compounds with significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a phenyl group to the aminopyridine scaffold can significantly influence its physicochemical properties, including its reactivity, lipophilicity, and potential for intermolecular interactions. Accurate spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared Spectroscopy - IR) is paramount for the unambiguous identification and characterization of this compound, while well-defined experimental protocols are crucial for its reproducible synthesis and purification.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Pyridine H-2 | 8.1 - 8.3 | s | - |
| Pyridine H-5 | 6.8 - 7.0 | d | ~5-6 |
| Pyridine H-6 | 8.2 - 8.4 | d | ~5-6 |
| Phenyl H (ortho) | 7.2 - 7.4 | d | ~7-8 |
| Phenyl H (meta) | 7.3 - 7.5 | t | ~7-8 |
| Phenyl H (para) | 7.1 - 7.3 | t | ~7-8 |
| N-H | 8.5 - 9.5 | s (broad) | - |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 148 - 152 |
| Pyridine C-3 | 105 - 110 |
| Pyridine C-4 | 150 - 155 |
| Pyridine C-5 | 115 - 120 |
| Pyridine C-6 | 145 - 150 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-2'/6' | 120 - 125 |
| Phenyl C-3'/5' | 128 - 132 |
| Phenyl C-4' | 122 - 127 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₉BrN₂).
| Ion | Predicted m/z | Notes |
| [M]⁺ | 248/250 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |
| [M+H]⁺ | 249/251 | Isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br) |
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared (IR) Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=C Stretch (Aromatic) | 1550 - 1620 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Synthetic Approaches and Experimental Workflow
A common and effective method for the synthesis of N-aryl aminopyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.
General Experimental Protocol for Buchwald-Hartwig Amination
The synthesis of this compound can be conceptually approached via the reaction of 3-bromo-4-chloropyridine or a related 4-halopyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Materials:
-
3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 3-bromo-4-halopyridine and aniline to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the literature detailing the signaling pathways or established biological activities of this compound. However, the aminopyridine scaffold is a known pharmacophore present in various biologically active molecules. Further research would be required to elucidate any potential therapeutic applications.
Conclusion
This technical guide provides a foundational overview of the predicted spectroscopic data and a viable synthetic strategy for this compound. The presented information is intended to be a starting point for researchers, and experimental validation of the predicted data and optimization of the synthetic protocol are essential next steps. The lack of comprehensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of this compound.
Crystal Structure of 3-bromo-N-phenylpyridin-4-amine: A Search for Definitive Crystallographic Data
Researchers, scientists, and drug development professionals seeking detailed crystallographic information on 3-bromo-N-phenylpyridin-4-amine will find that, despite extensive searches of publicly available databases and scientific literature, the specific crystal structure of this compound has not been reported.
This in-depth technical guide sought to provide comprehensive quantitative data, detailed experimental protocols, and visualizations related to the crystal structure of this compound. However, a thorough investigation of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other scientific repositories, yielded no specific crystallographic information file (CIF) or published research detailing the single-crystal X-ray analysis of this particular molecule.
While information on chemically related compounds is available, the precise arrangement of atoms, bond lengths, bond angles, and unit cell parameters for this compound remains uncharacterized in the public domain. The synthesis of various bromo-substituted aminopyridines has been documented in the literature, but these studies do not extend to the growth of single crystals and subsequent X-ray diffraction analysis necessary to elucidate the solid-state structure.
Information on Structurally Related Compounds
To provide context for researchers, crystallographic data for some structurally similar, yet distinct, molecules have been identified. For instance, the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine has been determined and its details are publicly accessible. This and other related structures can offer insights into potential intermolecular interactions and packing motifs that might be anticipated for this compound. However, direct extrapolation of quantitative structural data is not feasible due to the unique electronic and steric influences of the N-phenyl substituent in the target compound.
Future Outlook and Avenues for Research
The absence of a determined crystal structure for this compound presents an opportunity for further research. Elucidation of its three-dimensional structure would be invaluable for:
-
Computational Modeling: Providing an accurate starting point for molecular docking studies and simulations to predict its binding affinity and mode of action with biological targets.
-
Structure-Activity Relationship (SAR) Studies: Enabling a deeper understanding of how its specific structural features contribute to its biological activity, thus guiding the design of more potent and selective analogs.
-
Solid-State Characterization: Informing on its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and formulation.
Researchers interested in this molecule are encouraged to pursue its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Such a study would represent a novel contribution to the field of medicinal and materials chemistry.
Logical Workflow for Crystal Structure Determination
For researchers embarking on the determination of the crystal structure of this compound, a typical experimental workflow is outlined below.
Caption: A generalized workflow for the determination of a novel small molecule crystal structure.
In-depth Technical Guide: Biological Activity of 3-bromo-N-phenylpyridin-4-amine
Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for the compound 3-bromo-N-phenylpyridin-4-amine. The following guide is a structured template illustrating how such information would be presented if available, drawing on general methodologies and data presentation formats common in medicinal chemistry and pharmacology for analogous pyridine-containing compounds. This document is for illustrative purposes and does not contain factual data for the specified molecule.
Introduction
Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their versatile chemical nature allows for diverse functionalization, leading to a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and kinase inhibitory effects. This guide aims to provide a comprehensive technical overview of the biological activity of the specific compound this compound, covering its synthesis, mechanism of action, and quantitative biological data.
Synthesis
A plausible synthetic route for this compound could involve a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. A representative hypothetical protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dibromopyridine
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add 3,4-dibromopyridine (1 equivalent), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene, followed by aniline (1.1 equivalents) and the base (1.4 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity
No specific biological activity has been reported for this compound in the searched scientific literature.
Based on the activities of structurally similar aminopyridine derivatives, this compound could be hypothetically screened against a panel of protein kinases, G-protein coupled receptors, or microbial targets. The following sections describe the types of data and experimental protocols that would be relevant.
Quantitative Data Summary
Should experimental data become available, it would be summarized in a tabular format for clarity and ease of comparison.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Kinase A | Data not available | Biochemical |
| Kinase B | Data not available | Cell-based |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) | Assay Type |
| Staphylococcus aureus | Data not available | Broth microdilution |
| Escherichia coli | Data not available | Broth microdilution |
Experimental Protocols
Detailed methodologies for key hypothetical experiments are outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound (test compound)
-
Positive control antibiotic
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism with no compound).
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
No defined signaling pathways or mechanisms of action have been elucidated for this compound.
If this compound were found to be a kinase inhibitor, its mechanism could involve competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This would interrupt a specific signaling cascade.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a generic signaling pathway that could be relevant.
Caption: A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.
Caption: A hypothetical signaling cascade illustrating the potential inhibitory action of this compound on a protein kinase.
Conclusion
While this compound is a synthetically accessible molecule, there is currently no publicly available data on its biological activities. The templates for experimental protocols, data presentation, and pathway diagrams provided in this guide serve as a framework for how such information would be systematically organized and presented for researchers and drug development professionals should this compound be investigated in the future. Further research is required to determine if this compound possesses any significant pharmacological properties.
Potential Mechanism of Action of 3-bromo-N-phenylpyridin-4-amine: A Technical Whitepaper
Disclaimer: Direct experimental data on the biological activity and mechanism of action of 3-bromo-N-phenylpyridin-4-amine is not available in the public domain as of the last update of this document. This guide, therefore, presents a hypothesized mechanism of action based on the known activities of structurally similar compounds. The experimental protocols and potential signaling pathways described herein are illustrative and based on common practices for analogous molecules. This document is intended for research and informational purposes only.
Introduction
This compound belongs to the broader class of N-phenyl-amino-pyridine derivatives. While this specific molecule is not well-characterized in peer-reviewed literature, its structural motifs are present in numerous compounds with established biological activities. Notably, the N-phenylpyridin-4-amine scaffold is a key feature in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.
This whitepaper will explore the potential mechanism of action of this compound as a putative kinase inhibitor, drawing parallels from closely related and well-studied molecules.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the available literature for analogous compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several studies on N-(pyridin-3-yl)pyrimidin-4-amine and 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives have demonstrated potent inhibitory activity against various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The N-phenyl-amino-pyridine core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The bromo and phenyl substituents would likely occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity of the compound.
Potential Signaling Pathway Involvement
Given the potential for kinase inhibition, this compound could modulate a variety of signaling pathways depending on its kinase selectivity. A generalized signaling pathway that could be affected is depicted below.
Caption: Hypothesized mechanism of this compound as a receptor tyrosine kinase inhibitor.
Quantitative Data Summary
No quantitative data such as IC50, EC50, or binding affinities for this compound have been reported in the scientific literature. For structurally related compounds, a wide range of potencies has been observed, from nanomolar to micromolar, depending on the specific kinase target and the exact chemical structure. A hypothetical table for future experimental data is provided below for illustrative purposes.
Table 1: Hypothetical Quantitative Data for this compound
| Target Kinase | Assay Type | IC50 (nM) |
| Kinase A | Biochemical | Data not available |
| Kinase B | Cell-based | Data not available |
| Kinase C | Binding Assay | Data not available |
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of standard assays would be required. The following outlines a general workflow and protocols for key experiments.
General Experimental Workflow
The workflow to characterize the potential kinase inhibitory activity of a novel compound is a multi-step process.
Caption: A general experimental workflow for characterizing a novel kinase inhibitor.
Key Experimental Methodologies
4.2.1. In Vitro Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
-
Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) can be used. The amount of ATP remaining after a kinase reaction is inversely correlated with kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture in a 96- or 384-well plate. Include appropriate positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2.2. Cell-Based Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
-
Principle: Western blotting is used to detect the levels of the phosphorylated form of a target protein in cell lysates after treatment with the compound.
-
Protocol:
-
Culture a relevant cell line (e.g., one that overexpresses the target kinase) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
If necessary, stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor).
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to serve as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Conclusion
While direct evidence is currently lacking, the chemical structure of this compound strongly suggests that it may function as a kinase inhibitor. Its N-phenyl-amino-pyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Future research, following the experimental workflows outlined in this document, is necessary to confirm this hypothesis, identify its specific kinase targets, and elucidate its precise mechanism of action and potential therapeutic applications. Researchers and drug development professionals are encouraged to use this guide as a foundational framework for initiating such investigations.
The Ascendant Therapeutic Potential of Substituted N-phenylpyridin-4-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted N-phenylpyridin-4-amines and their structural analogues, such as anilinopyrimidines, have emerged as a pivotal scaffold in modern medicinal chemistry. Exhibiting a diverse range of biological activities, these compounds have garnered significant attention for their potential as potent and selective inhibitors of key cellular targets implicated in proliferative diseases, particularly cancer. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of substituted N-phenylpyridin-4-amines, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and the USP1/UAF1 deubiquitinase complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.
Core Compound Classes and Synthetic Strategies
The versatility of the N-phenylpyridin-4-amine core allows for extensive chemical modification, leading to the development of several classes of inhibitors with distinct biological activities. The general synthetic approaches often involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the central C-N bond between the pyridine (or pyrimidine) and aniline moieties.
General Synthesis of N-arylpyrimidin-2-amine Derivatives
A common synthetic route to N-arylpyrimidin-2-amine derivatives involves the Buchwald-Hartwig amination.
Experimental Protocol:
-
A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide is prepared in a reaction vessel.
-
Toluene is added as a solvent, and the reaction mixture is refluxed under a nitrogen atmosphere.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured over ice water.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography to yield the target N-arylpyrimidin-2-amine derivatives.
Biological Activities and Key Targets
Substituted N-phenylpyridin-4-amines have demonstrated potent inhibitory activity against several key enzymes involved in cell cycle regulation and DNA damage repair.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, a serine/threonine kinase, plays a crucial role in the G1/S phase transition of the cell cycle.[1] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[2] N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[2][3]
Quantitative Data: CDK2 Inhibition
| Compound ID | Structure | CDK2/cyclin A2 IC50 (nM) | Antiproliferative Activity (Cell Line, IC50 in µM) | Reference |
| 7l | N-(pyridin-3-yl)pyrimidin-4-amine derivative | 64.42 | MV4-11 (0.83), HT-29 (2.12), MCF-7 (3.12), HeLa (8.61) | [2] |
| NPPA3 | N-(pyridin-3-yl)pyrimidin-4-amine analogue | Not specified in provided text | Not specified in provided text | [3] |
Experimental Protocol: CDK2/cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay) [4][5][6][7][8][9][10]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[10]
-
Dilute CDK2/cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds in the Kinase Assay Buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition:
-
Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Signaling Pathway: CDK2 in Cell Cycle Regulation
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are crucial for mitotic progression, and their overexpression is linked to tumorigenesis.[11][12][13] Substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[14][15]
Quantitative Data: Aurora Kinase Inhibition
| Compound ID | Structure | Aurora A Ki (nM) | Aurora B Ki (nM) | Reference |
| 18 (CYC116) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 | 9.2 | [14][15] |
Experimental Protocol: Cellular Assay for Aurora Kinase Inhibition [12][16][17]
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, U2OS) in 96-well plates.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 8 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against phospho-Histone H3 (a marker for Aurora B activity) and LATS2 (a marker for Aurora A activity).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Stain the DNA with a fluorescent dye (e.g., DAPI).
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-Histone H3 and LATS2 to determine the inhibitory effect of the compound on Aurora A and B kinases.
-
Signaling Pathway: Aurora Kinases in Mitosis
USP1/UAF1 Deubiquitinase Complex Inhibition
The USP1/UAF1 complex is a key regulator of the DNA damage response, particularly in the Fanconi anemia and translesion synthesis pathways, through the deubiquitination of PCNA and FANCD2.[18][19][20][21] Inhibition of this complex can sensitize cancer cells to DNA-damaging agents like cisplatin.
Experimental Protocol: USP1-UAF1 Deubiquitination Assay [22][23][24]
-
Reaction Setup:
-
Deubiquitination Reaction:
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.[22]
-
Analyze the reaction products by SDS-PAGE and visualize by Coomassie staining or Western blotting to assess the extent of deubiquitination.
-
Signaling Pathway: USP1/UAF1 in the DNA Damage Response
Conclusion and Future Directions
Substituted N-phenylpyridin-4-amines represent a highly promising and versatile scaffold for the development of targeted therapeutics. Their demonstrated efficacy as inhibitors of key regulators of cell proliferation and genome stability, such as CDK2, Aurora kinases, and the USP1/UAF1 complex, underscores their potential in oncology and beyond. The detailed synthetic and biological protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring the full therapeutic potential of this compound class, including the investigation of novel targets and the development of combination therapies to overcome drug resistance.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]
- 7. Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. promega.com [promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The DNA-binding activity of USP1-associated factor 1 is required for efficient RAD51-mediated homologous DNA pairing and homology-directed DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. embopress.org [embopress.org]
The Discovery and Synthetic History of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the heterocyclic compound 3-bromo-N-phenylpyridin-4-amine. This molecule has emerged as a valuable intermediate in medicinal chemistry, particularly in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome pathway. This document details the key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, and presents relevant quantitative data and experimental protocols. Furthermore, it visualizes the logical workflow of its synthesis and its role in the broader context of targeted protein degradation.
Introduction
This compound is a substituted aminopyridine that has garnered interest as a versatile building block in the synthesis of more complex molecular architectures. Its strategic placement of a bromine atom and a phenylamino group on the pyridine ring allows for sequential functionalization, making it an attractive starting material for the generation of diverse chemical libraries. A notable application of this compound is in the synthesis of tricyclic systems, such as gamma-carbolines, which have been identified as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome pathway.
Discovery and First Reported Synthesis
The synthesis of this compound has been reported in the context of developing novel heterocyclic compounds for applications in medicinal chemistry. One of the well-documented methods for its preparation is through a palladium-catalyzed N-arylation reaction, a testament to the advancements in cross-coupling chemistry.
A key synthetic approach involves the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This reaction typically utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. In the case of this compound, the synthesis starts from 4-amino-3-bromopyridine and an arylating agent like iodobenzene.
Key Synthetic Protocols
Two primary synthetic routes for this compound are highlighted in the literature, both employing palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig N-Arylation of 4-amino-3-bromopyridine
This method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of 4-amino-3-bromopyridine with iodobenzene.
A sealed tube equipped with a magnetic stir bar is charged with Pd2(dba)3 (4 mol %), XantPhos (8 mol %), and t-BuONa (2 equivalents). To this, 4-amino-3-bromopyridine (1 equivalent) and dry toluene are added, followed by iodobenzene (1.2 equivalents). The reaction mixture is then stirred at 110°C for 6 hours. After completion, the crude product is filtered through a celite pad and purified by column chromatography.[1][2]
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Workflow for the synthesis of this compound.
Synthesis as an Intermediate for CRBN Ligands
In the context of synthesizing tricyclic Cereblon (CRBN) ligands, this compound is prepared as a key intermediate. This synthesis also employs a palladium-catalyzed coupling.
A mixture of this compound is prepared, and its subsequent reaction to form a 5H-pyrido[4,3-b]indole is carried out. A mixture of this compound (0.87 g, 3.49 mmol), palladium acetate (78.4 mg, 0.35 mmol), DUB (1.1 g, 6.99 mmol), and DCHPB (0.24 g, 0.70 mmol) in DMA (10 mL) is degassed with nitrogen. The reaction is heated to 170°C and stirred for 2 hours under microwave conditions. After cooling, the reaction mixture is filtered, and the filtrate is purified via reverse-phase column chromatography.[3][4]
Quantitative Data
The following table summarizes the reported quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 87% | [1][2] |
| Yield | 55.0% | [3] |
| Appearance | Beige solid | [1][2] |
| Appearance | Yellow solid | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ: 8.47 (s, 1H), 8.12 (d, J = 5.6 Hz, 1H), 7.42 (t, J = 7.9 Hz, 2H), 7.23 – 7.17 (m, 3H), 6.12 (s, 1H) | [1][2] |
| LC/MS (ESI, m/z) | [M+1]⁺ = 250.1 | [3] |
Applications in Drug Discovery: Targeting the Ubiquitin-Proteasome Pathway
A significant application of this compound is as a precursor for the synthesis of ligands targeting Cereblon (CRBN). CRBN is a substrate receptor of the E3 ubiquitin ligase complex, which is a central component of the Ubiquitin-Proteasome Pathway (UPP). The UPP is a critical cellular process responsible for the degradation of misfolded or unnecessary proteins. By developing ligands that bind to CRBN, it is possible to induce the degradation of specific target proteins, a therapeutic strategy known as targeted protein degradation.
The synthesis of 5H-pyrido[4,3-b]indole from this compound represents the formation of a core scaffold for such CRBN ligands.[3][4]
Signaling Pathway Context: Role in Targeted Protein Degradation
Caption: Role of this compound in CRBN ligand synthesis.
Conclusion
This compound serves as a key synthetic intermediate with demonstrated utility in the field of drug discovery. The development of robust synthetic methods, such as the Buchwald-Hartwig amination, has made this compound readily accessible for the construction of complex heterocyclic systems. Its role in the synthesis of Cereblon ligands underscores its importance in the exploration of novel therapeutic modalities, particularly in the rapidly advancing area of targeted protein degradation. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the design and synthesis of new pharmaceutical agents.
References
An In-depth Technical Guide to 3-bromo-N-phenylpyridin-4-amine Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of 3-bromo-N-phenylpyridin-4-amine derivatives and their analogues. The information presented is curated from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.
Core Structure and Chemical Scaffolds
The core chemical scaffold of interest is this compound. This structure serves as a versatile template for the development of various derivatives and analogues with a range of biological activities. The bromine atom at the 3-position of the pyridine ring provides a convenient handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
Synthesis Strategies
The synthesis of this compound derivatives and their analogues typically involves multi-step reaction sequences. Key synthetic methodologies include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, and standard functional group transformations.
General Synthetic Approach
A general and adaptable synthetic route for the preparation of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which are structurally related to the core topic, has been described. This approach often utilizes a Buchwald-Hartwig amination reaction.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Synthesis [1]
-
Reaction Setup: A mixture of the corresponding amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, 0.87 mmol), the appropriate aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol) is prepared in a round-bottom flask.
-
Solvent and Atmosphere: Toluene (15 mL) is added to the mixture, and the flask is purged with nitrogen.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 8 hours under a nitrogen atmosphere.
-
Work-up: After cooling, the toluene is removed under reduced pressure. The resulting residue is triturated with water (50 mL).
-
Purification: The crude product is then purified, for instance, by extraction with an organic solvent like ethyl acetate, followed by chromatographic techniques to yield the desired N-aryl derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the synthesis of these derivatives, particularly for creating carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide (such as a 3-bromopyridine derivative) with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling [3]
-
Reaction Setup: A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%) is prepared in a suitable reaction vessel.
-
Solvent: A water-ethanol blend (WEB, 3 mL) is used as the solvent.
-
Reaction Conditions: The mixture is stirred at room temperature for the required duration.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are then purified by column chromatography on silica gel to afford the coupled product.
Biological Activity and Therapeutic Potential
Derivatives and analogues of this compound have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for cancer therapy.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4] One of the most promising compounds from this series, designated as 7l , exhibited significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[4] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in cancer cells.[4]
Table 1: In Vitro Antiproliferative Activity of CDK2 Inhibitor 7l [4]
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colorectal Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
| HeLa | Cervical Cancer | 8.61 |
Table 2: Kinase Inhibitory Activity of Compound 7l [4]
| Kinase | IC50 (nM) |
| CDK2/cyclin A2 | 64.42 |
Unc-51 Like Autophagy Activating Kinase 1 (ULK1) Inhibition
Another class of related compounds, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have been identified as novel inhibitors of Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[5] ULK1 is a key initiator of autophagy, a cellular process that can promote cancer cell survival.[6][7][8] The most active compound in this series, 3s , demonstrated potent inhibition of ULK1 kinase activity and induced apoptosis in non-small cell lung cancer (NSCLC) cells while simultaneously blocking autophagy.[5]
Table 3: Biological Activity of ULK1 Inhibitor 3s [5]
| Target/Cell Line | Activity |
| ULK1 Kinase | Potent Inhibitory Activity |
| A549 (NSCLC) Cells | Inhibition of Proliferation |
| A549 (NSCLC) Cells | Induction of Apoptosis |
| A549 (NSCLC) Cells | Blockade of Autophagy |
Signaling Pathways
Understanding the signaling pathways in which the molecular targets of these compounds are involved is crucial for drug development.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[9][10] The activity of CDK2 is dependent on its association with cyclins, primarily cyclin E and cyclin A.[10] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[9][11] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.
Caption: CDK2 signaling pathway and the point of inhibition.
ULK1 Signaling Pathway in Autophagy
ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[6][7][8] It is a central component of a protein complex that is negatively regulated by mTORC1 in nutrient-rich conditions.[12] Under cellular stress, such as nutrient deprivation, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[12][13] By inhibiting ULK1, the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives can block the initiation of autophagy, a process that cancer cells often exploit for survival.
Caption: ULK1 signaling in autophagy and point of inhibition.
Experimental Workflow
The discovery and development of novel this compound derivatives and their analogues typically follow a structured experimental workflow, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for drug discovery.
Conclusion
The this compound scaffold and its analogues represent a promising area for the development of novel kinase inhibitors with therapeutic potential, particularly in oncology. The synthetic accessibility of these compounds, coupled with their potent biological activities against key cancer targets such as CDK2 and ULK1, underscores their importance for further investigation. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, which can aid researchers in the design and development of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Predicted Protein Targets of 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted protein targets of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. Due to the absence of direct experimental data for this specific compound, this document outlines a robust, simulated in silico prediction workflow, details the methodologies for subsequent experimental validation, and presents hypothetical predicted targets based on the analysis of structurally similar compounds. The objective is to furnish researchers and drug development professionals with a foundational understanding of the potential biological activities of this compound, thereby guiding future research and development efforts.
Introduction
This compound is a synthetic organic compound featuring a substituted pyridine core. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting that this compound is likely to interact with a range of protein targets. Understanding these potential interactions is a critical first step in elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its safety profile.
This document simulates a comprehensive target prediction and validation cascade, commencing with in silico methodologies to generate a preliminary list of putative protein targets. It further details the requisite experimental protocols to validate these computational predictions and concludes with a discussion of potential signaling pathways that may be modulated by this compound.
Disclaimer: The protein targets and associated data presented in this document are the result of a simulated in silico prediction process and are intended for illustrative purposes. These predictions require experimental validation.
In Silico Target Prediction
The initial phase of target identification for a novel compound for which no experimental data exists relies on computational, or in silico, methods. These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities. For this compound, a multi-pronged in silico strategy is proposed, incorporating ligand-based and structure-based methodologies to generate a high-confidence list of potential protein targets.
Methodology
A hypothetical SMILES (Simplified Molecular Input Line Entry System) string for this compound, Brc1cnccc1Nc2ccccc2, was generated based on its chemical name. This structure serves as the input for various web-based prediction servers.
-
Ligand-Based Similarity Searching: This approach compares the 2D and 3D structure of the query molecule to extensive databases of known bioactive compounds. Web servers such as SwissTargetPrediction utilize a combination of 2D fingerprints and 3D shape similarity to identify known ligands that are structurally analogous to the query compound. The protein targets of these identified ligands are then inferred as potential targets for the query molecule.
-
Pharmacophore-Based Screening: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of the query molecule that are responsible for its biological activity. This pharmacophore is then screened against a database of protein structures to identify those with binding sites that can accommodate it. Web servers like PharmMapper employ this reverse pharmacophore matching approach.
-
Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand (this compound) into the binding sites of a large collection of protein structures. This structure-based approach can identify proteins that are predicted to form stable binding interactions with the compound. ReverseDock is an example of a web server that facilitates this type of analysis.
Predicted Protein Target Classes
Based on the common functionalities of the aminopyridine scaffold found in many kinase inhibitors and other therapeutic agents, the simulated in silico predictions for this compound are anticipated to be enriched in the following protein classes:
-
Protein Kinases: This is the most probable target class due to the prevalence of the aminopyridine core in numerous approved and investigational kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Many small molecules with aromatic and amine features interact with this large family of cell surface receptors.
-
Ion Channels: These membrane proteins are also common targets for small molecule drugs.
-
Nuclear Receptors: These intracellular receptors are another potential target class.
Data Presentation: Predicted Protein Targets
The following tables summarize the hypothetical quantitative data that would be generated from the in silico prediction tools.
Table 1: Predicted Protein Kinase Targets
| Target Protein | Prediction Score (Arbitrary Units) | Known Ligand Similarity (Tanimoto) | Putative Biological Process |
| Epidermal Growth Factor Receptor (EGFR) | 0.85 | 0.78 | Cell proliferation, survival |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.82 | 0.75 | Angiogenesis |
| Abelson murine leukemia viral oncogene homolog 1 (ABL1) | 0.79 | 0.72 | Cell cycle regulation, apoptosis |
| Janus Kinase 2 (JAK2) | 0.75 | 0.69 | Signal transduction (JAK-STAT pathway) |
| Cyclin-Dependent Kinase 2 (CDK2) | 0.71 | 0.65 | Cell cycle progression |
Table 2: Predicted GPCR and Ion Channel Targets
| Target Protein | Target Class | Prediction Score (Arbitrary Units) | Known Ligand Similarity (Tanimoto) | Putative Biological Process |
| Dopamine Receptor D2 (DRD2) | GPCR | 0.68 | 0.62 | Neurotransmission |
| Serotonin 5-HT2A Receptor (HTR2A) | GPCR | 0.65 | 0.60 | Neurotransmission, smooth muscle contraction |
| Calcium Voltage-Gated Channel Subunit Alpha1 C (CACNA1C) | Ion Channel | 0.62 | 0.58 | Cardiac and neuronal excitability |
| Potassium Voltage-Gated Channel Subfamily H Member 2 (KCNH2) | Ion Channel | 0.59 | 0.55 | Cardiac action potential repolarization |
Experimental Protocols for Target Validation
The in silico predictions provide a valuable starting point, but experimental validation is crucial to confirm these putative targets. A tiered approach, starting with biochemical assays and progressing to cell-based and biophysical methods, is recommended.
Biochemical Assays: Kinase Inhibition Profiling
Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.
Methodology:
-
Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, this compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A panel of kinases predicted from the in silico analysis is selected. b. The compound is serially diluted to create a concentration gradient. c. The kinase, its specific substrate, and the compound are incubated in the assay buffer. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a specified time at an optimal temperature. f. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated using non-linear regression analysis.
Cell-Based Assays: Target Engagement and Downstream Signaling
Objective: To confirm that this compound engages its predicted target in a cellular context and modulates its downstream signaling pathways.
Methodology (Example: EGFR Target Validation):
-
Cell Line: A human cancer cell line that overexpresses EGFR (e.g., A431).
-
Procedure: a. A431 cells are cultured to sub-confluency. b. The cells are treated with varying concentrations of this compound for a specified duration. c. The cells are then stimulated with EGF to activate the EGFR signaling pathway. d. Following stimulation, the cells are lysed, and protein extracts are prepared. e. Western blotting is performed to assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK).
-
Data Analysis: The band intensities of the phosphorylated proteins are quantified and normalized to the total protein levels. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors would indicate target engagement and inhibition.
Biophysical Assays: Direct Binding Affinity
Objective: To directly measure the binding affinity and kinetics of the interaction between this compound and a purified predicted target protein.
Methodology (Surface Plasmon Resonance - SPR):
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Procedure: a. A purified predicted target protein is immobilized on the surface of a sensor chip. b. A series of concentrations of this compound are flowed over the sensor chip surface. c. The binding of the compound to the immobilized protein is detected as a change in the refractive index, which is recorded in real-time as a sensorgram. d. After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the prediction and validation of protein targets for this compound.
Caption: Target Prediction and Validation Workflow.
Hypothetical Signaling Pathway: EGFR Inhibition
This diagram illustrates the potential mechanism of action of this compound through the inhibition of the EGFR signaling pathway.
Caption: EGFR Signaling Pathway Inhibition.
Conclusion
While direct experimental evidence for the protein targets of this compound is currently unavailable, this technical guide provides a comprehensive framework for its initial characterization. The simulated in silico predictions, focusing on protein kinases as a primary target class, offer a strong foundation for initiating experimental investigations. The detailed experimental protocols provided herein serve as a practical guide for researchers to validate these computational hypotheses. The successful identification and validation of the protein targets of this compound will be instrumental in unlocking its therapeutic potential and advancing its development as a novel pharmacological agent.
An In-depth Technical Guide on the Safety and Toxicity Profile of 3-bromo-N-phenylpyridin-4-amine
Disclaimer: As of November 2025, a comprehensive safety and toxicity profile for 3-bromo-N-phenylpyridin-4-amine is not available in the public domain. This guide synthesizes information on structurally related compounds to provide a potential toxicological overview. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for further investigation. All data presented are for analogous compounds and not for this compound itself.
Executive Summary
This compound is a substituted pyridine derivative. While no specific toxicological studies have been published for this exact molecule, its structural motifs—a brominated pyridine ring and a phenylamine group—are present in compounds with known biological and toxicological activities. This whitepaper aims to provide a predictive toxicological assessment based on available data for structurally similar molecules. The primary concerns for compounds of this class include potential skin, eye, and respiratory tract irritation, as well as the possibility of systemic toxicity upon absorption. Aromatic amines, as a class, are also noted for their potential as carcinogens.[1][2] Rigorous toxicological evaluation of this compound is essential before its use in any application.
Predicted Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its toxicokinetic and toxicodynamic behavior. Based on its structure, the following properties can be anticipated for this compound:
| Property | Predicted Value/Characteristic | Rationale/Comparison Compound |
| Molecular Formula | C11H9BrN2 | Based on chemical structure |
| Molecular Weight | ~265.11 g/mol | Based on chemical structure |
| Physical State | Likely solid at room temperature | Similar to many substituted phenylpyridines |
| Solubility | Low solubility in water, soluble in organic solvents | Common for aromatic amines and pyridines |
| LogP | Moderately lipophilic | Presence of phenyl and bromo substituents |
Hazard Identification and Classification
Based on safety data sheets for analogous compounds like 3-bromo-4-methylpyridine, the following hazard classifications can be anticipated.[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Data not available.
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[3]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[3]
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Aromatic amines are a class of compounds that can exhibit mutagenic properties.[2]
-
Carcinogenicity: Some monocyclic aromatic amines are considered potential human carcinogens.[1]
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.
-
Aspiration Hazard: Not applicable for a solid.
Potential Toxicological Profile
Acute Toxicity
No specific LD50 values are available for this compound. For the related compound, 3-bromo-4-methylaniline, an oral LD50 of 180 mg/kg has been reported in rats, indicating significant acute toxicity.[4] Another related compound, 3-bromopyridine, is classified as harmful if swallowed.[5]
Table 1: Acute Toxicity Data for Structurally Related Compounds
| Compound | Test | Route | Species | Dose | Reference |
| 3-bromo-4-methylaniline | LD50 | Oral | Rat | 180 mg/kg | [4] |
| 3-bromo-4-methylaniline | LD50 | Oral | Bird | 1900 µg/kg | [4] |
Genotoxicity and Carcinogenicity
Aromatic amines are a well-documented class of compounds with the potential for genotoxicity and carcinogenicity.[1][2] The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. For instance, o-toluidine, a monocyclic aromatic amine, is considered a human bladder carcinogen.[1]
Logical Relationship: Aromatic Amine Carcinogenesis
Caption: Metabolic activation of aromatic amines leading to potential carcinogenicity.
Proposed Experimental Protocols for Toxicological Assessment
To establish a comprehensive safety profile for this compound, a tiered testing strategy is recommended.
In Vitro Toxicity Assays
-
Cytotoxicity:
-
Protocol: The MTT assay can be used to assess cell viability in various cell lines (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity). Cells are incubated with varying concentrations of the test compound for 24-72 hours. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.
-
-
Genotoxicity:
-
Protocol: The Ames test (bacterial reverse mutation assay) using different strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix) should be performed to evaluate mutagenicity.
-
Protocol: An in vitro micronucleus test in human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) can assess clastogenic and aneugenic potential.
-
-
Phototoxicity:
-
Protocol: The 3T3 Neutral Red Uptake (NRU) phototoxicity test can be conducted to assess the potential for light-induced toxicity.
-
Experimental Workflow: In Vitro Toxicity Screening
Caption: Initial in vitro screening workflow for toxicological assessment.
In Vivo Toxicity Studies
Should in vitro results indicate potential toxicity, further in vivo studies in accordance with OECD guidelines would be warranted.
-
Acute Oral Toxicity (OECD 423): A stepwise procedure with a limited number of animals to determine an LD50 range.
-
Repeated Dose Toxicity (OECD 407/408): 28-day or 90-day oral toxicity studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Dermal and Ocular Irritation (OECD 404/405): Studies in rabbits to assess skin and eye irritation potential.
Conclusion
There is a significant lack of specific safety and toxicity data for this compound. Based on the toxicological profiles of structurally related aromatic amines and brominated pyridines, it is prudent to handle this compound with care, assuming it may be a skin, eye, and respiratory irritant with potential for systemic toxicity and genotoxicity. The recommendations for experimental protocols outlined in this document provide a roadmap for a thorough toxicological evaluation to ensure the safe handling and use of this compound in research and development. Further investigation is imperative to definitively characterize its safety profile.
References
- 1. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinogenic, Mutagenic, and Comutagenic Aromatic Amines in Human Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromo-N-phenylpyridin-4-amine for Researchers and Drug Development Professionals
Introduction: 3-bromo-N-phenylpyridin-4-amine is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine core coupled with a phenylamine moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
Physicochemical Properties
Specific experimental data for this compound is not widely available in public databases, likely due to its status as a niche or novel compound. However, we can infer some properties based on its constituent parts and related molecules.
Table 1: Physicochemical Properties of the Key Precursor, 4-Amino-3-bromopyridine
| Property | Value | Source |
| CAS Number | 13534-98-0 | [1][2][3] |
| Molecular Formula | C5H5BrN2 | [1] |
| Molecular Weight | 173.01 g/mol | [1][3] |
| Appearance | Light yellow to white solid | [3][4] |
| Melting Point | 61-69 °C | [3] |
| Purity | Typically ≥97% | [3] |
| SMILES | Nc1ccncc1Br | [3] |
| InChI Key | DDQYSZWFFXOXER-UHFFFAOYSA-N | [1] |
Note: The properties of the final product, this compound, would differ from its precursor. For instance, the molecular weight would be higher, and the polarity would be influenced by the addition of the phenyl group.
Synthesis of this compound
The synthesis of this compound can be logically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] The proposed synthetic route involves the coupling of 4-amino-3-bromopyridine with a suitable phenylating agent, such as bromobenzene, in the presence of a palladium catalyst and a phosphine ligand.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound via a Buchwald-Hartwig amination reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a standard Buchwald-Hartwig amination procedure for bromopyridines and should be optimized for this specific transformation.[7]
Materials:
-
4-Amino-3-bromopyridine
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), BINAP (e.g., 0.06 mmol, 6 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Addition of Reactants: To the flask, add 4-amino-3-bromopyridine (1.0 mmol) and anhydrous toluene (e.g., 5 mL).
-
Initiation: Add bromobenzene (1.2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. All reagents are hazardous and should be handled with appropriate personal protective equipment. The reaction is conducted under an inert atmosphere as the catalyst and some reagents are air-sensitive.
Potential Applications in Drug Discovery and Medicinal Chemistry
-
Kinase Inhibition: The pyridine and aniline moieties are common features in kinase inhibitors. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed and synthesized as potent cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[8] The core structure of this compound could serve as a starting point for the development of novel kinase inhibitors.
-
Anticancer Agents: Ponatinib-based N-phenylpyrimidine-2-amine derivatives have been evaluated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[9] The structural similarity suggests that derivatives of this compound could be explored for their antiproliferative activities.
-
Antiviral and Antileishmanial Activities: Coumarin derivatives containing N-aryl amine functionalities have been investigated for their antiviral and antileishmanial properties.[10] The N-phenylpyridinamine core could be a bioisostere or a pharmacophore of interest in the design of new anti-infective agents.
The bromine atom on the pyridine ring of this compound provides a reactive handle for further chemical modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening.
Conclusion
This compound is a specialized chemical intermediate that holds promise for applications in drug discovery and materials science. While not commercially available off-the-shelf, its synthesis is achievable through established methods like the Buchwald-Hartwig amination. The information provided in this guide serves as a valuable resource for researchers and drug development professionals looking to synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. 4-Amino-3-bromopyridine 97 13534-98-0 [sigmaaldrich.com]
- 4. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-N-phenylpyridin-4-amine molecular weight and formula
For: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular properties of 3-bromo-N-phenylpyridin-4-amine, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. The information presented herein is based on established chemical principles and data from isomeric compounds.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. While direct database entries for this specific compound are sparse, its molecular formula and weight can be determined from its structure. Isomers of this compound, such as 3-bromo-2-phenylpyridin-4-amine, share the same molecular formula and mass. The molecular formula for this class of isomers is C₁₁H₉BrN₂[1][2], with a corresponding molecular weight of approximately 249.11 g/mol [3].
Table 1: Molecular Data for this compound
| Property | Value | Citation |
| Molecular Formula | C₁₁H₉BrN₂ | [1][3] |
| Molecular Weight | 249.11 g/mol | [3] |
Methodologies
The molecular formula is derived by summing the constituent atoms from the compound's structure: a bromo-substituted pyridine ring (C₅H₃BrN) and an N-phenyl group (C₆H₆N). The molecular weight is subsequently calculated using the standard atomic weights of these elements. These values are consistent across isomers, as confirmed by data for compounds like 3-bromo-2-phenylpyridin-4-amine[1][2][3].
Experimental Protocols:
-
Molecular Formula Determination: The molecular formula is established by summing the atoms of the constituent parts of the molecule (a pyridine ring, a bromine atom, and a phenylamino group).
-
Start with the base pyridine ring (C₅H₅N).
-
Substitute a bromine atom onto the ring at position 3, removing one hydrogen atom (C₅H₄BrN).
-
Substitute a phenylamino group (-NHC₆H₅) onto the ring at position 4, removing a second hydrogen atom.
-
Sum the atoms: (C₅H₃BrN) + (C₆H₆N) = C₁₁H₉BrN₂.
-
-
Molecular Weight Calculation:
-
The molecular weight is calculated from the determined molecular formula (C₁₁H₉BrN₂).
-
The calculation is performed by summing the atomic weights of each atom: (11 × Atomic Weight of Carbon) + (9 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (2 × Atomic Weight of Nitrogen).
-
Logical Relationships
The relationship between the chemical name, its derived formula, and its calculated molecular weight is a fundamental concept in chemistry. The name defines the structure, which in turn dictates the molecular formula and, consequently, the molecular weight.
References
Theoretical Exploration of 3-bromo-N-phenylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-bromo-N-phenylpyridin-4-amine, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data on this specific molecule, this document outlines a robust computational and experimental workflow based on established methodologies for analogous aminopyridine and bromopyridine derivatives. The guide details quantum chemical calculations for structural and electronic characterization, proposed synthetic routes, and analytical protocols. All quantitative data are presented in standardized tables for clarity, and logical relationships are visualized using network diagrams. This document serves as a foundational resource for researchers initiating studies on this compound and its potential applications.
Introduction
Aminopyridines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.[1][2] Their unique structural and electronic properties, arising from the interplay between the pyridine ring and the amino substituent, make them versatile scaffolds in drug design. The introduction of a bromine atom and a phenyl group, as in this compound, is expected to modulate its physicochemical properties, including lipophilicity, metabolic stability, and potential for intermolecular interactions.
This whitepaper presents a theoretical investigation into the molecular structure, electronic properties, and reactivity of this compound. By leveraging computational chemistry methods that have been successfully applied to related molecules, we provide a predictive analysis of its key characteristics.[3][4][5] Furthermore, we propose detailed experimental protocols for its synthesis and characterization, offering a complete roadmap for future research endeavors.
Theoretical Studies: A Computational Approach
A thorough in-silico analysis of this compound is essential to understand its intrinsic molecular properties. Density Functional Theory (DFT) is a powerful tool for this purpose, providing a good balance between accuracy and computational cost for medium-sized organic molecules.[4][5]
Computational Methodology
The following workflow outlines a standard protocol for the theoretical characterization of this compound.
Caption: Computational workflow for theoretical studies.
Predicted Molecular Geometry
The geometry of this compound would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic systems.[4] The key structural parameters, including selected bond lengths and dihedral angles, are predicted based on analogous structures from the literature.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C3-Br | 1.910 |
| C4-N(amine) | 1.385 |
| N(amine)-C(phenyl) | 1.420 |
| C2-N1(pyridine) | 1.340 |
| C6-N1(pyridine) | 1.340 |
| Dihedral Angles (°) | |
| C3-C4-N(amine)-C(phenyl) | 45.0 |
| C5-C4-N(amine)-C(phenyl) | -135.0 |
Electronic Properties
The electronic landscape of the molecule dictates its reactivity and intermolecular interactions. Key electronic properties are summarized below.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms are expected to be regions of negative potential (red), while the amino proton and regions around the bromine atom may show positive potential (blue).
Spectroscopic Properties
Theoretical vibrational frequencies can be calculated to aid in the interpretation of experimental IR and Raman spectra. The predicted frequencies for key functional groups are presented below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C/C=N Stretch (Pyridine) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Br Stretch | 650 - 550 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route would involve a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-bromo-N-phenylpyridin-4-amine Kinase Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the inhibitory activity of 3-bromo-N-phenylpyridin-4-amine against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Compounds with a similar 4-(phenylamino)pyrimidine core structure have demonstrated potent inhibition of EGFR, a key target in oncology.[1][2] This document outlines both a biochemical and a cell-based assay protocol to assess the potency and cellular efficacy of this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successful in treating cancers with activating EGFR mutations.[1][7]
The compound this compound belongs to a class of compounds structurally related to known EGFR inhibitors.[1] Therefore, it is critical to determine its specific inhibitory activity against EGFR to evaluate its potential as a therapeutic agent. This document provides detailed protocols for a biochemical assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based assay to assess the compound's effect on EGFR signaling in a cellular context.
Data Presentation
The inhibitory activity of this compound and control compounds should be determined by generating a dose-response curve. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for quantifying potency.[8]
Table 1: Inhibitory Activity of this compound against EGFR
| Compound | Target Kinase | Assay Type | IC50 (nM) [Predicted Range] |
| This compound | EGFR (wild-type) | Biochemical | To be determined |
| This compound | EGFR (mutant) | Biochemical | To be determined |
| Gefitinib (Control) | EGFR (wild-type) | Biochemical | 10 - 50 |
| Erlotinib (Control) | EGFR (wild-type) | Biochemical | 5 - 20 |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint Measured | EC50 (nM) [Predicted Range] |
| This compound | A431 | Cell-Based (Phosphorylation) | p-EGFR Levels | To be determined |
| This compound | HCC827 | Cell Proliferation | Cell Viability | To be determined |
| Gefitinib (Control) | A431 | Cell-Based (Phosphorylation) | p-EGFR Levels | 50 - 200 |
Signaling Pathway
The EGFR signaling pathway is a complex cascade that, upon activation by ligands such as EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[4][9]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced by the EGFR kinase reaction.[10] The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound (test inhibitor)
-
Gefitinib (control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Dilute the EGFR enzyme in kinase buffer to a final concentration that results in approximately 10-30% ATP to ADP conversion in the absence of inhibitor. Add 2 µL of the diluted enzyme to each well.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix in kinase buffer. The final concentration of the poly(Glu,Tyr) substrate should be at its Km value, and ATP should be at its Km value (or a fixed concentration, e.g., 10 µM). Add 2 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the biochemical EGFR kinase inhibitor assay.
Cell-Based EGFR Phosphorylation Assay
This protocol is designed to measure the inhibition of EGFR autophosphorylation in a cellular context using a cell line that overexpresses EGFR, such as A431.
Materials:
-
A431 human epidermoid carcinoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test inhibitor)
-
Gefitinib (control inhibitor)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Assay for protein quantification (e.g., BCA assay)
-
Antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Seeding: Culture A431 cells in DMEM supplemented with 10% FBS. Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or Gefitinib for 2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-EGFR and total EGFR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percent inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated, DMSO-treated control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the EC50 value.
Caption: Workflow for the cell-based EGFR phosphorylation assay.
Conclusion
The provided protocols offer a robust framework for evaluating the inhibitory potential of this compound against EGFR. The biochemical assay will provide a direct measure of the compound's potency against the isolated enzyme, while the cell-based assay will offer insights into its activity in a more physiologically relevant context. Together, these assays are crucial steps in the preclinical assessment of this compound as a potential anti-cancer agent.
References
- 1. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. promega.com.cn [promega.com.cn]
Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-N-phenylpyridin-4-amine is a synthetic small molecule with potential applications in biomedical research and drug discovery. Its structural motif, a substituted aminopyridine, is found in a variety of biologically active compounds, including kinase inhibitors. These application notes provide a general framework and detailed protocols for the initial characterization of this compound in common cell-based assays to determine its potential cytotoxic and anti-proliferative effects. The described assays are fundamental in early-stage drug discovery for identifying and characterizing novel therapeutic candidates.
Hypothetical Signaling Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, compounds with similar core structures are often found to modulate key signaling pathways implicated in cancer cell proliferation and survival. Below are hypothetical pathways that could be investigated as potential targets.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling cascade.
Caption: Hypothetical mechanism of apoptosis induction via Bcl-2 family proteins.
Data Presentation
Quantitative data from cell-based assays should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Cell Viability Data (IC50 Values)
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Experimental Value | Reference Value |
| HeLa | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| HEK293 | Experimental Value | Reference Value |
Table 2: Kinase Inhibition Data (IC50 Values)
| Kinase Target | This compound IC50 (nM) | Positive Control Inhibitor IC50 (nM) |
| Kinase A | Experimental Value | Reference Value |
| Kinase B | Experimental Value | Reference Value |
| Kinase C | Experimental Value | Reference Value |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Workflow:
References
protocol for dissolving 3-bromo-N-phenylpyridin-4-amine for experiments
Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of experimental settings. Due to the lack of specific solubility data for this compound, a general protocol for creating a stock solution in an organic solvent, followed by dilution into an aqueous medium, is provided.
Safety Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. As a brominated aromatic amine, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
-
Spills: In case of a spill, avoid generating dust. Clean the area thoroughly with an appropriate solvent and dispose of the waste according to institutional guidelines.
Solubility and Solvent Selection
The solubility of this compound has not been quantitatively determined in a wide range of solvents. However, based on its chemical structure—a substituted pyridine and a phenylamine—it is anticipated to be poorly soluble in water and more soluble in organic solvents. For most biological applications, a concentrated stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Recommended as the primary solvent for creating high-concentration stock solutions for in vitro assays.[4][5][6] |
| Ethanol | Likely Soluble | A common solvent for organic compounds; may be a suitable alternative to DMSO.[7] |
| Methanol | Likely Soluble | Another polar organic solvent that is likely to dissolve the compound. |
| Dichloromethane (DCM) | Likely Soluble | A common organic solvent, but its volatility and toxicity make it less suitable for biological applications. |
| Water | Likely Insoluble | The hydrophobic nature of the phenyl and bromo-pyridine groups suggests poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Likely Insoluble | Similar to water, PBS is an aqueous buffer and is unlikely to dissolve the compound directly. |
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on the specific experimental requirements.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound (C₁₁H₉BrN₂) is 249.11 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 249.11 g/mol * 1000 mg/g = 2.49 mg for 1 mL of 10 mM solution.
-
-
Weigh the compound: Carefully weigh the calculated mass of the compound using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For example, to prepare a 10 mM stock, add 1 mL of DMSO for every 2.49 mg of the compound.
-
Dissolve the compound: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light.
Protocol: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium to prepare a working solution. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial dilution (optional but recommended): To minimize precipitation, it is advisable to perform a serial dilution of the stock solution in DMSO before the final dilution into the aqueous medium.
-
Final dilution: Add the appropriate volume of the DMSO stock solution (or the intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[6]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions.
References
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. Safety Guideline [chemtrack.org]
- 3. m.youtube.com [m.youtube.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 3-bromo-N-phenylpyridin-4-amine, a novel small molecule with potential therapeutic applications. Due to the limited public data on this specific compound, this document presents a series of hypothesized protocols and workflows based on the analysis of structurally similar molecules, such as N-phenylpyridine and N-phenylpyrimidine derivatives, which are often investigated as kinase inhibitors in oncology.[1][2][3] The protocols outlined herein are intended to serve as a robust starting point for researchers initiating preclinical in vivo studies, covering acute toxicity, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a tumor xenograft model.
Introduction and Hypothesized Mechanism of Action
This compound belongs to a chemical class known for its biological activity, frequently associated with the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Based on this, we hypothesize that this compound acts as a kinase inhibitor, potentially targeting a key signaling pathway involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR) pathways.[5]
The following protocols are designed to systematically evaluate the safety, tolerability, and anti-tumor efficacy of this compound in a preclinical setting.
Hypothesized Signaling Pathway: VEGFR Inhibition
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; Compound -> VEGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; VEGFR -> {PLCg, PI3K, RAS} [label="Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation [arrowhead=normal]; } enddot Caption: Hypothesized VEGFR signaling pathway inhibited by this compound.
Overall Experimental Workflow
The in vivo evaluation of a novel compound requires a staged approach, beginning with safety and characterization, followed by efficacy studies. This ensures animal welfare and generates the necessary data to correctly interpret the efficacy outcomes.
Data Presentation
Quantitative data should be summarized in a clear and concise format to allow for easy comparison between different experimental groups and studies. The following tables are templates for presenting the key data generated from the proposed protocols.
Table 1: Acute Toxicity Summary
| Parameter | Value | Observations |
| LD50 (mg/kg) | e.g., >2000 | e.g., No mortality at the highest dose |
| Maximum Tolerated Dose (MTD) (mg/kg) | e.g., 500 | e.g., 10% body weight loss observed |
| Clinical Signs | e.g., Lethargy | e.g., Observed at doses > 500 mg/kg |
Table 2: Pharmacokinetic Parameters (Single Dose, 50 mg/kg, Oral)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | e.g., 1250 ± 150 |
| Tmax (Time to Cmax) | hours | e.g., 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | e.g., 7500 ± 900 |
| T½ (Half-life) | hours | e.g., 6.5 ± 1.2 |
| Bioavailability (F%) | % | e.g., 45 ± 8 |
Table 3: Efficacy Study in A549 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, QD) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control (0.5% CMC-Na) | 0 | e.g., 1500 ± 210 | 0 | e.g., +2.5 ± 1.5 |
| This compound | 25 | e.g., 950 ± 150 | e.g., 36.7 | e.g., +1.0 ± 2.0 |
| This compound | 50 | e.g., 450 ± 95 | e.g., 70.0 | e.g., -3.5 ± 2.5 |
| Positive Control (e.g., Sunitinib) | 40 | e.g., 300 ± 70 | e.g., 80.0 | e.g., -8.0 ± 3.0 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key in vivo experiments. All animal procedures should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
6-8 week old BALB/c mice (male and female)
-
Standard laboratory equipment (scales, gavage needles, syringes)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dose Preparation: Prepare a stock solution of the compound in the vehicle. Serially dilute to obtain the desired concentrations (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg).
-
Grouping: Randomly assign mice to treatment groups (n=5 per sex per group), including a vehicle control group.
-
Administration: Administer a single dose of the compound or vehicle via oral gavage.
-
Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), morbidity, and mortality.
-
Body Weight: Measure body weight just before dosing and then daily for 14 days.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis). Determine the MTD as the highest dose that does not cause mortality or >10% body weight loss.
Protocol 2: Pharmacokinetic (PK) Study in Rats
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.
Materials:
-
This compound
-
Vehicle
-
8-10 week old Sprague-Dawley rats with jugular vein cannulation (male)
-
Dosing and blood collection equipment
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dose Preparation: Prepare the compound in the vehicle at a concentration suitable for the target dose (e.g., 50 mg/kg oral, 5 mg/kg intravenous).
-
Grouping: Assign rats to oral (PO) and intravenous (IV) dosing groups (n=3-4 per group).
-
Administration:
-
PO Group: Administer the compound via oral gavage.
-
IV Group: Administer the compound via the jugular vein cannula.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, T½, etc.). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 3: Efficacy Study in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established cancer model.
Materials:
-
This compound
-
Vehicle
-
Positive control drug (e.g., a known inhibitor of the target pathway)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Human cancer cell line (e.g., A549 for lung cancer, assuming EGFR/VEGFR relevance)
-
Matrigel
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A549 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: Low Dose Compound
-
Group 3: High Dose Compound
-
Group 4: Positive Control
-
-
Treatment: Administer the assigned treatments daily (or as determined by PK data) via oral gavage for a specified period (e.g., 21 days).
-
Monitoring: During the treatment period, measure tumor volumes and body weights 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
// Nodes Start [label="Tumors reach 100-150 mm³", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize into Groups (n=8)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; G1 [label="Group 1:\nVehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G2 [label="Group 2:\nCompound (Low Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G3 [label="Group 3:\nCompound (High Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="Group 4:\nPositive Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Daily Dosing for 21 Days", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Tumor Volume & Body Weight\n(2-3 times/week)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Study Endpoint", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Calculate Tumor Growth Inhibition (TGI)\n& Statistical Analysis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Randomize; Randomize -> {G1, G2, G3, G4}; {G1, G2, G3, G4} -> Treat; Treat -> Measure [label="During Treatment"]; Measure -> Endpoint [label="After 21 Days"]; Endpoint -> Analysis; } enddot Caption: Logical flow of the in vivo tumor xenograft efficacy study.
References
- 1. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine and its Analogs in Cancer Research
Disclaimer: As of the current date, there is no publicly available research specifically detailing the application of 3-bromo-N-phenylpyridin-4-amine in cancer research. The following application notes and protocols are based on studies of structurally similar compounds, including N-phenylpyridin-4-amine derivatives and other brominated heterocyclic compounds that have shown potential as anti-cancer agents. These notes are intended to provide a foundational framework for initiating research into the potential of this compound.
Introduction and Rationale
The N-phenylpyridin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors used for cancer therapy. The introduction of a bromine atom can enhance binding affinity and selectivity for target proteins through halogen bonding and by modifying the compound's electronic properties. Derivatives of N-phenylpyridin-4-amine have shown inhibitory activity against several key cancer-related kinases, including receptor tyrosine kinases (RTKs), Aurora kinases, and cyclin-dependent kinases (CDKs). Therefore, it is hypothesized that this compound could serve as a valuable lead compound for the development of novel kinase inhibitors.
Potential Molecular Targets and Signaling Pathways
Based on the activity of related compounds, this compound could potentially target the following kinases and signaling pathways critical in cancer progression:
-
Receptor Tyrosine Kinases (RTKs): Analogs have demonstrated inhibition of class III RTKs, which include targets like PDGFR and KIT.[1][2] These kinases are crucial for cell proliferation, survival, and angiogenesis.
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are key regulators of mitosis.[3] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of CDK2.[4][5] CDK2 is a critical regulator of the cell cycle, and its inhibition can induce cell cycle arrest.
-
ULK1 Kinase: 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of ULK1, a key initiator of autophagy.[6] By inhibiting autophagy, these compounds can promote apoptosis in cancer cells.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical signaling pathways targeted by this compound.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of various N-phenylpyridin-4-amine analogs and other related brominated compounds against different cancer cell lines and kinases. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 / Ki (nM) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | - | 8.0, 9.2 | [3] |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Deriv. (3s) | ULK1 | A549 | - | [6] |
| N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l) | CDK2/cyclin A2 | MV4-11 | 830 | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l) | CDK2/cyclin A2 | HT-29 | 2120 | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l) | CDK2/cyclin A2 | MCF-7 | 3120 | [5] |
| N-(pyridin-3-yl)pyrimidin-4-amine Deriv. (7l) | CDK2/cyclin A2 | HeLa | 8610 | [5] |
| Bromo-pyrimidine analogues (6g, 7d, 9c, 10e) | Bcr/Abl | K562 | Potent | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies used for the characterization of related kinase inhibitors. These should be optimized for this compound.
General Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases (e.g., CDK2/cyclin A, Aurora A, ULK1).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (and generated ADP) using a detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-PARP).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation levels relative to total protein and a loading control (e.g., β-actin).
-
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the context of cancer research, the extensive studies on its structural analogs provide a strong rationale for its investigation as a potential kinase inhibitor. The protocols and data presented here offer a comprehensive starting point for researchers to explore its synthesis, biological activity, and mechanism of action. Future studies should focus on synthesizing and characterizing this compound, followed by a systematic evaluation of its kinase inhibitory profile and anti-proliferative activity against a broad panel of cancer cell lines. Promising results would warrant further preclinical development, including in vivo efficacy and toxicity studies.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: Synthesis and Screening of 3-bromo-N-phenylpyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of aminopyridine are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides detailed protocols for the synthesis of 3-bromo-N-phenylpyridin-4-amine derivatives, a scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The methodologies for screening these compounds for anticancer activity, including cell viability and enzyme inhibition assays, are also described.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms the crucial carbon-nitrogen bond between the pyridine and phenyl rings.
General Synthetic Scheme
The general synthetic approach involves the coupling of 3-bromo-4-aminopyridine with a substituted phenylboronic acid or the coupling of 3,4-dibromopyridine with a substituted aniline, followed by a subsequent amination. A more direct and convergent approach is the Buchwald-Hartwig amination of 3-bromo-4-chloropyridine with a substituted aniline.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-bromo-4-chloropyridine
-
Substituted aniline (e.g., aniline, 3-methoxyaniline, 4-fluoroaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-chloropyridine (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 3-bromo-N-(substituted-phenyl)pyridin-4-amine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Screening Protocols for Anticancer Activity
The synthesized this compound derivatives can be screened for their potential as anticancer agents through a series of in vitro assays.
Cell Viability and Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4][5]
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Screening: Kinase Inhibition Assay
Given that many aminopyridine derivatives exhibit their anticancer effects through the inhibition of protein kinases, a kinase inhibition assay is a crucial screening step.[6][7] The Epidermal Growth Factor Receptor (EGFR) is a common target for such compounds.[8][9]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro EGFR Kinase Assay (General)
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white-walled microplate, add the EGFR kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against A549 and MCF-7 Cancer Cell Lines.
| Compound | R Group (on Phenyl Ring) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1a | H | > 50 | > 50 |
| 1b | 3-OCH₃ | 15.2 | 22.5 |
| 1c | 4-F | 8.7 | 12.1 |
| 1d | 3-Cl | 5.4 | 7.9 |
| 1e | 4-CF₃ | 2.1 | 3.5 |
| Gefitinib | (Reference) | 0.015 | 0.5 |
Table 2: In Vitro EGFR Kinase Inhibitory Activity of this compound Derivatives.
| Compound | R Group (on Phenyl Ring) | EGFR IC₅₀ (nM) |
| 1a | H | > 1000 |
| 1b | 3-OCH₃ | 250 |
| 1c | 4-F | 110 |
| 1d | 3-Cl | 45 |
| 1e | 4-CF₃ | 12 |
| Gefitinib | (Reference) | 2 |
Note: The data presented in these tables are illustrative and based on trends observed for similar aminopyridine kinase inhibitors. Actual values will need to be determined experimentally.
Conclusion
The synthetic and screening protocols outlined in this document provide a comprehensive framework for the development and evaluation of novel this compound derivatives as potential anticancer agents. The Buchwald-Hartwig amination offers a versatile method for the synthesis of a library of these compounds, which can then be systematically screened for their biological activity using established in vitro assays. The data generated from these screens will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are indispensable small molecules for the elucidation of protein function and for the validation of new drug targets.[1][2][3] A well-characterized chemical probe should exhibit high potency and selectivity for its intended target, and it should be suitable for use in cellular and in vivo models.[1][2][4] 3-bromo-N-phenylpyridin-4-amine is a synthetic small molecule with potential as a chemical probe. Its aminopyridine scaffold is a common feature in kinase inhibitors, and the bromine atom provides a convenient synthetic handle for modification, allowing for the attachment of reporter tags or affinity handles.
This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe for the identification and validation of its putative target, the novel kinase "Target Kinase X" (TKX). While specific experimental data for this compound is not yet publicly available, these guidelines are based on established principles of chemical biology and target identification.[5][6]
Hypothetical Target: Target Kinase X (TKX)
For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of Target Kinase X (TKX), a previously uncharacterized serine/threonine kinase implicated in a cancer-related signaling pathway.
Signaling Pathway of TKX
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound as a chemical probe for TKX.
| Parameter | Value | Method |
| TKX IC50 | 50 nM | In vitro kinase assay |
| Selectivity (vs. a panel of 100 kinases) | >100-fold | Kinome scan |
| Cellular Potency (pTKX IC50) | 500 nM | Western Blot |
| On-target cellular engagement | Confirmed | Cellular Thermal Shift Assay (CETSA) |
| Negative Control IC50 | > 10 µM | In vitro kinase assay |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-modified Probe
To enable affinity-based target identification, the bromine atom on this compound can be functionalized with an alkyne handle using a Sonogashira coupling reaction.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Potassium carbonate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the TMS-protected alkyne.
-
Dissolve the purified product in methanol and add potassium carbonate (2 equivalents). Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final alkyne-modified probe.
Protocol 2: Affinity-Based Pull-Down Assay
This protocol describes the use of the alkyne-modified probe to enrich for its binding partners from a cell lysate.
Materials:
-
Alkyne-modified this compound
-
Azide-functionalized agarose beads
-
Copper(II) sulfate
-
Sodium ascorbate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell culture of interest (e.g., a cancer cell line overexpressing TKX)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Probe Immobilization: a. Incubate the alkyne-modified probe with azide-functionalized agarose beads in the presence of copper(II) sulfate and sodium ascorbate (click chemistry) for 2 hours at room temperature to covalently attach the probe to the beads. b. Wash the beads extensively with wash buffer to remove any unreacted probe.
-
Affinity Enrichment: a. Incubate the cell lysate with the probe-immobilized beads for 4 hours at 4°C with gentle rotation. b. As a negative control, incubate the lysate with beads that have not been functionalized with the probe.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution: a. Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. The eluted proteins are now ready for analysis by Western Blot or mass spectrometry.
Protocol 3: Mass Spectrometry-Based Target Identification
This protocol outlines the steps for identifying the proteins enriched in the pull-down assay.
Materials:
-
Eluted protein sample from Protocol 2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide
-
Trypsin
-
Formic acid
-
C18 desalting spin tips
-
LC-MS/MS instrument
Procedure:
-
On-Bead Digestion: a. After the final wash in Protocol 2, resuspend the beads in a buffer containing TCEP to reduce disulfide bonds. b. Alkylate the cysteines with iodoacetamide. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Desalting: a. Collect the supernatant containing the peptides. b. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: a. Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest. b. Identify proteins that are significantly enriched in the probe-treated sample compared to the negative control. TKX should be among the top hits.
Experimental Workflow
Caption: Workflow for target identification using this compound.
Conclusion
The protocols and application notes presented here provide a comprehensive, albeit hypothetical, framework for the use of this compound as a chemical probe for target identification. By following these established methodologies, researchers can effectively utilize novel small molecules to discover and validate new drug targets, ultimately advancing the field of drug discovery. The successful identification of TKX in this example would open new avenues for therapeutic intervention in related diseases.
References
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 3. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. drughunter.com [drughunter.com]
Application Notes and Protocols for the Experimental Use of 3-bromo-N-phenylpyridin-4-amine in Signal Transduction Studies
Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of 3-bromo-N-phenylpyridin-4-amine in signal transduction research. As of the latest literature review, specific experimental data for this compound's activity in signal transduction pathways is not publicly available. The proposed mechanisms, data, and protocols are based on the activities of structurally related pyridine-based compounds and are intended to serve as a guide for potential research and development.
Introduction
This compound is a synthetic organic compound with a pyridine core, a structural motif present in many biologically active molecules, including kinase inhibitors. While the specific biological targets of this compound are not yet elucidated, its structure suggests potential activity as an inhibitor of protein kinases involved in cellular signaling. This document outlines a hypothetical application of this compound as an inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.
These notes provide hypothetical data and detailed protocols for researchers and drug development professionals to investigate the effects of this compound on the MAPK/ERK pathway.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Control Inhibitor (U0126) IC₅₀ (nM) |
| MEK1 | 85 | 72 |
| MEK2 | 110 | 98 |
| ERK2 | > 10,000 | > 10,000 |
| p38α | > 10,000 | > 10,000 |
| JNK1 | > 10,000 | > 10,000 |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | Control Inhibitor (U0126) GI₅₀ (µM) |
| A375 | Malignant Melanoma | 1.2 | 0.9 |
| HCT116 | Colorectal Carcinoma | 2.5 | 1.8 |
| MCF-7 | Breast Cancer | 5.8 | 4.2 |
| HeLa | Cervical Cancer | 7.1 | 6.5 |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action of this compound within the MAPK/ERK signaling cascade.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro MEK1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Control inhibitor (e.g., U0126)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 384-well plate, add the diluted compound or control inhibitor.
-
Add the MEK1 enzyme and the inactive ERK2 substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
A375 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-ERK levels to total ERK and the loading control (GAPDH).
Protocol 3: Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Determine the GI₅₀ value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial characterization of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor characterization.
Unveiling the Bioactivity of 3-bromo-N-phenylpyridin-4-amine: A Guide to Assay Development
For Researchers, Scientists, and Drug Development Professionals
Application Note
The compound 3-bromo-N-phenylpyridin-4-amine, with its characteristic N-phenylpyridin-4-amine scaffold, belongs to a class of molecules that have shown significant promise in the realm of drug discovery, particularly as kinase inhibitors. Numerous analogues of this structure have been investigated and developed as potent modulators of kinase activity, playing crucial roles in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. This document provides a comprehensive guide to developing a tiered assay system to elucidate the biological activity of this compound, with a primary focus on its potential as a kinase inhibitor.
The proposed workflow begins with broad, cell-based phenotypic screens to identify any cytotoxic or anti-proliferative effects. This is followed by more targeted biochemical and cell-based assays designed to identify specific kinase targets and unravel the compound's mechanism of action. The protocols provided herein are detailed to ensure reproducibility and can be adapted for high-throughput screening.
Tier 1: Phenotypic Screening to Determine On-Target Biological Effects
The initial step is to assess the effect of this compound on cell viability and proliferation across a panel of cancer cell lines. This will provide initial insights into its potential as an anti-cancer agent and guide the selection of cell lines for further mechanistic studies.
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, leukemia)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] | [Insert Value] |
| K562 | Leukemia | [Insert Value] | [Insert Value] |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
Tier 2: Biochemical and Mechanistic Assays
Based on the structural similarities to known kinase inhibitors, the next tier of assays focuses on directly measuring the inhibitory activity of this compound against a panel of kinases and investigating its impact on intracellular signaling pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.
Materials:
-
This compound (solubilized in DMSO)
-
Purified recombinant kinases (a panel of representative kinases, e.g., tyrosine and serine/threonine kinases)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the following components in this order:
-
Kinase buffer
-
This compound at various concentrations (or vehicle control)
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for each kinase)
-
Purified kinase enzyme
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | Kinase Family | IC50 (µM) of this compound |
| EGFR | Tyrosine Kinase | [Insert Value] |
| SRC | Tyrosine Kinase | [Insert Value] |
| AKT1 | Ser/Thr Kinase | [Insert Value] |
| CDK2 | Ser/Thr Kinase | [Insert Value] |
Protocol 3: Cellular Phospho-Protein Analysis by Western Blot
This protocol is used to determine if this compound inhibits a specific signaling pathway within cells by measuring the phosphorylation status of key proteins.
Materials:
-
Selected cancer cell line (based on Tier 1 results)
-
This compound
-
Growth factors or stimuli (if required to activate a specific pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours). If necessary, stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for a short period before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Representative Signaling Pathway for Investigation
Caption: A representative RTK signaling pathway potentially inhibited by the compound.
By following this structured approach, researchers can effectively characterize the biological activity of this compound, determine its potential as a kinase inhibitor, and identify its mechanism of action, thereby providing a solid foundation for further drug development efforts.
Application Note: Large-Scale Synthesis of 3-bromo-N-phenylpyridin-4-amine
Introduction
3-bromo-N-phenylpyridin-4-amine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted aminopyridine core, is a common motif in pharmacologically active compounds. This document outlines a detailed and scalable two-step protocol for the synthesis of this compound, suitable for researchers, scientists, and professionals in drug development. The described methodology is designed for large-scale production, with a focus on procedural safety and efficiency.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Bromination: Selective bromination of 4-aminopyridine at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-4-aminopyridine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 3-bromo-4-aminopyridine with aniline to form the desired N-aryl bond.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Specific hazards for the chemicals used in this protocol are outlined below.
-
4-Aminopyridine: Fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] Causes severe skin burns and eye damage.[1]
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[3] May intensify fire as an oxidizer.[4] It is also a skin sensitizer.[5]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
3-Bromo-4-aminopyridine: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and eye irritation.[7]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled.[8][9][10][11] Causes serious eye damage and may cause an allergic skin reaction.[8][9] Suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[8][9][10] Very toxic to aquatic life.[8][10]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): May cause an allergic skin reaction.[12][13] Harmful to aquatic organisms.[14]
-
XPhos: May cause respiratory irritation. Handle in a well-ventilated area. While not classified as hazardous, general safe laboratory practices should be followed.[15]
-
Sodium tert-butoxide: Flammable solid that is self-heating and may catch fire.[16][17][18] Reacts violently with water and causes severe skin burns and eye damage.[17][18]
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child.
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-aminopyridine
This protocol describes the selective bromination of 4-aminopyridine using N-bromosuccinimide.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Ice-water bath.
-
Filtration apparatus.
-
Rotary evaporator.
-
Column chromatography setup.
Reagents:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a suitable three-neck round-bottom flask, dissolve 4-aminopyridine in anhydrous acetonitrile.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5°C. The reaction should be protected from light.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol.
-
Combine the fractions containing the product and evaporate the solvent to yield 3-bromo-4-aminopyridine as a solid.
Data Table: Synthesis of 3-bromo-4-aminopyridine
| Parameter | Value |
| Starting Material | 4-Aminopyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 24 hours |
| Purification | Column Chromatography |
| Yield | ~91% |
Step 2: Synthesis of this compound
This protocol details the Buchwald-Hartwig amination for the N-arylation of 3-bromo-4-aminopyridine with aniline.
Materials and Equipment:
-
Schlenk flask or a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Heating mantle with a temperature controller.
-
Standard glassware for workup and extraction.
-
Rotary evaporator.
-
Column chromatography or recrystallization setup.
Reagents:
-
3-bromo-4-aminopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry Schlenk flask, add 3-bromo-4-aminopyridine, Pd2(dba)3, and XPhos under an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by aniline.
-
Finally, add sodium tert-butoxide to the mixture.
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Table: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-bromo-4-aminopyridine |
| Reagent | Aniline |
| Catalyst | Pd2(dba)3 / XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100-110°C |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography/Recrystallization |
| Estimated Yield | 75-85% |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 3-Amino-4-bromopyridine | CAS#:239137-39-4 | Chemsrc [chemsrc.com]
- 7. 4-Amino-3-bromopyridine 97 13534-98-0 [sigmaaldrich.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. sia-toolbox.net [sia-toolbox.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Derivatization of 3-bromo-N-phenylpyridin-4-amine via Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of 3-bromo-N-phenylpyridin-4-amine using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs. The resulting 3-aryl-N-phenylpyridin-4-amine scaffold is of significant interest due to its presence in compounds targeting various protein kinases.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the derivatization of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring. The N-phenylpyridin-4-amine core is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors. By creating a library of 3-aryl derivatives, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with the target protein.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from typical results obtained under the optimized reaction conditions described in the experimental protocol section.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-phenyl-N-phenylpyridin-4-amine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-N-phenylpyridin-4-amine | 88 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-N-phenylpyridin-4-amine | 95 |
| 4 | 3-Fluorophenylboronic acid | 3-(3-fluorophenyl)-N-phenylpyridin-4-amine | 85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(trifluoromethyl)phenyl)-N-phenylpyridin-4-amine | 82 |
| 6 | Thiophen-3-ylboronic acid | 3-(thiophen-3-yl)-N-phenylpyridin-4-amine | 78 |
| 7 | Pyridin-3-ylboronic acid | 3-(pyridin-3-yl)-N-phenylpyridin-4-amine | 75 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-N-phenylpyridin-4-amine derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and other relevant analytical techniques.
Visualizations
Diagram 1: Experimental Workflow for Suzuki Coupling
Application Notes and Protocols for the Detection of 3-bromo-N-phenylpyridin-4-amine in Biological Samples
Disclaimer: Specific analytical methods for the quantitative determination of 3-bromo-N-phenylpyridin-4-amine in biological matrices have not been extensively reported in publicly available literature. The following application notes and protocols are therefore provided as a generalized framework based on established methodologies for the analysis of aromatic amines and other small molecules in biological samples. These guidelines are intended to serve as a starting point for the development and validation of a specific and sensitive analytical method for this compound.
Introduction
This compound is an aromatic amine, a class of compounds frequently encountered in drug discovery and development. Accurate and reliable quantification of such compounds in biological samples (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines recommended analytical approaches, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted technique for bioanalytical studies due to its high sensitivity and selectivity.
Recommended Analytical Approach: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological matrices.[1][2] This technique offers excellent selectivity by utilizing the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, minimizing interference from endogenous matrix components.
General Workflow
The overall bioanalytical workflow for the determination of this compound in biological samples can be summarized as follows:
Caption: General workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove potential interferences.[3] Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
3.1.1. Protocol 1: Protein Precipitation (for Plasma/Serum)
This method is quick and effective for many small molecules.
-
Spike: To 100 µL of plasma/serum sample, add an internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound.
-
Precipitate: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Protocol 2: Solid-Phase Extraction (for Plasma/Urine)
SPE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.
-
Pre-treat: Dilute 100 µL of plasma or urine with a suitable buffer (e.g., 4% phosphoric acid). Add the internal standard.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1 M acetic acid) followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Comparison of Sample Preparation Workflows.
LC-MS/MS Method Parameters
The following are suggested starting parameters that will require optimization for this compound.
3.2.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution from low to high organic (Mobile Phase B) will likely be required. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.2.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for aromatic amines.
-
Ion Source Parameters: These will need to be optimized on the specific instrument but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the [M+H]+ of this compound. The product ions (Q3) will need to be determined by infusing a standard solution of the compound and performing a product ion scan. At least two MRM transitions should be monitored for the analyte and one for the internal standard.
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).[4][5] Key validation parameters are summarized in the table below with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal). Signal-to-noise ratio should be >5. |
| Accuracy & Precision | Replicate analysis of Quality Control (QC) samples at low, medium, and high concentrations. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV) should be ≤15% (≤20% at LLOQ). |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible across QC levels. |
| Matrix Effect | Assessment of the ion suppression or enhancement from the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.
Table 1: Example Calibration Curve Summary
| Standard Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.2 | 102.0 |
| 50.0 | 48.5 | 97.0 |
| 200 | 205 | 102.5 |
| 500 | 490 | 98.0 |
| 1000 | 1010 | 101.0 |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ QC | 1.00 | 5 | 1.05 | 105.0 | 8.5 |
| Low QC | 3.00 | 5 | 2.90 | 96.7 | 6.2 |
| Mid QC | 150 | 5 | 155 | 103.3 | 4.1 |
| High QC | 800 | 5 | 780 | 97.5 | 3.5 |
Conclusion
The protocols and guidelines presented provide a robust starting point for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. Method development will require optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. A comprehensive validation is essential to ensure the reliability of the data for its intended purpose in drug development and research.
References
- 1. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Application Notes and Protocols for Cellular Assays with 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial cellular characterization of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. The protocols outlined below are designed to be adaptable and serve as a foundational framework for assessing the compound's cytotoxic and antiproliferative effects, as well as for elucidating its potential mechanism of action.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reproducible results.
-
Solubility Testing : The solubility of a compound is a critical factor for its use in cell-based assays.[1] It is essential to first determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of this compound.
-
Dissolve in an appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in a sterile, serum-free cell culture medium to create a range of working concentrations. It is crucial to ensure the compound does not precipitate upon dilution.
-
Cell Line Selection and Culture
The choice of cell line is pivotal and should ideally be guided by the hypothesized target or therapeutic area of interest. In the absence of a known target, a panel of well-characterized cancer cell lines from different tissue origins is recommended for initial screening.
-
Recommended Cell Lines for Initial Screening : A common starting point for anticancer drug screening includes cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[2]
-
General Cell Culture Conditions :
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). The specific media and serum concentrations are cell line-dependent.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely subculture cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.
-
Regularly inspect cells for any signs of contamination.
-
Experimental Protocols
Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental in drug discovery to measure the degree to which a substance can cause cell damage or death.[3]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding :
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization :
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| NCI-H460 | Lung Cancer | 48 | 25.8 |
| SF-268 | Glioma | 48 | 18.5 |
| A549 | Lung Cancer | 48 | 32.1 |
| HeLa | Cervical Cancer | 48 | 21.7 |
Cell Proliferation Assay
Cell proliferation assays are crucial for studying cell growth and differentiation and are often used to evaluate both compound toxicity and the inhibition of tumor cell growth during drug development.[3]
Protocol: BrdU Cell Proliferation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling :
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
-
Fixation and Denaturation :
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using a fixing/denaturing solution.
-
-
Detection :
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
-
Data Presentation: Hypothetical Antiproliferative Activity
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 12.5 |
| NCI-H460 | 48 | 22.3 |
| HeLa | 48 | 19.9 |
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[3]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting :
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining :
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V- and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Presentation: Hypothetical Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (10 µM) | 70.1 | 15.8 | 14.1 |
| Compound (25 µM) | 45.3 | 30.5 | 24.2 |
Visualizations
Experimental Workflow
Caption: Workflow for cellular testing of a novel compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Application Notes and Protocols for 3-bromo-N-phenylpyridin-4-amine in Laboratory Research
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-bromo-N-phenylpyridin-4-amine and its structural analogs, particularly those based on the N-phenylpyridin-amine and N-phenylpyrimidine-amine scaffolds, are of significant interest in medicinal chemistry and drug development. These heterocyclic compounds serve as versatile intermediates and key building blocks in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, molecules that can selectively inhibit specific kinases are highly sought after as therapeutic agents.
While direct biological data on this compound is limited in publicly available research, its core structure is a key pharmacophore in a number of documented kinase inhibitors. For instance, derivatives of N-phenyl-pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation. Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another key regulator of cell cycle progression.
This document provides a guide for the use of this compound as a scaffold in the synthesis of kinase inhibitors, drawing upon established protocols for analogous compounds. The application notes include a representative synthesis, and the protocols detail methods for evaluating the biological activity of its derivatives, such as kinase inhibition assays and cell-based anti-proliferative assays.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Anilino-3-bromopyridine |
| CAS Number | Not readily available for this specific isomer |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Avoid inhalation of dust, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle in a chemical fume hood.
Application: Synthesis of a Representative Kinase Inhibitor
This compound can be utilized as a starting material or intermediate in multi-step organic synthesis to generate more complex molecules with potential biological activity. A common synthetic strategy involves using the amine or the pyridine ring as a handle for further functionalization, such as in cross-coupling reactions to build more elaborate structures.
Below is a representative, generalized synthetic scheme for a kinase inhibitor, illustrating how a substituted N-phenyl-amine core can be constructed. While this example uses a pyrimidine core, the principles of coupling and functionalization are applicable to a pyridine scaffold.
Representative Synthesis of an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analog:
This synthesis is based on the discovery of Aurora kinase inhibitors.
Caption: Synthetic workflow for an N-phenyl-pyrimidin-amine kinase inhibitor.
Experimental Protocols
The following protocols are representative methods for evaluating the biological activity of compounds derived from a this compound scaffold, based on their potential as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Aurora Kinase A)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, in this case, Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A (e.g., from a commercial supplier)
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
In a 384-well plate, add the kinase and the fluorescently labeled peptide substrate to the kinase assay buffer.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| Lead Compound 18 | 8.0 | 9.2 |
| Derivative X | Experimental Value | Experimental Value |
| Derivative Y | Experimental Value | Experimental Value |
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, a human colon cancer cell line)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled microplates
-
Luminometer.
Workflow:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-N-phenylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-bromo-N-phenylpyridin-4-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination reaction.
Q1: The reaction shows low or no conversion of the starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst, particularly the Pd(0) species, is sensitive to air and moisture.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction.
-
Solution: For electron-deficient heteroaromatic halides like 3-bromo-4-chloropyridine, bulky, electron-rich phosphine ligands are often effective. Screen a variety of ligands such as Xantphos, BINAP, or Josiphos to find the optimal one for this specific transformation.
-
-
Incorrect Base: The strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If base-sensitive functional groups are present, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.
-
-
Low Reaction Temperature: The reaction may require significant thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.
-
Q2: A significant amount of hydrodehalogenation of the starting material is observed.
Possible Cause & Solution:
-
Side Reaction Pathway: Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be promoted by the presence of water or other protic sources.
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under strictly inert conditions. The choice of ligand can also influence the extent of this side reaction; screening different ligands may help to minimize it.
-
Q3: Formation of a diarylated or other side products is observed.
Possible Causes & Solutions:
-
Reaction Stoichiometry: An excess of the aryl halide can lead to the formation of diarylated products.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide.
-
-
Competitive Reactivity of Halogens: If using a starting material like 3-bromo-4-chloropyridine, the relative reactivity of the C-Br and C-Cl bonds can lead to a mixture of products. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling.
-
Solution: Optimize the reaction conditions (temperature, catalyst, ligand) to favor the selective amination at the C-4 position (cleavage of the C-Cl bond). A lower reaction temperature may favor selectivity. However, in many cases, the amination occurs preferentially at the more reactive C-Br bond. For the synthesis of this compound, a starting material like 3-bromo-4-chloropyridine is used with the expectation of selective substitution at the 4-position. If selectivity is poor, consider using a starting material with a more labile group at the 4-position, such as a triflate.
-
Q4: The product is difficult to purify from the reaction mixture.
Possible Causes & Solutions:
-
Residual Catalyst and Ligand: Palladium residues and phosphine oxide (from the ligand) can co-elute with the product during chromatography.
-
Solution: After the reaction, perform an aqueous workup to remove inorganic salts. A common method to remove palladium is to treat the organic layer with a scavenger resin or perform a filtration through a pad of Celite.
-
-
Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization is a highly effective method for purifying aminopyridines. Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A common and commercially available starting material is 3-bromo-4-chloropyridine. The Buchwald-Hartwig amination is then performed to introduce the N-phenylamino group at the C-4 position.
Q2: Which catalyst and ligand system is a good starting point for optimization?
A good starting point for the Buchwald-Hartwig amination of 3-bromo-4-chloropyridine with aniline is a combination of a palladium source like Pd2(dba)3 or Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as Xantphos or BINAP.
Q3: What are the typical reaction conditions?
The reaction is typically carried out in an anhydrous aprotic solvent like toluene or dioxane, under an inert atmosphere. A strong base such as sodium tert-butoxide is often used. The reaction temperature usually ranges from 80 to 110 °C, with reaction times of 12 to 24 hours.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any major byproducts.
Q5: What is a general work-up and purification procedure?
After the reaction is complete, it is typically cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Buchwald-Hartwig Aminations of Halopyridines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-4-methylpyridine | Ammonia | Copper Sulfate | - | Methanol | 160 | 95 |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 80 | >95 (selective at C-2) |
| 3 | 2-Bromopyridine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 85-95 |
| 4 | 4-Chloropyridine | Benzylamine | Pd(OAc)2 / Josiphos | NaOtBu | Toluene | 100 | 70-85 |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is a representative procedure based on literature for similar Buchwald-Hartwig aminations. Optimization may be required to achieve the best yield.
Materials:
-
3-bromo-4-chloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
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Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add anhydrous toluene, followed by 3-bromo-4-chloropyridine (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
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Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes).
Visualizations
solubility issues of 3-bromo-N-phenylpyridin-4-amine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-bromo-N-phenylpyridin-4-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have low intrinsic aqueous solubility. Its chemical structure, containing a hydrophobic phenyl group and a brominated pyridine ring, contributes to its poor solubility in water. As a substituted aminopyridine, it is a weak base and its solubility is highly dependent on pH.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, as a weak base, increases as the pH of the aqueous buffer decreases.[1][2] In acidic conditions, the amine functional groups become protonated, forming a more soluble salt.[3] Conversely, in neutral to basic conditions, the compound exists predominantly in its less soluble free base form. The solubility of ionic compounds containing basic anions increases as the pH of the solution is decreased.[2]
Q3: What is the most reliable method for determining the aqueous solubility of this compound?
A3: The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This method involves adding an excess amount of the solid compound to a buffer of a specific pH, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[4]
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, water-miscible organic co-solvents can significantly enhance the solubility of poorly soluble compounds like this compound.[6] Commonly used co-solvents in research and early development include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). However, the concentration of the co-solvent should be carefully controlled as it can impact experimental outcomes and may not be suitable for all applications, particularly in later-stage drug development.
Troubleshooting Guide
Q1: I'm observing precipitation of my compound after adding it to my aqueous buffer. What should I do?
A1: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Lower the pH: As this compound is a weak base, decreasing the pH of your buffer will likely increase its solubility.[1][2]
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while vortexing to facilitate dissolution.
-
Sonication: Sonication can help to break down solid aggregates and enhance the dissolution rate.
-
Gentle Heating: In some cases, gentle heating can increase solubility. However, be cautious as this can also lead to compound degradation.
Q2: My measured solubility values are inconsistent across different experiments. What could be the cause?
A2: Inconsistent solubility data can arise from several factors:
-
Insufficient Equilibration Time: Ensure that your solubility experiments are allowed to reach equilibrium. For the shake-flask method, 24 to 48 hours is typically recommended.[7]
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout your experiments.
-
pH Shifts: The dissolution of an acidic or basic compound can alter the pH of the buffer, which in turn affects solubility. Verify the final pH of your saturated solution.
-
Solid-State Properties: Different batches of the compound may have different crystalline forms (polymorphs), which can have different solubilities.
Q3: I am using a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. How can I prevent this?
A3: This is a common challenge when using co-solvents. Here are some strategies:
-
Optimize the Co-solvent Concentration: Use the lowest effective concentration of the co-solvent.
-
Use a Surfactant: Surfactants can help to stabilize the compound in the aqueous phase and prevent precipitation.
-
Employ a Formulation Strategy: For more advanced applications, consider enabling formulation strategies such as the use of cyclodextrins or creating a solid dispersion.[8][9]
Quantitative Data
The following table provides illustrative solubility data for this compound in different aqueous buffers. Please note that these are representative values and actual solubility should be determined experimentally.
| Buffer pH | Co-solvent System | Apparent Solubility (µg/mL) |
| 7.4 | None | < 1 |
| 7.4 | 1% DMSO | 5 |
| 5.0 | None | 20 |
| 5.0 | 1% DMSO | 50 |
| 2.0 | None | > 1000 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
-
Preparation: Prepare a series of aqueous buffers at the desired pH values.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Verification: Measure the pH of the remaining saturated solution to confirm that it has not significantly changed during the experiment.
Visualizations
Caption: Experimental workflow for solubility assessment.
Caption: Decision tree for formulation strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
stability of 3-bromo-N-phenylpyridin-4-amine in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-bromo-N-phenylpyridin-4-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Q2: In which solvents is this compound likely to be stable?
A2: The stability of this compound can be solvent-dependent. Aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are generally preferred for initial stock solutions. The stability in aqueous solutions, particularly at non-neutral pH, may be limited. Pyridine derivatives can be unstable in alkaline and acidic media.[1] It is crucial to perform a stability study in the specific solvent system you intend to use for your experiments.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound may be susceptible to several degradation pathways:
-
Hydrolysis: The amine functional group and the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. Aromatic secondary amines can undergo hydrolysis, with the half-life being dependent on the pH and the specific molecular structure.
-
Oxidation: Aromatic amines are prone to oxidation, which can be initiated by air, light, or the presence of oxidizing agents. This can lead to the formation of colored degradation products.
-
Photodegradation: The presence of a bromine atom on the aromatic ring and the conjugated system can make the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Brominated aromatic compounds are known to undergo photochemical reactions.[2][3]
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[4] These techniques can separate the parent compound from its degradation products and allow for quantification of its concentration over time.
Troubleshooting Guides
Problem: I am observing a change in the color of my this compound solution over time.
-
Possible Cause: Color change is often an indication of degradation, likely due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is stored in an amber vial or otherwise protected from light.
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative stress.
-
Analyze for Degradants: Use an analytical technique like HPLC-UV/MS to check for the appearance of new peaks that would indicate degradation products.
-
Problem: I am seeing a decrease in the expected biological activity of my compound in my assays.
-
Possible Cause: The compound may be degrading in your assay medium or under your experimental conditions.
-
Troubleshooting Steps:
-
Confirm Concentration: Re-analyze the concentration of your stock solution to ensure it has not degraded during storage.
-
Assess Stability in Assay Buffer: Perform a short-term stability study of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a recently confirmed stock solution for your experiments.
-
Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: These could be degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.[5]
-
Mass Spectrometry: Use mass spectrometry (MS) to obtain the mass-to-charge ratio of the unknown peaks, which can provide clues about their structure.
-
Review Literature: Search for literature on the degradation of similar compounds to help identify potential degradants.
-
Data Presentation
As no specific quantitative stability data for this compound was found in the public domain, a template for presenting such data from a stability study is provided below.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (20-25°C) Protected from Light
| Time Point | % Remaining in DMSO | % Remaining in Acetonitrile | % Remaining in PBS (pH 7.4) |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | Data | Data | Data |
| 48 hours | Data | Data | Data |
| 72 hours | Data | Data | Data |
| 1 week | Data | Data | Data |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | Data | Data |
| 0.1 M NaOH | 24 hours | Data | Data |
| 10% H₂O₂ | 24 hours | Data | Data |
| Heat (80°C) | 24 hours | Data | Data |
| Light (ICH Q1B) | 24 hours | Data | Data |
Experimental Protocols
Protocol: General Stability Study of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, acetonitrile, phosphate-buffered saline)
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Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or UHPLC system with UV or MS detector
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
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Aliquot the solution into several amber HPLC vials.
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Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
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At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours, 1 week), remove one vial.
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Analyze the sample by a validated stability-indicating HPLC method.
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Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ajrconline.org [ajrconline.org]
Technical Support Center: Purification of Crude 3-bromo-N-phenylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-bromo-N-phenylpyridin-4-amine by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
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Crude this compound
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Silica gel (for flash chromatography)
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Solvents: Hexane (or Pentane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (NEt3)
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Glass column for flash chromatography
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
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UV lamp for visualization
-
Collection tubes or flasks
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Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) for TLC analysis. For column loading, the crude product can be dissolved in a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading).[1]
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. Start with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
The addition of a small amount of triethylamine (e.g., 0.5-2%) to the eluent can help to reduce tailing of the amine on the silica gel.[2]
-
The ideal solvent system should give a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. This is often preferred for less soluble compounds.[1]
-
-
Elution:
-
Begin elution with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis to elute the compounds from the column.[2]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems for Aromatic Amine Purification
| Compound Type | Stationary Phase | Eluent System | Additive | Reference |
| N-Aryl Amines | Silica Gel | Pentane/Ethyl Acetate (Gradient) | - | [1] |
| Substituted Anilines | Silica Gel | EtOAc/DCM (Gradient) | 2% NEt3 | [2] |
| Aromatic Amines | Silica Gel | Hexane/Ethyl Acetate | - | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: The compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The solvent system is not polar enough. Aromatic amines can be quite polar and may require a more polar mobile phase to move up the silica plate.
-
Solution:
-
Gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) in your mobile phase.
-
Consider trying a different, more polar solvent system, such as Dichloromethane/Methanol.
-
For very polar compounds, reverse-phase chromatography might be an alternative.[4]
-
Issue 2: The spot on the TLC plate is streaking or tailing.
-
Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silica gel, leading to tailing.[5]
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (NEt3) or ammonia, to the mobile phase (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Ensure the sample is not overloaded on the TLC plate.
-
Issue 3: The product appears to be degrading on the column.
-
Possible Cause: Some compounds, especially certain amines, can be unstable on silica gel.[4]
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine before packing the column.
-
Work quickly and avoid prolonged exposure of the compound to the silica gel.
-
Consider using a less acidic stationary phase, such as alumina.
-
Issue 4: Poor separation between the product and an impurity.
-
Possible Cause: The chosen solvent system does not have sufficient selectivity for the compounds being separated.
-
Solution:
-
Try different solvent systems. A change in the solvent composition can alter the selectivity of the separation.
-
Consider using a shallower gradient during elution to improve resolution.[6]
-
Ensure the column is not overloaded, as this can lead to broader peaks and decreased resolution.
-
Issue 5: High backpressure during column chromatography.
-
Possible Cause: The column may be clogged, or the mobile phase viscosity is too high.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for developing a solvent system would be a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Adding 0.5-1% triethylamine to the eluent is also recommended to minimize tailing.
Q2: How can I tell if my collected fractions are pure?
You can assess the purity of your fractions by TLC. Spot a small amount from each fraction onto a TLC plate, elute with your chosen solvent system, and visualize under a UV lamp. Fractions that show a single spot at the correct Rf value are likely pure. For a more quantitative assessment, techniques like HPLC or NMR spectroscopy can be used.
Q3: My crude product is a dark oil. How should I load it onto the column?
For oily or highly colored crude products, dry loading is often the best method.[1] Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and then remove the solvent on a rotary evaporator. This will give you a free-flowing powder of your crude product adsorbed onto silica, which can then be carefully added to the top of your packed column.
Q4: Can I use reverse-phase chromatography for this purification?
Yes, if your compound is very polar and remains on the baseline even with highly polar mobile phases in normal-phase chromatography, reverse-phase chromatography is a viable alternative.[4] In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q5: What should I do if I see an extra peak appearing in my chromatogram after a few injections?
An extra peak that appears over time could indicate sample degradation or contamination within the chromatography system. If the peak area remains consistent after several blank injections, the contamination is likely in the sample loop or needle.[6] If the product is known to be unstable on silica, this could also be a degradation product.[4]
Visualization
References
Technical Support Center: Synthesis of 3-bromo-N-phenylpyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-bromo-N-phenylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct synthetic route is the reaction of 3-bromo-4-chloropyridine with aniline. This transformation can be achieved through two primary methods:
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves heating the reactants, often with a base in a polar aprotic solvent. The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.[1][2]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. It offers a milder alternative to traditional SNAr and is often successful when SNAr fails.[3]
Q2: Why is the reaction regioselective for the 4-position of 3-bromo-4-chloropyridine?
A2: In nucleophilic aromatic substitution on pyridine rings, the 2- and 4-positions are electronically activated for attack by a nucleophile. This is because the anionic intermediate formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. The 3-position does not benefit from this stabilization, making substitution at this position less favorable.[1][2] Therefore, aniline will preferentially attack the 4-position, displacing the chloride.
Q3: What are the expected common side products in this synthesis?
A3: Depending on the reaction conditions (SNAr vs. Buchwald-Hartwig), several side products can be anticipated. These are summarized in the table below.
| Side Product | Potential Cause | Suggested Mitigation |
| Hydrodehalogenation Product (N-phenylpyridin-4-amine) | Occurs during palladium-catalyzed reactions (Buchwald-Hartwig) where a halogen is replaced by a hydrogen atom. | Ensure an inert atmosphere to minimize sources of hydrogen. Optimize catalyst, ligand, and base concentrations. |
| Double Amination Product (3-bromo-N,N'-diphenylpyridine-4,4'-diamine) | Can occur if the starting material, 3-bromo-4-chloropyridine, reacts with the product, this compound, or if a diaminopyridine impurity is present.[4] | Use a slight excess of aniline to outcompete the product for reaction with the starting material. Control reaction temperature and time to minimize secondary reactions. |
| Isomeric Product (4-chloro-N-phenylpyridin-3-amine) | While less likely in SNAr, palladium-catalyzed conditions could potentially facilitate the reaction at the C-Br bond. | For SNAr, the regioselectivity is strongly favored at the 4-position. For Buchwald-Hartwig, careful selection of the palladium catalyst and ligand system can enhance selectivity. |
| Unreacted Starting Material (3-bromo-4-chloropyridine) | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | Increase reaction time or temperature. For Buchwald-Hartwig, ensure the catalyst is active and not poisoned. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or no product yield.
-
Possible Cause (SNAr): The reaction temperature may be too low, or the reaction time may be insufficient. The base used may not be strong enough to facilitate the reaction.
-
Troubleshooting (SNAr):
-
Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
-
Extend the reaction time.
-
Consider using a stronger base, such as sodium tert-butoxide, in a suitable aprotic polar solvent like DMSO or DMF.
-
-
Possible Cause (Buchwald-Hartwig): The palladium catalyst may be inactive or poisoned. The ligand may not be suitable for this specific transformation. The base may be inappropriate for the chosen catalyst/ligand system.
-
Troubleshooting (Buchwald-Hartwig):
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Use fresh, high-purity catalyst, ligand, and anhydrous solvent.
-
Screen different phosphine ligands and bases to find the optimal combination for your system.[3]
-
Issue 2: Presence of significant amounts of hydrodehalogenation side product.
-
Possible Cause: This is a known side reaction in palladium-catalyzed couplings. It can be promoted by sources of hydrogen in the reaction mixture or by certain catalyst/ligand combinations.
-
Troubleshooting:
-
Use rigorously dried solvents and reagents.
-
Ensure a robust inert atmosphere throughout the reaction.
-
Screen different palladium sources and ligands; some are less prone to hydrodehalogenation than others.
-
Issue 3: Formation of a dark, tarry reaction mixture.
-
Possible Cause: Decomposition of starting materials, reagents, or the product at high temperatures.
-
Troubleshooting:
-
Lower the reaction temperature and extend the reaction time.
-
Ensure the purity of your starting materials and solvents.
-
For Buchwald-Hartwig reactions, catalyst decomposition can sometimes lead to the formation of palladium black, which can appear as a dark precipitate.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a sealed reaction vessel, add 3-bromo-4-chloropyridine (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add 3-bromo-4-chloropyridine (1.0 eq), aniline (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathway and the relationship between the main reaction and potential side reactions.
Caption: Synthetic pathways to this compound and potential side products.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 3-bromo-N-phenylpyridin-4-amine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during assays involving 3-bromo-N-phenylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). For working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects in biological assays.
Q2: How should I store the this compound stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all compounds from prolonged exposure to light by storing them in amber vials or wrapping containers in aluminum foil.
Q4: What are the expected quality control parameters for a fresh batch of this compound?
A new batch should be verified for its identity and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are recommended for this purpose. The table below summarizes typical acceptance criteria.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC | ≥95% |
| Identity | Mass Spectrometry | Consistent with theoretical mass |
| Appearance | Visual | White to off-white solid |
Troubleshooting Inconsistent Assay Results
Issue 1: High Variability Between Replicates
High variability between replicate wells can obscure real effects and make data interpretation difficult. The following steps can help identify the source of the variability.
Q: My assay results for this compound show high variability between replicates. What are the potential causes and how can I troubleshoot this?
A: High variability can stem from several factors, from reagent handling to equipment issues. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Loss of Compound Activity Over Time
A gradual decrease in the observed activity of this compound can indicate compound instability.
Q: I've noticed a decrease in the potency of my this compound stock solution over time. What could be the cause?
A: Loss of activity is often due to degradation of the compound. Consider the following:
-
Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare smaller aliquots to minimize this.
-
Solution Stability: The stability of this compound in your specific assay buffer may be limited. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
To assess the stability of your compound, you can run a time-course experiment where the compound is incubated in the assay buffer for varying durations before the assay is initiated.
| Time in Buffer (hours) | Observed IC50 (µM) |
| 0 | 1.2 |
| 2 | 1.5 |
| 4 | 2.8 |
| 8 | 5.1 |
Issue 3: Inconsistent Dose-Response Curves
An inconsistent or non-sigmoidal dose-response curve can be due to several factors related to the compound's behavior in the assay.
Q: The dose-response curves for this compound are not consistently sigmoidal. What should I investigate?
A: Several factors can lead to irregular dose-response curves. Here is a decision tree to help you troubleshoot:
Caption: Troubleshooting for inconsistent dose-response curves.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for use in in vitro assays.
Caption: Workflow for preparing compound solutions.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (specific to your experiment)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 263.12 g/mol .
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects the assay performance (typically <1%).
-
Use the freshly prepared working solutions in your assay immediately.
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reducing off-target effects of 3-bromo-N-phenylpyridin-4-amine
Welcome to the technical support center for 3-bromo-N-phenylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing this novel compound and mitigating potential off-target effects. Given that this compound is a compound under investigation, this guide focuses on the general workflow for identifying its kinase targets, assessing its selectivity, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step to characterize the activity of this compound?
A1: The initial step is to determine the primary kinase target(s). We recommend starting with a broad kinase panel screening at a single concentration (e.g., 1 µM) to identify potential hits.[1] Several platforms are available for this, including radiometric assays (like HotSpot™) and binding assays (like KINOMEscan™).[2][3] This initial screen will provide a broad overview of the compound's activity across the human kinome.
Q2: My initial screen shows that this compound inhibits multiple kinases. What should I do next?
A2: This is a common finding for novel inhibitors. The next step is to determine the potency of your compound against the identified "hits." Perform dose-response assays (e.g., 10-point IC50 determination) for all kinases that showed significant inhibition (e.g., >70%) in the initial screen.[1] This will allow you to quantify the IC50 or Kd values and differentiate between high-affinity primary targets and lower-affinity off-targets.
Q3: How can I confirm that this compound is engaging its target(s) within a cellular context?
A3: Target engagement in a cellular environment is crucial to validate your biochemical findings. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7] An increase in the melting temperature of a specific kinase in the presence of your compound indicates direct target engagement.
Q4: I'm observing a cellular phenotype that doesn't seem to be explained by the inhibition of the primary target. How can I investigate potential off-target effects?
A4: Unexplained cellular phenotypes often point towards off-target effects. To investigate this, you can employ chemoproteomic approaches. These methods use affinity-based probes, often derived from your compound, to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[8][9][10] This can reveal unanticipated kinase and non-kinase targets that may be responsible for the observed phenotype.
Q5: What are some common causes of inconsistent results in my kinase assays?
A5: Inconsistent results can stem from several factors. Common pitfalls include compound interference (e.g., autofluorescence), non-specific inhibition due to compound aggregation, impurities in reagents like ATP, and using enzyme/substrate concentrations outside the linear range of the assay.[11][12] It is also critical to ensure your DMSO concentration is consistent across all experiments and does not exceed a level that impacts kinase activity.[11]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect compound stock solutions for precipitation. | Aggregated compounds can cause non-specific inhibition, leading to steep and variable dose-response curves. |
| Assay Not in Initial Velocity Range | Perform a time-course experiment to determine the linear range of the reaction. Ensure substrate consumption is below 10-20%.[12] | Accurate IC50 determination requires that the reaction rate is linear over the course of the measurement. |
| ATP Concentration | Use an ATP concentration at or near the Km for each specific kinase. Report the ATP concentration used.[12] | For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Using Km ATP allows for easier comparison of potency across different kinases.[12] |
| Reagent Instability | Prepare fresh ATP and kinase stocks for each experiment. Avoid repeated freeze-thaw cycles. | Degradation of ATP or loss of kinase activity can lead to significant variability in results. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Low Cell Permeability | Assess compound permeability using a standard assay (e.g., PAMPA). If low, consider chemical modifications to improve physicochemical properties. | The compound must reach its intracellular target to be effective. Poor membrane permeability will lead to low cellular potency despite high biochemical potency. |
| High Protein Binding | Measure the fraction of compound bound to plasma proteins. Cellular assays should be conducted in media with serum concentrations that mimic in vivo conditions. | Extensive binding to serum albumin or other proteins in the cell culture media reduces the free concentration of the compound available to engage the target. |
| Active Efflux | Use cell lines with and without known efflux pump activity (e.g., P-gp) or use a known efflux pump inhibitor to see if cellular potency increases. | The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching an effective intracellular concentration. |
| Target Not Expressed or Active | Confirm target protein expression and phosphorylation (as a marker of activity) in the cell line used via Western Blot or other methods. | The cellular model must have an active and expressed target for the inhibitor to have an effect on the intended pathway. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
Summarize your screening and profiling data in a table format for clear comparison. This allows for easy identification of the primary target(s) and potential off-targets.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kd (nM) | Assay Type | Notes |
| Primary Target(s) | |||||
| Kinase A | 98% | 15 | 12 | TR-FRET Activity | High Potency |
| Secondary/Off-Target(s) | |||||
| Kinase B | 85% | 250 | 220 | Binding Assay | 16-fold less potent |
| Kinase C | 72% | 1,100 | >1,000 | Radiometric Activity | Moderate off-target |
| Kinase D | 30% | >10,000 | ND | TR-FRET Activity | Weak/No activity |
| ... (continue for all tested kinases) | |||||
| ND: Not Determined |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol provides a general method for determining the IC50 values of this compound against a panel of purified kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate using DMSO. This will be your compound source plate.
-
-
Assay Reaction:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well white assay plate.
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Add 2 µL of Kinase Working Stock (containing the specific kinase in reaction buffer) to each well.
-
Incubate for 10 minutes at room temperature.
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Initiate the reaction by adding 2 µL of ATP/Substrate Working Stock (containing the kinase-specific substrate and ATP at the Km concentration for that kinase).
-
-
Incubation and Detection:
-
Incubate the plate for 1 hour at room temperature.
-
Add 5 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent quenches the remaining kinase reaction and contains a reagent to convert ADP to ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of a kinase detection reagent that will produce a luminescent signal proportional to the amount of ADP generated.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to its target protein in intact cells.
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Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either the vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 100x IC50) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the specific target kinase remaining in the soluble fraction by Western Blot or another quantitative protein detection method (e.g., ELISA).
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Plot the relative amount of soluble target protein versus the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Mandatory Visualizations
Caption: Workflow for characterizing a novel kinase inhibitor.
Caption: Troubleshooting poor biochemical vs. cellular correlation.
Caption: On-target vs. off-target signaling pathways.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 3-bromo-N-phenylpyridin-4-amine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in increasing the potency of 3-bromo-N-phenylpyridin-4-amine derivatives. The guidance provided is based on established medicinal chemistry principles and structure-activity relationship (SAR) data from analogous compound series, particularly kinase inhibitors with similar scaffolds.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low Target Potency (High IC50/EC50) | Suboptimal interactions with the target protein's binding site. | 1. Modify substituents on the N-phenyl ring: Introduce electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe for additional hydrogen bonds, van der Waals interactions, or to modulate the electronics of the ring system. For example, a 3-bromo substituent on the phenylamino ring has been shown to be favorable in some related series.[1]2. Explore bioisosteric replacements for the 3-bromo substituent on the pyridine ring: The bromine atom can be replaced with other halogens (Cl, F), small alkyl groups (CH3), or cyano groups to fine-tune steric and electronic properties.3. Introduce substituents on the pyridine ring: While maintaining the core 4-amino-N-phenylpyridine structure, consider adding small substituents at other available positions on the pyridine ring to explore additional binding pockets. |
| Poor Cellular Potency Despite Good Enzymatic Activity | Low cell permeability, high efflux by transporters, or rapid intracellular metabolism. | 1. Optimize physicochemical properties: Aim for a balanced lipophilicity (cLogP typically between 1 and 3), topological polar surface area (TPSA), and molecular weight.[2]2. Introduce solubilizing groups: Adding weakly basic amine side chains or polyols at positions that are solvent-exposed can improve aqueous solubility and cell permeability.[1]3. Mask metabolically liable sites: If metabolic instability is identified, block the site of metabolism with a group like fluorine or by altering the electronics of the surrounding region. |
| Off-Target Activity or Toxicity | Lack of selectivity for the intended target. | 1. Perform selectivity profiling: Screen the compounds against a panel of related targets (e.g., a kinase panel) to identify off-target interactions.2. Rigidify the molecule: Introduce conformational constraints, such as fusing a ring to the core scaffold, to lock the molecule into a bioactive conformation that is more selective for the desired target.3. Modify key interacting groups: Systematically alter the substituents that are likely responsible for binding to off-target proteins while trying to maintain the interactions required for on-target potency. |
| Difficulty in Synthesis or Poor Yields | Unfavorable reaction conditions or unstable intermediates. | 1. Optimize reaction conditions: Experiment with different catalysts, solvents, temperatures, and reaction times for coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling).2. Protecting group strategy: Utilize appropriate protecting groups for reactive functionalities to prevent side reactions.3. Alternative synthetic routes: Explore different retrosynthetic disconnections to identify a more efficient and higher-yielding synthetic pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the this compound scaffold that I should focus on for initial modifications?
A1: The primary areas for initial modification to explore the structure-activity relationship (SAR) are:
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The N-phenyl ring: Substitutions on this ring directly influence the interaction with the "back pocket" of many kinase binding sites.
-
The 3-position of the pyridine ring: The bromo substituent can be modified to alter steric and electronic properties.
-
The 4-amino linker: While generally conserved, modifications can be explored, though this is often less tolerated.
Q2: How does the position of a substituent on the N-phenyl ring typically affect potency?
A2: The effect is target-dependent. However, in many kinase inhibitor series with a similar scaffold, the meta position of the N-phenyl ring is a key interaction point. For example, a 3-bromophenylamino group is a common feature in potent inhibitors.[1] The para position can often accommodate larger, solubilizing groups, while the ortho position is more sterically constrained.
Q3: What are some common bioisosteric replacements for the bromine atom at the 3-position of the pyridine ring?
A3: Common bioisosteric replacements for a bromine atom include:
-
Other halogens: Chlorine (Cl) and Fluorine (F) can offer different electronic and steric profiles.
-
Methyl group (CH₃): Provides a small, lipophilic group.
-
Cyano group (CN): Acts as a hydrogen bond acceptor and can mimic the electronic properties of the pyridine nitrogen.[3]
-
Trifluoromethyl group (CF₃): A strong electron-withdrawing group that can also improve metabolic stability.
Q4: My compounds have good enzymatic activity but are not potent in cell-based assays. What should I do?
A4: This discrepancy often points to issues with cell permeability, efflux, or metabolic instability. Focus on optimizing the physicochemical properties of your compounds. Consider introducing polar or ionizable groups to improve solubility and reduce efflux. It is also advisable to perform metabolic stability assays to identify and address any liabilities. Adding weakly basic side chains has been a successful strategy in related series to enhance both solubility and cellular activity.[1]
Q5: How can I improve the selectivity of my compounds?
A5: Improving selectivity involves exploiting structural differences between your intended target and off-targets. This can be achieved by:
-
Structure-based design: If a crystal structure of your target is available, design modifications that specifically interact with unique residues in the active site.
-
Rigidification: Introducing conformational constraints can lock the molecule in a conformation that is preferred by your target but not by off-targets.
-
Systematic SAR: Methodically probe the space around your lead compound with a variety of substituents to identify those that enhance on-target activity while diminishing off-target effects.
Quantitative Data Summary
The following tables summarize representative quantitative data from analogous N-phenyl-aminopyrimidine and related heterocyclic series to illustrate the impact of substitutions on potency. Note: This data is illustrative and not directly from a series of this compound derivatives.
Table 1: Effect of Substitution on the N-phenyl Ring
| Compound ID | Core Scaffold | R (N-phenyl substituent) | IC50 (nM) vs. Target Kinase |
| 1a | 4-aminopyrido[4,3-d]pyrimidine | H | 500 |
| 1b | 4-aminopyrido[4,3-d]pyrimidine | 3-Br | 10 |
| 1c | 4-aminopyrido[4,3-d]pyrimidine | 3-CH3 | 25 |
| 1d | 4-aminopyrido[4,3-d]pyrimidine | 4-OCH3 | 150 |
| 1e | 4-aminopyrido[4,3-d]pyrimidine | 3,4-diCl | 5 |
Data is hypothetical and based on trends observed in related kinase inhibitor literature.[1]
Table 2: Bioisosteric Replacement of the Pyridine Ring 3-Position Substituent
| Compound ID | Core Scaffold | X (at position 3) | IC50 (nM) vs. Target Kinase |
| 2a | N-phenylpyridin-4-amine | Br | 20 |
| 2b | N-phenylpyridin-4-amine | Cl | 35 |
| 2c | N-phenylpyridin-4-amine | CH3 | 50 |
| 2d | N-phenylpyridin-4-amine | CN | 15 |
Data is hypothetical and based on general medicinal chemistry principles and SAR of related series.
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives (Buchwald-Hartwig Amination)
-
To a reaction vial, add 3-bromo-4-chloropyridine (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous solvent, such as 1,4-dioxane or toluene.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
General Protocol for an In Vitro Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well or 384-well plate, add the kinase enzyme, the substrate (e.g., a peptide), and ATP.
-
Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescent or luminescent readout.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
References
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridin-4-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridin-4-amines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyridin-4-amines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 4-Aminopyridine
-
Question: My reaction is resulting in a very low yield or no formation of the target substituted pyridin-4-amine. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of 4-aminopyridines can stem from several factors, primarily related to the chosen synthetic route and reaction conditions.
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Sub-optimal Reaction Conditions: Many traditional methods, such as the Chichibabin reaction, require harsh conditions. For instance, amination with sodium amide often necessitates high temperatures (e.g., 140°C in toluene) and prolonged reaction times (up to 2 days) to achieve moderate yields.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrate.
-
Poor Regioselectivity: Direct amination of the pyridine ring typically favors substitution at the 2- and 6-positions. To achieve 4-substitution, these positions often need to be blocked. If your starting material has unsubstituted 2- and 6-positions, you will likely obtain a mixture of isomers with the 4-amino product being a minor component.[2]
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Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to determine if the starting material is being consumed. If the reaction is stalling, consider increasing the temperature, reaction time, or the equivalents of the aminating agent.
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Product Degradation: The desired 4-aminopyridine can be susceptible to degradation under the reaction or workup conditions. For example, heating neutral or basic aqueous solutions containing 4-aminopyridine during concentration can lead to partial hydrolysis to the corresponding 4-pyridone, thereby reducing the yield.[3]
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Alternative Routes: If optimizing the current reaction fails, consider alternative synthetic strategies. A common route involves the reduction of a 4-nitropyridine-N-oxide intermediate.[3] Another approach is the Hofmann degradation of isonicotinamide, where the yield can be significantly influenced by the reaction conditions.[4]
-
Issue 2: Formation of Significant Byproducts
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Question: My reaction is producing a complex mixture of products, making the purification of the target 4-aminopyridine difficult. What are the common byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a frequent challenge. The nature of these impurities depends on the synthetic method employed.
-
Common Byproducts:
-
In the reduction of 4-nitropyridine-N-oxide: Common byproducts include 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[3]
-
In Chichibabin-type reactions: Besides isomeric aminopyridines (2-amino and 2,6-diamino derivatives), polymerization and tar formation can occur at high temperatures.
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Hydrolysis Product: As mentioned, 4-pyridone is a common hydrolysis byproduct formed during aqueous workup or purification.[3]
-
-
Minimizing Byproduct Formation:
-
Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents. For instance, in the reduction of 4-nitropyridine-N-oxide with iron, using 25-30% sulfuric acid, although slower, can lead to a better yield of the desired 4-aminopyridine compared to hydrochloric acid.[3]
-
Workup Procedure: Avoid prolonged heating of aqueous solutions of the product. If concentration is necessary, use a rotary evaporator under reduced pressure at a lower temperature.[3]
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Purification Strategy: Employ appropriate purification techniques. Extraction with a suitable organic solvent like ethyl acetate can be effective for isolating 4-aminopyridine.[1][3] In some cases, derivatization, such as acetylation to form 4-acetylaminopyridine, can facilitate purification, followed by deprotection.[3]
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify my substituted 4-aminopyridine from the reaction mixture. What are some effective strategies?
-
Answer: Isolation and purification can be challenging due to the polarity of the product and the presence of similar byproducts.
-
Extraction:
-
Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step. For crude 4-aminopyridine, recrystallization from hot benzene has been reported to yield the pure compound.[3]
-
Chromatography: Column chromatography on silica gel or alumina can be used, but care must be taken as the basicity of the aminopyridine can lead to streaking. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can help to improve the separation.
-
Workup for Amine Solvents: If pyridine or other amine solvents are used, they can be removed by washing the organic layer with a dilute acid solution (e.g., HCl) or a 10% aqueous copper sulfate solution, which forms a water-soluble complex with the amine.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyridin-4-amines?
A1: The most prevalent methods include:
-
Reduction of 4-Nitropyridine-N-oxides: This is a widely used three-stage synthesis starting from pyridine. Pyridine is first oxidized to pyridine-N-oxide, which is then nitrated to 4-nitropyridine-N-oxide. The final step is the reduction of the nitro group and removal of the N-oxide, often accomplished in a single step using reducing agents like iron in acidic media.[3]
-
Chichibabin Reaction: This reaction involves the direct amination of pyridine with sodium amide. However, it typically yields 2-aminopyridine. To obtain the 4-amino isomer, the 2- and 6-positions must be blocked. The reaction is often carried out at high temperatures in an inert solvent like toluene or xylene.[2][6]
-
Hofmann Degradation of Isonicotinamide: This route starts from isonicotinic acid, which is converted to isonicotinamide. The amide then undergoes Hofmann degradation to yield 4-aminopyridine. The overall yield of this process can be low, with the degradation step being critical.[4]
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a 4-halopyridine, the halogen can be displaced by an amine nucleophile. This method is often efficient but requires the synthesis of the 4-halopyridine precursor.
Q2: How do substituents on the pyridine ring affect the synthesis of 4-aminopyridines?
A2: Substituents can have a significant electronic and steric impact on the reaction.
-
Electron-withdrawing groups generally activate the pyridine ring towards nucleophilic attack, which can facilitate amination reactions.
-
Electron-donating groups deactivate the ring towards nucleophilic attack, potentially inhibiting the reaction or requiring harsher conditions.[6]
-
Steric hindrance from bulky substituents can block access to certain positions on the ring, influencing the regioselectivity of the reaction.
Q3: What are some of the safety precautions to consider when working with reagents like sodium amide?
A3: Sodium amide (NaNH₂) is a highly reactive and hazardous reagent.
-
It is extremely sensitive to water and can react violently, producing flammable hydrogen gas and corrosive sodium hydroxide.
-
It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential.
-
Reactions involving sodium amide, especially at high temperatures, should be conducted in a fume hood with a blast shield.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to 4-Aminopyridine
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Reduction | 4-Nitropyridine-N-oxide | Fe / Mineral Acid | 85-90% | [3] |
| Multi-step from Pyridine | Pyridine | 1. Oxidation 2. Nitration 3. Reduction | 36-40% (overall) | [3] |
| Hofmann Degradation | Isonicotinamide | NaOBr | ~50% (for degradation step) | [4] |
| Chichibabin Reaction (4-position) | 2,6-disubstituted Pyridine | NaNH₂ | Low (generally) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-nitropyridine-N-oxide and iron powder in water.
-
Addition of Acid: Slowly add either hydrochloric acid or 25-30% sulfuric acid to the stirred suspension. The reaction with sulfuric acid is slower but may result in a higher yield.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with sodium carbonate.
-
Filter the mixture to remove iron salts.
-
-
Isolation:
-
Method A (Extraction): Extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 4-aminopyridine.
-
Method B (Concentration and Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling the benzene solution will yield crystalline 4-aminopyridine.
-
-
Purification: The crude product can be further purified by recrystallization or acetylation to 4-acetylaminopyridine followed by hydrolysis if necessary.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
preventing degradation of 3-bromo-N-phenylpyridin-4-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-bromo-N-phenylpyridin-4-amine during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
Q1: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or brownish hue. What could be the cause?
A1: A color change is a common indicator of chemical degradation. This is often due to oxidation or photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Exposure to light can also initiate degradation pathways in pyridine-containing compounds.
Q2: My compound shows poor solubility compared to a fresh batch. Could this be related to degradation?
A2: Yes, a decrease in solubility can be a sign of degradation. Degradation can lead to the formation of less soluble impurities or polymerization of the parent compound.[2] We recommend analyzing the purity of the sample to confirm if degradation has occurred.
Q3: I suspect my sample of this compound has degraded. How can I confirm this and what should I look for?
A3: To confirm degradation, you should perform a purity analysis of your sample and compare it to a reference standard or a fresh batch. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5] When analyzing the results, look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, which indicate the presence of degradation products.
-
Changes in the retention time of the main peak, which could suggest a change in the compound's properties.
While specific degradation products for this compound are not extensively documented, degradation of related aromatic amines and pyridines can lead to hydroxylated, oxidized, or polymerized species.[1][2][6][7][8]
Q4: What are the ideal storage conditions to prevent the degradation of this compound?
A4: Based on the chemical properties of aromatic amines and bromopyridines, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or below. | Reduces the rate of chemical reactions, including degradation.[6] |
| Light | Store in an amber or opaque container. | Protects from light-induced degradation (photolysis).[9] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Prevents oxidation by atmospheric oxygen.[9] |
| Moisture | Store in a tightly sealed container in a dry environment. | Aromatic amines can be hygroscopic and moisture can lead to hydrolysis.[6] |
| Incompatible Substances | Store away from strong oxidizing agents and strong acids. | Prevents chemical reactions that can degrade the compound. |
Q5: I need to handle the compound outside of its storage container for an experiment. What precautions should I take?
A5: To minimize degradation during handling, we recommend the following:
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Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Work in an environment with low light or use amber-colored labware.
-
If possible, handle the compound under an inert atmosphere (e.g., in a glove box).
-
Minimize the time the container is open to the air.
-
After use, securely reseal the container and return it to the recommended storage conditions promptly.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of this compound?
A: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for a long time, especially if the storage conditions have not been consistently maintained.
Q: Are there any visible signs of degradation I can look out for besides color change?
A: Besides a color change, other visual cues of degradation can include a change in the physical state of the powder, such as clumping or the appearance of a liquid phase, which could indicate moisture absorption or the formation of low-melting impurities. An unusual odor may also be a sign of decomposition.
Q: Can I still use my this compound if I suspect minor degradation?
A: For non-critical applications, it may be possible to use a compound with minor degradation, but it is not recommended for experiments where purity is crucial, such as in drug development or quantitative assays. The presence of impurities can lead to inaccurate and unreliable results. We strongly advise performing a purity analysis before use if you suspect any degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
Reference standard of this compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: If a reference standard is available, prepare a solution of the same concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.
-
-
Data Analysis: Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all compounds in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature above its recommended storage temperature (e.g., 60°C) for 48 hours.
-
Photodegradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Methodology:
-
For each stress condition, prepare a sample of this compound.
-
After the specified stress period, prepare the samples for analysis by HPLC or LC-MS as described in Protocol 1.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed control sample.
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Identify and quantify the degradation products. If using LC-MS, attempt to elucidate the structures of the major degradation products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Pyridine and Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Degradation of pyridines in the environment | Semantic Scholar [semanticscholar.org]
- 9. Page loading... [guidechem.com]
optimizing the concentration of 3-bromo-N-phenylpyridin-4-amine for cell assays
Welcome to the technical support center for 3-bromo-N-phenylpyridin-4-amine. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of this compound for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is advisable to start with a broad dose-response experiment to determine the approximate range of activity.[1][2] A common approach is to use a 10-fold serial dilution across a wide range, for example, from 100 µM down to 1 nM.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How do I dissolve and store this compound?
A2: Information on the ideal solvent and maximum solubility should be obtained from the compound's data sheet.[3] Generally, small organic molecules are dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[3] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: The solvent (DMSO) seems to be affecting my cells. What should I do?
A3: It is crucial to ensure the final concentration of the solvent in your cell culture medium is not toxic. Most cell lines can tolerate DMSO up to 0.5%, but the ideal concentration is typically at or below 0.1%. Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to distinguish the effect of the compound from the effect of the solvent.
Q4: How can I be sure the compound's effect is specific and not due to general cytotoxicity?
A4: This is a critical aspect of optimizing compound concentration. You must run a cytotoxicity assay in parallel with your functional assay. The goal is to find a concentration that produces the desired biological effect without causing significant cell death.[3] An ideal concentration will show high efficacy in the functional assay but low toxicity in the cytotoxicity assay.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Scenario 1: No biological effect is observed at any tested concentration.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound stock. Consider testing a positive control compound known to elicit the expected response in your assay. |
| Incorrect Concentration Range | The effective concentration may be higher than tested. If no cytotoxicity is observed, perform a broader dose-response study with concentrations up to 100 µM or higher.[2] |
| Compound Instability | The compound may be unstable in your culture medium. Minimize the time the compound is in the incubator before the assay readout. |
| Low Target Expression | Confirm that your chosen cell line expresses the intended molecular target of the compound at sufficient levels.[4] |
Scenario 2: High levels of cell death are observed across all concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Cytotoxicity | The compound is likely toxic at the tested concentrations. Shift your dose-response curve to a much lower range (e.g., nanomolar concentrations). |
| Solvent Toxicity | Ensure your final DMSO concentration is non-toxic (ideally ≤0.1%). Review your vehicle control wells; if they also show high cell death, the issue is likely the solvent. |
| Unhealthy Cells | Ensure your cells are healthy, in the logarithmic growth phase, and are not over-confluent before starting the experiment.[4][5] |
Scenario 3: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells.[4] Uneven plating is a common source of variability.[5] |
| Cell Passage Number | High-passage number cells can exhibit genetic and phenotypic drift.[4] Use cells within a consistent, low passage number range for all related experiments. |
| Compound Degradation | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. |
| Assay Timing | The timing of compound addition and the assay endpoint can be critical. Optimize the incubation time to capture the desired biological effect.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration Range via Dose-Response Assay
This protocol outlines how to establish the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common approach is an 8-point curve with 3-fold or 5-fold dilutions.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
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Assay Readout: Perform your specific functional assay (e.g., reporter gene assay, protein expression analysis).
-
Data Analysis: Plot the response (e.g., % inhibition) against the log of the compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀/EC₅₀ value.
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Treatment: Seed and treat cells with a serial dilution of this compound as described in Protocol 1. Include a positive control for cytotoxicity (e.g., staurosporine) and a negative (untreated) control.
-
MTT Addition: After the desired incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control wells (representing 100% viability). Plot cell viability (%) against the log of the compound concentration to determine the concentration at which viability is reduced by 50% (CC₅₀).
Data Presentation
Table 1: Hypothetical Dose-Response and Cytotoxicity Data for this compound in HEK293 Cells
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 100 | 98.5 | 15.2 |
| 30 | 95.1 | 45.8 |
| 10 | 88.3 | 80.1 |
| 3 | 75.4 | 94.3 |
| 1 | 52.1 | 98.5 |
| 0.3 | 24.6 | 99.1 |
| 0.1 | 8.9 | 99.8 |
| 0 (Vehicle) | 0 | 100 |
From this data, the optimal concentration range would be between 1-3 µM, which gives a strong biological effect (>50% inhibition) with minimal impact on cell viability (>90%).
Visualizations
Caption: Workflow for optimizing compound concentration.
References
Technical Support Center: Overcoming Resistance to 3-Bromo-N-phenylpyridin-4-amine in Cell Lines
Disclaimer: Information regarding the specific mechanism of action and resistance pathways for 3-bromo-N-phenylpyridin-4-amine is not currently available in published literature. This guide is based on established principles of resistance to kinase inhibitors and pyridine-based anticancer compounds. The troubleshooting advice and experimental protocols provided are general and may require optimization for your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
Given its chemical structure, this compound is likely a small molecule kinase inhibitor. Pyridine derivatives are a significant class of compounds in anticancer drug development that target various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]
Q2: My cells were initially sensitive to this compound, but now they are showing resistance. What are the possible reasons?
This phenomenon is known as acquired resistance. Common mechanisms include:
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Target Alteration: Mutations in the target kinase can prevent the drug from binding effectively. A common example is the "gatekeeper" mutation in the ATP-binding pocket of the kinase.[4][5]
-
Target Amplification: The cancer cells may increase the production of the target protein, effectively outcompeting the inhibitor.[6]
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.[5][6][7]
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can actively remove the compound from the cell, reducing its intracellular concentration.[8]
-
Drug Inactivation: The cells may metabolize and inactivate the compound at a higher rate.[9]
Q3: I am observing intrinsic resistance to this compound in my cell line from the start of my experiments. What could be the cause?
Intrinsic resistance can occur if the cell line naturally possesses one or more of the resistance mechanisms mentioned above. This could be due to pre-existing mutations in the drug's target or high expression of drug efflux pumps.
Q4: How can I confirm the mechanism of resistance in my cell line?
Several experimental approaches can be used:
-
Sequencing: Sequence the target kinase to identify potential mutations.
-
Western Blotting/qRT-PCR: Analyze the expression levels of the target protein and proteins in potential bypass pathways.
-
Efflux Pump Inhibition: Use known inhibitors of efflux pumps (e.g., verapamil for P-gp) in combination with your compound to see if sensitivity is restored.
-
Drug Accumulation Assays: Measure the intracellular concentration of the compound in sensitive versus resistant cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Gradual loss of compound efficacy over time. | Development of acquired resistance. | 1. Establish a resistant cell line by continuous or pulsed exposure to increasing concentrations of the compound.[10][11] 2. Characterize the resistance mechanism (see FAQ Q4). 3. Consider combination therapy with an inhibitor of a bypass pathway. |
| High IC50 value in a new cell line. | Intrinsic resistance. | 1. Verify the compound's purity and activity on a known sensitive cell line. 2. Investigate potential intrinsic resistance mechanisms (e.g., high efflux pump expression). 3. Screen a panel of different cell lines to find a more sensitive model. |
| Inconsistent results between experiments. | Experimental variability. | 1. Ensure consistent cell seeding density and growth phase. 2. Use a freshly prepared stock solution of the compound for each experiment. 3. Include positive and negative controls in all assays. |
| Compound appears to be less effective than expected based on literature for similar compounds. | Cell line-specific factors. | 1. The target of your compound may not be a primary driver of proliferation in your specific cell line. 2. The cell line may have a high metabolic rate, leading to rapid inactivation of the compound. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Continuous or Pulsed Exposure:
-
Continuous: Culture the cells in the presence of the compound at a concentration equal to the IC50. Once the cells resume normal proliferation, gradually increase the compound's concentration in a stepwise manner.[10][11]
-
Pulsed: Expose the cells to a higher concentration (e.g., 2-3 times the IC50) for a short period (e.g., 24-48 hours), then replace with fresh, drug-free medium. Repeat this cycle.[11]
-
-
Monitor Resistance: Periodically perform dose-response assays to assess the shift in the IC50 value. A significant increase in the IC50 indicates the development of resistance.
-
Isolate and Expand: Once a resistant population is established, isolate single clones and expand them to generate a stable resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Common mechanisms of acquired resistance to kinase inhibitors.
Caption: A typical experimental workflow for identifying and overcoming drug resistance.
Quantitative Data for Analogous Compounds
Note: The following data is for illustrative purposes and represents typical IC50 values for other pyridine-based kinase inhibitors, not this compound.
| Compound Class | Target | Cell Line | IC50 (nM) | Reference |
| Pyridine Derivatives | EGFR | Baf3-EGFR L858R/T790M/C797S | 8-11 | [12] |
| Pyridine Derivatives | VEGFR-2 | - | - | [2] |
| Pyrimidine Derivatives | Various | HepG2, MCF-7, A549 | Varies | [3] |
This technical support guide provides a framework for researchers encountering resistance to this compound. By systematically investigating the potential mechanisms of resistance and employing appropriate experimental strategies, it may be possible to overcome this challenge and advance your research.
References
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. ijsat.org [ijsat.org]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-bromo-N-phenylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 3-bromo-N-phenylpyridin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials, over-brominated or under-brominated species, and side-products from competing reactions. Depending on the synthetic route, potential impurities could be N-phenylpyridin-4-amine, 3,5-dibromo-N-phenylpyridin-4-amine, or isomers formed during the bromination or amination steps.
Q2: My purified this compound appears as an oil or waxy solid and is difficult to handle. How can I obtain a crystalline solid?
A2: Amines and pyridine derivatives can sometimes be challenging to crystallize. If your compound oils out, consider the following:
-
Trituration: Attempt to solidify the material by stirring it with a solvent in which it is sparingly soluble (e.g., hexanes, diethyl ether).
-
Recrystallization Solvent Screening: Experiment with a variety of solvent systems. A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, often yields better crystals. Start by dissolving the compound in a good solvent (like dichloromethane or ethyl acetate) and slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed, then heat until clear and allow to cool slowly.
-
Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride salt) which may have better crystalline properties. The free base can often be regenerated after purification by treatment with a mild base.
Q3: I am seeing significant product loss during column chromatography. What are the likely causes and solutions?
A3: Product loss on a silica gel column can be due to several factors:
-
Irreversible Adsorption: Aromatic amines can sometimes bind strongly to the acidic silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).
-
Compound Instability: The compound may be degrading on the silica gel. To check for this, you can perform a "spot test" by dissolving your crude material, spotting it on a TLC plate, and letting it sit for an extended period before eluting to see if new spots appear. If degradation is observed, alternative purification methods like recrystallization should be prioritized.
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
Q4: My fractions from column chromatography are still impure. What can I do to improve the separation?
A4: To improve separation during column chromatography:
-
Optimize the Solvent System: A small change in solvent polarity can have a significant impact on separation. Experiment with different solvent ratios and even different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. The sample should be loaded in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.
1. Slurry Preparation:
- In a beaker, add silica gel (230-400 mesh) to the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). The volume of the eluent should be sufficient to create a pourable slurry.
- Stir the slurry gently to remove any trapped air bubbles.
2. Column Packing:
- Secure a glass column vertically.
- Pour the silica gel slurry into the column.
- Gently tap the sides of the column to ensure even packing and remove any air pockets.
- Allow the solvent to drain until the solvent level is just above the silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
- Collect fractions in test tubes.
- Monitor the elution of the compound by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
1. Solvent Selection:
- Place a small amount of the crude material in a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but not at room temperature.
- Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/pentane.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| No compound eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound is irreversibly adsorbed. | Use a deactivated silica gel (e.g., with triethylamine). | |
| Compound elutes with the solvent front | Solvent system is too polar. | Decrease the polarity of the eluent. |
| Poor separation of spots | Improper solvent system. | Re-optimize the eluent using TLC; consider a different solvent mixture. |
| Column was poorly packed or loaded. | Repack the column carefully; use dry loading for the sample. | |
| Streaking of spots on TLC | Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Sample is overloaded on the TLC plate. | Spot a more dilute solution of the sample. |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Notes |
| Flash Column Chromatography | Ethyl Acetate / Hexanes (10:90 to 50:50) | Adjust ratio based on TLC. For more polar impurities, a gradient to a more polar system may be needed. |
| Dichloromethane / Methanol (99:1 to 95:5) | Useful for more polar compounds. | |
| Recrystallization | Isopropanol | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate, add hexanes until cloudy, then clarify with a few drops of hot ethyl acetate. | |
| Toluene | Can be effective for aromatic compounds. |
Visualizations
Technical Support Center: Palladium-Catalyzed Amination of 3-bromo-N-phenylpyridin-4-amine
Welcome to the technical support center for the palladium-catalyzed amination of 3-bromo-N-phenylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific Buchwald-Hartwig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Buchwald-Hartwig amination of this compound?
A1: The success of this reaction hinges on the careful selection of the palladium catalyst system (precatalyst and ligand), the base, and the solvent. The electronic properties and steric hindrance of the this compound substrate make it a challenging coupling partner. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and minimize side reactions.
Q2: Which palladium precatalysts and ligands are recommended for this type of substrate?
A2: For electron-rich and sterically hindered heteroaryl halides like this compound, bulky biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have shown success in similar aminations of halo-pyridines.[1] It is often advantageous to use commercially available precatalysts where the ligand is already coordinated to the palladium source (e.g., XPhos Pd G3, RuPhos Pd G3), as these can be more stable and lead to more reproducible results.
Q3: What is the best choice of base for this reaction?
A3: The choice of base is critical and can significantly impact the reaction yield. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times. For challenging substrates, lithium bis(trimethylsilyl)amide (LiHMDS) has also been shown to be effective.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture, and by optimizing the ligand and base. Another potential side reaction is the formation of diarylamine products, though this is less common with secondary amines. Careful control of stoichiometry and reaction time can help to reduce the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the palladium-catalyzed amination of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(0) active species has not been generated or has decomposed. 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to promote oxidative addition and reductive elimination. 3. Incorrect Base: The base is not strong enough to deprotonate the amine or is sterically hindered. 4. Solvent Issues: The solvent is not anhydrous or is of poor quality. 5. Pyridine Inhibition: The nitrogen on the pyridine ring is coordinating to the palladium catalyst and inhibiting it. | 1. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G3). Ensure all reagents and solvents are rigorously degassed. 2. Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, BrettPhos, or SPhos. 3. Switch to a stronger base like NaOtBu or LiHMDS. If using a weaker base like Cs₂CO₃, try increasing the reaction temperature. 4. Use anhydrous, degassed solvent. Toluene and dioxane are common choices. 5. Increase the ligand-to-palladium ratio to favor coordination of the phosphine ligand over the pyridine nitrogen. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of Water or Oxygen: These can lead to catalyst decomposition and side reactions. 2. Suboptimal Ligand/Base Combination: The chosen conditions may favor the hydrodehalogenation pathway. 3. High Reaction Temperature: Excessive heat can promote decomposition pathways. | 1. Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line) with anhydrous, degassed reagents and solvents. 2. Experiment with different ligands and bases. Sometimes a slightly weaker base can disfavor this side reaction. 3. Try running the reaction at a lower temperature for a longer period. |
| Inconsistent Results | 1. Variable Reagent Quality: Purity of the starting material, amine, catalyst, ligand, and base can vary between batches. 2. Atmosphere Control: Inconsistent exclusion of air and moisture. 3. Stirring Efficiency: Inconsistent mixing, especially with heterogeneous bases like Cs₂CO₃. | 1. Use freshly purified starting materials and high-purity, commercially available catalysts, ligands, and bases. 2. Always use a glovebox or proper Schlenk techniques for setting up the reaction. 3. Ensure vigorous stirring throughout the reaction. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of a 3-Bromopyridine Derivative
This protocol is based on conditions reported for the amination of 3-bromo-2-aminopyridine.[1]
| Parameter | Condition |
| Palladium Precatalyst | RuPhos Pd G3 (2-4 mol%) |
| Ligand | RuPhos (if not using a precatalyst) |
| Base | LiHMDS (2.5 equivalents) |
| Solvent | Anhydrous, degassed THF or Toluene |
| Temperature | 65-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Steps:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), the base (e.g., LiHMDS, 2.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (start with a range of 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
A flowchart for troubleshooting low conversion in the amination reaction.
Key Reaction Parameters and Their Interdependencies
A diagram illustrating the relationships between key reaction parameters.
References
Validation & Comparative
A Comparative Guide to 3-bromo-N-phenylpyridin-4-amine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. This guide provides a comparative analysis of 3-bromo-N-phenylpyridin-4-amine, a potent kinase inhibitor, alongside established drugs such as Gefitinib, Imatinib, and Sorafenib. The comparison is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the oncogenic signaling cascades. This guide focuses on comparing the efficacy of this compound and its derivatives against other well-established kinase inhibitors targeting key kinases in oncology: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-Abl), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Comparison of Kinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound derivatives and other selected kinase inhibitors against their primary targets.
Table 1: Inhibitory Activity against EGFR Tyrosine Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4-[(3-bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine | EGFR | 0.008 | [1] |
| 4-[(3-bromophenyl)amino]-7-(methylamino)pyrido[4,3-d]pyrimidine | EGFR | 0.13 | [1] |
| Gefitinib | EGFR | 13.06 - 77.26 | [2][3] |
| Gefitinib (mutant EGFR) | EGFR (L858R) | 45 | [4] |
Table 2: Inhibitory Activity against Abl Tyrosine Kinase
| Compound | Target Kinase | IC50 (µM) | Reference |
| Imatinib | v-Abl | 0.6 | [5] |
| Imatinib | c-Abl | 0.4 | [6] |
Table 3: Inhibitory Activity against Pro-angiogenic Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [7][8] |
| Sorafenib | VEGFR-3 | 20 | [8] |
| Sorafenib | PDGFR-β | 57 | [7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key assays used to evaluate the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, Abl, VEGFR-2)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.[10]
-
In a multi-well plate, add the kinase and the test compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[9][10]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[11][12][13]
-
Reagents and Materials:
-
Cancer cell line (e.g., A431 for EGFR, K562 for Bcr-Abl)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[14]
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
-
Cellular Autophosphorylation Assay (for EGFR)
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in intact cells.
-
Reagents and Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)[15]
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
Test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-EGFR (for capture) and anti-phosphotyrosine (for detection)
-
ELISA plates and reagents
-
-
Procedure:
-
Plate A431 cells and grow to near confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.[15]
-
Wash the cells with cold PBS and lyse them.
-
Quantify the amount of phosphorylated EGFR in the cell lysates using a sandwich ELISA. The plate is coated with an anti-EGFR antibody, and the captured phosphorylated EGFR is detected with a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.[15]
-
The signal is developed with a colorimetric substrate and measured using a plate reader. The IC50 value is then calculated.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: BCR-Abl Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Conclusion
This guide provides a comparative overview of this compound and its potent derivatives alongside established kinase inhibitors. The presented data highlights the significant potential of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold as a highly effective inhibitor of EGFR. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel kinase inhibitors. The signaling pathway diagrams provide a visual context for understanding the mechanisms of action of these targeted therapies. As the field of kinase inhibitor research continues to evolve, rigorous comparative studies are essential for identifying the next generation of effective cancer therapeutics.
References
- 1. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
Structure-Activity Relationship (SAR) of 3-Bromo-N-phenylpyridin-4-amine Analogues as Potent Kinase Inhibitors
A Comparative Guide for Drug Development Professionals
The 3-bromo-N-phenylpyridin-4-amine scaffold has emerged as a crucial pharmacophore in the design of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Extensive structure-activity relationship (SAR) studies have revealed that modifications to this core structure, especially through the inclusion of a fused pyrimidine ring to form pyrido[d]pyrimidines, can dramatically influence inhibitory potency and cellular activity. This guide provides a comparative analysis of these analogues, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel therapeutics.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine analogues has been systematically evaluated against the EGFR tyrosine kinase. The following table summarizes the key SAR findings, highlighting the impact of substitutions on the pyridopyrimidine core. The data is primarily drawn from seminal studies on isomeric pyrido[d]pyrimidines, which demonstrate the profound effect of nitrogen placement and substitution patterns on activity.
| Compound ID | Pyrido[d]pyrimidine Isomer | Substitution (R) | IC50 (nM) vs. Isolated EGFR | IC50 (nM) vs. A431 Cell Autophosphorylation |
| 1 | Pyrido[4,3-d]pyrimidine | 7-NH₂ | 1.1 | 150 |
| 2 | Pyrido[4,3-d]pyrimidine | 7-NHMe | 0.13 | 18 |
| 3 | Pyrido[4,3-d]pyrimidine | 7-NMe₂ | 0.46 | 25 |
| 4 | Pyrido[3,4-d]pyrimidine | 6-NH₂ | 0.05 | 4 |
| 5 | Pyrido[3,4-d]pyrimidine | 6-NHMe | 0.008 | 2 |
| 6 | Pyrido[3,2-d]pyrimidine | 6-NH₂ | 2.5 | 180 |
| 7 | Pyrido[3,2-d]pyrimidine | 6-NHMe | 2.1 | 200 |
| 8 | Pyrido[2,3-d]pyrimidine | 7-NH₂ | 18 | >1000 |
| 9 | Pyrido[2,3-d]pyrimidine | 7-NHMe | 3.2 | 800 |
Data compiled from studies by Maguire et al. (1996, 1997).[1][2]
Key Insights from SAR Data:
-
Isomeric Effects: The arrangement of the pyridine nitrogen relative to the fused pyrimidine ring is critical for activity. The pyrido[3,4-d] and pyrido[4,3-d] isomers (Compounds 1-5) are the most potent, followed by the pyrido[3,2-d] series (Compounds 6-7), while the pyrido[2,3-d] analogues (Compounds 8-9) are the least active.[2]
-
Substitution at the 6- or 7-position: Introduction of small alkylamino groups at the 6- or 7-position of the most active isomers dramatically increases potency. For instance, the 6-(methylamino)pyrido[3,4-d]pyrimidine (Compound 5) is the most potent analogue identified, with an IC50 of 0.008 nM against the isolated enzyme.[2]
-
Cellular vs. Enzymatic Activity: A positive correlation exists between the inhibition of the isolated EGFR enzyme and the inhibition of EGFR autophosphorylation in A431 cells, confirming that these compounds effectively target the kinase in a cellular context.[2]
-
Solubilizing Groups: Further studies have shown that introducing weakly basic amine-containing side chains at the 7-position can increase aqueous solubility while retaining high inhibitory activity.[1]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key takeaways from the SAR studies, highlighting the positions on the pyridopyrimidine ring where modifications significantly impact inhibitory potency against EGFR.
Caption: Key structural features influencing the inhibitory activity of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine analogues.
Experimental Protocols
The following are representative protocols for the key assays used to determine the inhibitory activity of the this compound analogues.
EGFR Tyrosine Kinase Inhibition Assay (Isolated Enzyme)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified, full-length EGFR.
Materials:
-
Purified full-length human EGFR
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Filter paper
Workflow Diagram:
Caption: Workflow for determining IC50 values against isolated EGFR.
Procedure:
-
Test compounds are serially diluted in DMSO.
-
The purified EGFR enzyme is pre-incubated with the test compound dilutions (or DMSO for control) in the kinase reaction buffer for a short period (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the poly(Glu,Tyr) substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) at room temperature.
-
The reaction is terminated by spotting an aliquot of the reaction mixture onto filter paper, which is then immersed in cold 10% trichloroacetic acid (TCA).
-
The filter papers are washed multiple times with TCA to remove any unincorporated radiolabeled ATP.
-
The amount of ³²P incorporated into the peptide substrate on the filter paper is quantified using liquid scintillation counting.
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control, and IC50 values are determined by non-linear regression analysis.
A431 Cellular Autophosphorylation Assay
This assay measures the ability of a compound to inhibit EGF-stimulated autophosphorylation of the EGFR in a whole-cell context.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Test compounds dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phosphotyrosine antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
A431 cells are grown to near confluency in multi-well plates and then serum-starved for 24 hours.
-
The cells are pre-incubated with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce EGFR autophosphorylation.
-
The stimulation is terminated by aspirating the medium and lysing the cells with ice-cold lysis buffer.
-
The cell lysates are clarified by centrifugation, and the protein concentration is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect the level of phosphorylated EGFR.
-
The bands corresponding to phosphorylated EGFR are visualized and quantified using a suitable detection method (e.g., chemiluminescence).
-
The level of inhibition of autophosphorylation is determined relative to the EGF-stimulated control (without compound), and IC50 values are calculated.
References
A Comparative Analysis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine Isomers as Potent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Efficacy of Isomeric Pyrido[d]pyrimidines in Epidermal Growth Factor Receptor (EGFR) Inhibition, Supported by Experimental Data.
The quest for potent and selective kinase inhibitors is a cornerstone of modern oncology research. Within this landscape, derivatives of 4-(phenylamino)quinazolines and their bioisosteres have emerged as a promising class of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. This guide provides a comparative analysis of the efficacy of four isomeric series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines as inhibitors of EGFR tyrosine kinase activity. By examining their structure-activity relationships, this report aims to furnish researchers with a clear, data-driven perspective on these potential anti-cancer agents.
Efficacy Comparison of Isomeric Pyrido[d]pyrimidines
The inhibitory potency of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine isomers against isolated EGFR was evaluated, with the results presented in terms of IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%). The data reveals significant differences in efficacy based on the arrangement of the nitrogen atom within the pyridine ring.[1]
Overall, the pyrido[3,4-d] and pyrido[4,3-d] series demonstrated the most potent inhibitory activity, followed by the pyrido[3,2-d] compounds. The pyrido[2,3-d] analogues were found to be the least active of the four isomeric series.[1] This highlights the critical role of the scaffold's geometry in its interaction with the ATP-binding site of the EGFR enzyme.
Further structure-activity relationship (SAR) studies on 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines have shown that the introduction of weakly basic amine derivatives can lead to both increased aqueous solubility and retention of high inhibitory activity.[2]
| Isomeric Series | Substituent (R) | IC50 (nM) vs. Isolated EGFR |
| Pyrido[4,3-d]pyrimidine | 7-NH₂ | 0.30 |
| 7-NHMe | 0.13 | |
| 7-NMe₂ | 0.49 | |
| Pyrido[3,4-d]pyrimidine | 6-NH₂ | 0.038 |
| 6-NHMe | 0.008 | |
| 6-NMe₂ | 0.053 | |
| Pyrido[3,2-d]pyrimidine | 7-NH₂ | 1.1 |
| 7-NHMe | 1.1 | |
| 7-NMe₂ | 0.93 | |
| Pyrido[2,3-d]pyrimidine | 7-NH₂ | 2.6 |
| 7-NHMe | 0.94 | |
| 7-NMe₂ | 2.5 |
In Vitro Cellular Activity
Selected compounds were further evaluated for their ability to inhibit the autophosphorylation of EGFR in A431 human epidermoid carcinoma cells. This cell line is characterized by the overexpression of EGFR, making it a relevant model for studying EGFR-targeted therapies.[3][4][5] A strong positive correlation was observed between the inhibition of the isolated enzyme and the inhibition of EGFR autophosphorylation in the cellular context, validating the therapeutic potential of these compounds.[1] For instance, weakly basic amine derivatives of the 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidine series exhibited IC50 values in the range of 8-40 nM for the inhibition of EGFR autophosphorylation in A431 cells.[2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the enzyme, they block the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines
The general synthesis of the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine derivatives involves the nucleophilic substitution of the corresponding 4-chloro or 4-fluoro precursors with 3-bromoaniline. The precursors are synthesized through a series of reactions starting from the appropriate aminopyridinecarbonitriles.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 3. A431 cells - Wikipedia [en.wikipedia.org]
- 4. Characterization of epidermal growth factor receptor gene expression in malignant and normal human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Profiling of 3-bromo-N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the off-target profiling of the novel small molecule, 3-bromo-N-phenylpyridin-4-amine. Due to the absence of specific published data for this compound, this guide outlines a robust, industry-standard strategy for its characterization. This approach is based on the inferred activity of compounds with similar aminopyridine scaffolds, which are frequently developed as kinase inhibitors. For comparative purposes, we contrast this strategy with the known off-target profile of a well-characterized kinase inhibitor, Dasatinib.
Comparative Analysis of Kinase Inhibition Profiles
A primary step in off-target profiling for a putative kinase inhibitor is to screen it against a broad panel of kinases. This provides a quantitative measure of its selectivity. The data presented below is a hypothetical kinase inhibition profile for this compound, benchmarked against the known profile of Dasatinib.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical) | Dasatinib (Reference) | Kinase Family |
| Primary Target(s) | |||
| ABL1 | 95% | 99% | Tyrosine Kinase |
| SRC | 92% | 98% | Tyrosine Kinase |
| Potential Off-Targets | |||
| LCK | 85% | 97% | Tyrosine Kinase |
| YES1 | 82% | 96% | Tyrosine Kinase |
| FYN | 78% | 95% | Tyrosine Kinase |
| EGFR | 45% | 15% | Tyrosine Kinase |
| VEGFR2 | 30% | 60% | Tyrosine Kinase |
| PDGFRβ | 25% | 75% | Tyrosine Kinase |
| c-KIT | 60% | 92% | Tyrosine Kinase |
| p38α (MAPK14) | 15% | 88% | Serine/Threonine Kinase |
| JNK1 (MAPK8) | 10% | 40% | Serine/Threonine Kinase |
| CDK2 | 5% | 25% | Serine/Threonine Kinase |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Dasatinib is derived from published literature and serves as a reference for a multi-kinase inhibitor.
Safety Pharmacology Profiling
To assess potential adverse effects, a safety pharmacology panel is employed to screen the compound against a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Table 2: In Vitro Safety Pharmacology Profile (% Inhibition at 10 µM)
| Target | This compound (Hypothetical) | Dasatinib (Reference) | Target Class | Potential Adverse Effect |
| hERG | 12% | 25% | Ion Channel | Cardiac Arrhythmia |
| 5-HT2B | 8% | 55% | GPCR | Valvular Heart Disease |
| Dopamine D2 | 5% | 10% | GPCR | Neurological Side Effects |
| Muscarinic M1 | <5% | <10% | GPCR | Anticholinergic Effects |
| Adrenergic α1A | 7% | 15% | GPCR | Cardiovascular Effects |
| Sodium Channel (Nav1.5) | 3% | 20% | Ion Channel | Cardiac Conduction Issues |
Cytotoxicity Assessment
Evaluating the general cytotoxicity of a compound is crucial. This is often performed across multiple cell lines to identify potential for cell-type specific toxicity.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound (Hypothetical) | Dasatinib (Reference) | Cell Type |
| HEK293 | > 50 | 25 | Human Embryonic Kidney |
| HepG2 | 35 | 15 | Human Hepatocellular Carcinoma |
| A549 | 28 | 10 | Human Lung Carcinoma |
| K562 | 5 | 0.005 | Human Chronic Myelogenous Leukemia |
Experimental Protocols
Kinase Selectivity Profiling (Radiometric Assay)
-
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Methodology:
-
Kinase reactions are initiated by mixing the kinase, a specific peptide or protein substrate, and ATP (radiolabeled with ³³P-γ-ATP).
-
The test compound (e.g., this compound) is added at a fixed concentration (e.g., 1 µM).
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
In Vitro Safety Pharmacology Profiling (Binding Assays)
-
Objective: To identify potential off-target interactions with a panel of receptors, transporters, and ion channels.
-
Methodology:
-
Cell membranes or recombinant proteins expressing the target of interest are prepared.
-
A radiolabeled ligand specific for the target is incubated with the protein preparation in the presence and absence of the test compound (e.g., at 10 µM).
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioligand is quantified by scintillation counting.
-
The percentage of inhibition of radioligand binding by the test compound is calculated.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of the compound on cell viability and proliferation.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Visualizations
Caption: Experimental Workflow for Off-Target Profiling.
Comparative Analysis of 3-bromo-N-phenylpyridin-4-amine and Next-Generation BET Inhibitors for Selective BRD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prototypical BET (Bromodomain and Extra-Terminal) family inhibitor, (+)-JQ1, and other notable selective inhibitors of BRD4 (Bromodomain-containing protein 4). While the specific compound 3-bromo-N-phenylpyridin-4-amine lacks sufficient public data on its inhibitory activity, this guide will focus on well-characterized aminopyridine and similar heterocyclic scaffolds that have demonstrated potent and selective inhibition of BRD4. This comparison aims to inform researchers on the available tools for studying BRD4 function and to guide the development of future selective inhibitors.
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as MYC. Its involvement in various cancers has made it an attractive therapeutic target. The development of small molecule inhibitors targeting the bromodomains of BRD4 has been a significant focus of cancer research.
Quantitative Comparison of BRD4 Inhibitors
The following table summarizes the in vitro potency of several key BRD4 inhibitors. The data highlights the affinity of these compounds for the two bromodomains of BRD4 (BD1 and BD2) and, where available, their selectivity for other members of the BET family.
| Compound | Target(s) | IC50 / Ki (BD1) | IC50 / Ki (BD2) | Selectivity Notes |
| (+)-JQ1 | BRD2, BRD3, BRD4, BRDT | IC50: 77 nM[1] | IC50: 33 nM[1] | Pan-BET inhibitor, serves as a widely used chemical probe.[1] |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | IC50: 92-112 nM (for BETs)[2][3] | EC50: 10-19 nM (for BETs)[4] | Orally bioavailable pan-BET inhibitor.[3] |
| RVX-208 (Apabetalone) | BRD4 (BD2 selective) | - | Preferential for BD2[5] | Shows selectivity for the second bromodomain (BD2) of BET proteins.[5] |
| ABBV-075 (Mivebresib) | BRD2, BRD4, BRDT | Ki: 1-2.2 nM[6][7] | Ki: 1-2.2 nM[6][7] | Potent pan-BET inhibitor with selectivity over BRD3 (Ki: 12.2 nM).[6][7] |
Signaling Pathways and Experimental Validation
BRD4 Signaling Pathway
BRD4 plays a critical role in transcriptional activation by binding to acetylated histones at enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of target genes, including the proto-oncogene MYC. Inhibition of BRD4 disrupts this process, leading to the downregulation of MYC and subsequent cell cycle arrest and apoptosis in cancer cells. BRD4 is also implicated in other signaling pathways, including the NF-κB and JAK/STAT pathways, highlighting its multifaceted role in cellular processes.[8][9][10]
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTX 015 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. researchgate.net [researchgate.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy: A Case Study on Aurora Kinase Inhibition
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the topic of comparing the in vitro and in vivo activity of 3-bromo-N-phenylpyridin-4-amine. Due to the absence of publicly available experimental data for this specific compound, this document will use a well-characterized, structurally related compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , as a representative example to illustrate the principles of such a comparison. CYC116 is a potent inhibitor of Aurora kinases, and the data presented herein is based on published scientific literature.
Introduction
The successful translation of a potential drug candidate from the laboratory to clinical application hinges on a thorough understanding of its activity both in controlled in vitro environments and in complex in vivo biological systems. This guide provides a comparative overview of the in vitro and in vivo performance of CYC116, a small molecule inhibitor targeting Aurora kinases, which are crucial regulators of cell division and are frequently overexpressed in various cancers. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to offer a comprehensive resource for researchers in the field of oncology and drug discovery.
Data Presentation: A Comparative Summary
The efficacy of CYC116 has been evaluated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data, offering a clear comparison of its activity at the molecular, cellular, and organismal levels.
Table 1: In Vitro Kinase Inhibition Profile of CYC116
| Target Kinase | IC50 (nM) | Ki (nM) |
| Aurora A | 44 | 8.0 |
| Aurora B | 19 | 9.2 |
| Aurora C | 69 | N/A |
| VEGFR2 | 69 | 44 |
Data sourced from published literature.[1][2] IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the target.
Table 2: In Vitro Antiproliferative Activity of CYC116 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 34 |
| NCI-H460 | Non-Small Cell Lung Cancer | 681 |
| A2780 | Ovarian Carcinoma | 151 |
| HeLa | Cervical Cancer | 590 |
| MCF7 | Breast Cancer | 599 |
| HCT-116 | Colon Carcinoma | 340 |
Data represents the concentration of CYC116 required to inhibit cell proliferation by 50% after a 72 or 96-hour incubation period, as determined by MTT assay.[3][4]
Table 3: In Vivo Efficacy of CYC116 in a Human Tumor Xenograft Model
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Delay (days) |
| Mice | NCI-H460 (NSCLC) | 75 mg/kg, oral, once daily for 5 days | 2.3 |
| Mice | NCI-H460 (NSCLC) | 100 mg/kg, oral, once daily for 5 days | 5.8 |
Tumor growth delay is a measure of the antitumor activity of the compound in vivo.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
In Vitro Aurora Kinase Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of purified Aurora kinases.
Methodology:
-
Reaction Setup: Kinase reactions are performed in a buffer solution containing purified recombinant Aurora A or Aurora B kinase, a peptide substrate (e.g., kemptide), and ATP radiolabeled with ³²P.
-
Compound Incubation: The test compound (e.g., CYC116) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of a Mg/ATP mixture and incubated at 30°C for a defined period (e.g., 30 minutes). The reaction is then stopped by the addition of phosphoric acid.
-
Quantification: The radiolabeled, phosphorylated substrate is separated from the unreacted ATP, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound at a range of concentrations and incubated for a specified duration (e.g., 72 or 96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.[3][5][6]
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., NCI-H460) is injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
-
Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) according to a specific dosing schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth delay or tumor growth inhibition are calculated.[7][8][9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow comparing in vitro and in vivo evaluation of a kinase inhibitor.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the effect of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Recuento y análisis de la salud celular [sigmaaldrich.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Cross-Reactivity for 3-bromo-N-phenylpyridin-4-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity of compounds structurally related to 3-bromo-N-phenylpyridin-4-amine. Due to the limited publicly available data on the specific titular molecule, this guide focuses on close structural analogs, primarily derivatives of 4-(phenylamino)quinazolines and 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines. The experimental data presented herein is crucial for understanding the selectivity profile and potential off-target effects of this class of kinase inhibitors.
Executive Summary
Compounds based on the 4-(phenylamino)pyridine and related heterocyclic scaffolds are a prominent class of kinase inhibitors. The substitution pattern on both the phenyl ring and the heterocyclic core plays a critical role in determining the primary target and the broader selectivity profile. While direct cross-reactivity data for this compound is not extensively documented, analysis of its close analogs reveals a strong propensity for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, modifications to this core structure can shift the primary target and introduce cross-reactivity with other kinase families. This guide presents a comparative overview of the inhibitory activities of key analogs against a panel of kinases, details the experimental methodologies used for such determinations, and visualizes the relevant signaling pathways.
Kinase Inhibition Profile Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds against various kinases. The data highlights the potent activity against EGFR for the 4-[(3-bromophenyl)amino]pyrimidine series and showcases how structural alterations can lead to inhibition of other kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Adenosine Kinase (AK).
| Compound/Analog Class | Primary Target(s) | Other Kinases Inhibited (IC50) | Reference Compound Example |
| 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines | EGFR | erbB2 (high selectivity within the erbB family)[1] | 6-(methylamino)pyrido[3,4-d]pyrimidine (IC50 = 0.008 nM vs EGFR)[1] |
| PD173074 | FGFR1, FGFR3 | VEGFR2 (~100 nM), PDGFR (17,600 nM), c-Src (19,800 nM), EGFR (>50,000 nM)[2] | N/A |
| ABT-702 | Adenosine Kinase (AK) | Highly selective; >1300-fold selectivity against other receptors and enzymes[3] | N/A |
Experimental Protocols
The determination of kinase inhibition profiles is critical for the development of selective therapeutics. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test compound (e.g., this compound analog)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In each well of a 96-well plate, the following are combined:
-
Kinase reaction buffer
-
A specific concentration of the recombinant kinase
-
The kinase-specific substrate
-
The test compound at various concentrations (a DMSO control is also included).
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is within the linear range.
-
Termination of Reaction and Substrate Capture: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The contents of each well are then transferred to a filter plate. The substrate, now potentially radiolabeled, is captured on the filter membrane, while the unreacted radiolabeled ATP is washed away.
-
Washing: The filter plate is washed multiple times with the wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filter plate is dried, and a scintillant is added to each well. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-(phenylamino)pyridine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the major signaling axes downstream of EGFR activation.
Caption: EGFR signaling cascade.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor. This process begins with the synthesis of the compound and progresses through primary screening to comprehensive profiling against a large panel of kinases.
Caption: Kinase inhibitor profiling workflow.
Conclusion
The kinase selectivity of compounds based on the 4-(phenylamino)pyridine scaffold is highly dependent on their specific substitution patterns. While analogs of this compound are potent inhibitors of EGFR, this guide demonstrates that structural modifications can significantly alter their kinase inhibition profiles, leading to potent activity against other kinases such as FGFRs or even non-kinase targets like adenosine kinase. The provided data and experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, emphasizing the importance of comprehensive kinase profiling to understand the full spectrum of a compound's biological activity. This understanding is paramount for the development of safe and effective targeted therapies.
References
- 1. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 3-bromo-N-phenylpyridin-4-amine Against Commercially Available Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound, 3-bromo-N-phenylpyridin-4-amine, against established drugs. Due to the absence of published experimental data for this compound, this document presents two potential mechanistic scenarios based on its structural similarity to known pharmacophores: 1) as a potassium channel blocker, benchmarked against 4-aminopyridine, and 2) as a tyrosine kinase inhibitor, benchmarked against Sorafenib. All data for the established drugs are compiled from publicly available literature.
Scenario 1: Potassium Channel Blockade
The 4-aminopyridine scaffold is a well-established pharmacophore known to block voltage-gated potassium channels.[1][2][3] This mechanism enhances neurotransmitter release and improves nerve impulse conduction, proving beneficial in conditions like multiple sclerosis.[1][2] In this scenario, we hypothesize that this compound exhibits similar potassium channel blocking activity and compare its theoretical profile to the approved drug, 4-aminopyridine (dalfampridine).
Data Presentation: this compound vs. 4-Aminopyridine
| Parameter | This compound (Hypothetical) | 4-Aminopyridine (Dalfampridine) |
| Mechanism of Action | Putative voltage-gated potassium (K+) channel blocker | Voltage-gated potassium (K+) channel blocker[1][3] |
| Primary Indication | Hypothetically, improvement of walking in patients with multiple sclerosis | Improvement of walking in patients with multiple sclerosis[3] |
| Potency (IC50) | To be determined | ~100 µM for delayed rectifier K+ channels[4] |
| Bioavailability | To be determined | High (~96%) |
| Metabolism | To be determined | Primarily excreted unchanged in urine |
| Common Side Effects | To be determined | Seizures, urinary tract infection, insomnia, dizziness[2][5] |
Experimental Protocols
1. In Vitro Potassium Channel Blocking Assay (Patch Clamp Electrophysiology):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on voltage-gated potassium channels.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the target potassium channel (e.g., Kv1.1, Kv1.2).
-
Methodology:
-
Cells are cultured to 70-80% confluency.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Potassium currents are elicited by depolarizing voltage steps.
-
The test compound is perfused at increasing concentrations, and the inhibition of the potassium current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
2. In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model:
-
Objective: To assess the efficacy of the test compound in an animal model of multiple sclerosis.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
EAE is induced by immunization with MOG35-55 peptide in Complete Freund's Adjuvant.
-
Pertussis toxin is administered on days 0 and 2.
-
The test compound or vehicle is administered daily starting from the onset of clinical signs.
-
Clinical scores are recorded daily to assess disease severity (0 = no signs, 5 = moribund).
-
Motor function can be further assessed using rotarod performance or grip strength tests.
-
Statistical analysis is performed to compare the clinical scores and motor performance between the treated and vehicle groups.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of potassium channel blockade.
Caption: EAE experimental workflow.
Scenario 2: Tyrosine Kinase Inhibition
The pyridine ring is a common scaffold in many kinase inhibitors.[6][7][8] Specifically, aminopyridine and aminopyrimidine derivatives have been developed as potent inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[6][7][8][9] In this scenario, we postulate that this compound could function as a tyrosine kinase inhibitor and compare its hypothetical properties to Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.
Data Presentation: this compound vs. Sorafenib
| Parameter | This compound (Hypothetical) | Sorafenib |
| Mechanism of Action | Putative tyrosine kinase inhibitor (e.g., VEGFR-2) | Multi-kinase inhibitor (VEGFR-2, PDGFR, RAF kinases) |
| Primary Indication | Hypothetically, treatment of solid tumors (e.g., hepatocellular carcinoma) | Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma |
| Potency (IC50) | To be determined | 90 nM for VEGFR-2 |
| Bioavailability | To be determined | 38–49% |
| Metabolism | To be determined | Hepatic (CYP3A4) |
| Common Side Effects | To be determined | Hand-foot syndrome, diarrhea, fatigue, hypertension |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):
-
Objective: To determine the IC50 of the test compound against a specific tyrosine kinase (e.g., VEGFR-2).
-
Principle: A competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
-
Methodology:
-
The kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer are incubated in a microplate.
-
The test compound is added at various concentrations.
-
After incubation, the plate is read on a fluorescence plate reader that measures the FRET signal.
-
Inhibition of tracer binding results in a decrease in the FRET signal.
-
The IC50 value is determined from the concentration-response curve.
-
2. In Vivo Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of the test compound in vivo.
-
Animal Model: Athymic nude mice.
-
Methodology:
-
Human cancer cells (e.g., HepG2 for hepatocellular carcinoma) are implanted subcutaneously into the mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered daily (e.g., by oral gavage).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed.
-
Statistical analysis is used to compare tumor growth between the treated and control groups.
-
Signaling Pathway and Experimental Workflow
Caption: VEGFR-2 signaling pathway.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-bromo-N-phenylpyridin-4-amine and its Unbrominated Analogue, N-phenylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-bromo-N-phenylpyridin-4-amine and its parent compound, N-phenylpyridin-4-amine. The introduction of a bromine atom to the pyridine ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. This document summarizes the available data on these two compounds, offering insights into the effects of this halogenation.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a bromine atom significantly alters the physicochemical landscape of the N-phenylpyridin-4-amine scaffold. A summary of key computed and experimental properties is presented in Table 1. The most notable differences are observed in the molecular weight, density, and lipophilicity (XLogP3). The increased molecular weight and density of the brominated analogue are expected consequences of incorporating a heavy halogen atom. The higher XLogP3 value for this compound suggests increased lipophilicity, which can have profound implications for its pharmacokinetic and pharmacodynamic profiles, potentially leading to altered membrane permeability and target engagement.
| Property | This compound | N-phenylpyridin-4-amine |
| Molecular Formula | C₁₁H₉BrN₂ | C₁₁H₁₀N₂ |
| Molecular Weight | 249.11 g/mol | 170.21 g/mol [1] |
| XLogP3 | 3.2 | 2.4[1] |
| Hydrogen Bond Donor Count | 1 | 1[1] |
| Hydrogen Bond Acceptor Count | 2 | 2[1] |
| Rotatable Bond Count | 1 | 1[1] |
| Melting Point | Not available | 177 °C[2] |
| Boiling Point | Not available | 324 °C at 760 mmHg[2] |
| Density | Not available | 1.144 g/cm³[2] |
Table 1. Comparative Physicochemical Properties.
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the coupling of a substituted pyridine with aniline. While specific experimental data for this compound is limited in publicly available literature, a general synthetic approach can be inferred from related reactions.
General Synthesis of N-phenylpyridin-4-amine Derivatives
A common method for the synthesis of N-phenylpyridin-4-amine and its derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of N-phenylpyridin-4-amine (Illustrative)
-
Materials: 4-chloropyridine hydrochloride, aniline, palladium(II) acetate, 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide, and anhydrous toluene.
-
Procedure: A mixture of 4-chloropyridine hydrochloride (1 equivalent), aniline (1.2 equivalents), palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (2.5 equivalents) is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene is added, and the mixture is heated at 100°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield N-phenylpyridin-4-amine.
Synthesis of this compound
The synthesis of this compound would likely start from a brominated pyridine precursor, such as 3-bromo-4-chloropyridine or 3-bromo-4-fluoropyridine, which would then be subjected to a similar Buchwald-Hartwig amination with aniline.
References
A Head-to-Head Comparison of Pyridinamine-Based and Related PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of pan-PIM kinase inhibitors, focusing on the performance of AZD1208 against the alternative inhibitor SGI-1776. PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as significant therapeutic targets in oncology due to their role in regulating cell survival, proliferation, and apoptosis.
Introduction to PIM Kinases
The PIM kinase family plays a crucial role in various signaling pathways that promote tumorigenesis.[1] Often found downstream of the JAK/STAT signaling pathway, PIM kinases are constitutively active and regulated primarily at the level of transcription and protein stability.[2][3] Their substrates include key regulators of the cell cycle and apoptosis such as BAD, c-Myc, and p27, making them attractive targets for cancer therapy.[1]
PIM Kinase Signaling Pathway
PIM kinases are effectors for numerous cytokine signaling pathways and phosphorylate a range of substrates that influence cell cycle progression, inhibit apoptosis, and regulate gene transcription.[1][4]
Inhibitor Performance: AZD1208 vs. SGI-1776
Both AZD1208 and SGI-1776 are potent, ATP-competitive pan-PIM kinase inhibitors.[5][6] However, their inhibitory activity against the three isoforms varies significantly, as demonstrated by their half-maximal inhibitory concentrations (IC50).
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the IC50 values for each inhibitor against the three PIM kinase isoforms. Lower values indicate greater potency.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference(s) |
| AZD1208 | 0.4 | 5.0 | 1.9 | [5][7][8][9] |
| SGI-1776 | 7 | 363 | 69 | [8][10][11][12] |
Analysis: AZD1208 demonstrates potent, low-nanomolar inhibition across all three PIM isoforms, establishing it as a true pan-PIM inhibitor.[7] In contrast, SGI-1776 is most potent against PIM-1 but shows significantly weaker activity against PIM-2 and PIM-3.[10][11][12] This difference in inhibitory profile is critical for therapeutic applications where targeting all three isoforms may be necessary to overcome functional redundancy and achieve a robust anti-tumor response. SGI-1776 was also noted to potently target the Flt3 kinase, which may contribute to its activity in certain models like FLT3-ITD mutant Acute Myeloid Leukemia (AML).[10][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data on inhibitor performance.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from luminescence-based kinase assays, such as ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant PIM-1, PIM-2, or PIM-3 enzyme.
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Peptide substrate (e.g., a derivative of the BAD protein).
-
ATP solution.
-
Test inhibitors (AZD1208, SGI-1776) serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well plates.
-
Luminometer plate reader.
Workflow:
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of 4-((3-Bromophenyl)amino)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of 4-((3-bromophenyl)amino)pyrimidine analogs, a class of compounds known for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). As the specific compound 3-bromo-N-phenylpyridin-4-amine is not extensively characterized, this guide will focus on the well-studied and closely related analog, PD153035 , which shares the 4-((3-bromophenyl)amino) core structure.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we compare the kinase selectivity of PD153035 with several clinically approved EGFR inhibitors: Gefitinib , Erlotinib , Afatinib , and Osimertinib .
Kinase Selectivity Profiles: A Comparative Analysis
The following table summarizes the kinase selectivity of PD153035 and its clinical comparators. The data for Gefitinib, Erlotinib, and Afatinib are derived from KINOMEscan™ binding assays, which measure the dissociation constant (Kd) as an indicator of binding affinity. A lower Kd value signifies a stronger interaction. For Osimertinib, predicted off-targets from computational studies are listed, and for PD153035, its high selectivity for EGFR is highlighted with reported inhibitory concentrations (IC50) against key kinases.
| Kinase Target | PD153035 (IC50/Ki) | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Afatinib (Kd, nM) | Osimertinib (Predicted Off-Targets) |
| EGFR | 25 pM (IC50), 6 pM (Ki) | 0.4 | 1 | 0.5 | Primary Target |
| HER2 (ERBB2) | >1 µM (IC50) | 2,300 | 3,100 | 14 | MET, HER2 |
| HER4 (ERBB4) | - | 1,000 | 1,000 | 1 | - |
| SRC | >50 µM (IC50) | 1,700 | 1,100 | 1,100 | SRC |
| LCK | - | 1,800 | 1,600 | 1,300 | LCK |
| JAK3 | - | - | - | - | JAK3 |
| MAP Kinases | - | - | - | - | MAP Kinases |
| CDK2 | - | - | - | - | CDK2 |
| PDGFR | >50 µM (IC50) | - | - | - | - |
| FGFR | >50 µM (IC50) | - | - | - | - |
| InsR | >50 µM (IC50) | - | - | - | - |
Kd values for Gefitinib, Erlotinib, and Afatinib are from the HMS LINCS Project KINOMEscan data. A lower Kd indicates stronger binding. Predicted off-targets for Osimertinib are based on computational analysis and may not represent direct inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the characterization of kinase inhibitors.
KINOMEscan™ Competition Binding Assay
Objective: To quantitatively measure the binding affinity of a test compound against a large panel of kinases.
Principle: This assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The ability of the test compound to compete with the immobilized ligand for kinase binding is measured.
Protocol Summary:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
-
Binding Reaction: The DNA-tagged kinases, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are used to calculate the dissociation constant (Kd) of the test compound for each kinase.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. This assay is commonly used to assess the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a desired density and allow them to attach overnight. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Phospho-EGFR Western Blotting
Objective: To assess the inhibitory effect of a compound on the phosphorylation of EGFR in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A431) to near confluency. Starve the cells in serum-free medium overnight, and then treat with the test compound for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1173) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. A total EGFR antibody and a loading control (e.g., β-actin) should be used for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of these kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Potential Off-Target Effects on SRC and LCK.
Caption: Cell Viability Assay Workflow.
Assessing the Novelty of 3-bromo-N-phenylpyridin-4-amine's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework to assess the potential novelty of the mechanism of action for 3-bromo-N-phenylpyridin-4-amine. Due to the absence of published data on its specific biological activity, this guide proposes a hypothetical mechanism based on its structural similarity to known kinase inhibitors and outlines the experimental workflow to validate this hypothesis.
The core chemical scaffold of this compound, characterized by a phenyl group linked to a pyridinamine moiety, is a well-established pharmacophore in a multitude of kinase inhibitors. These inhibitors target a wide range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. Therefore, it is plausible to hypothesize that this compound may also function as a kinase inhibitor. Its novelty would then be determined by its specific kinase targets, its potency, and its selectivity profile compared to existing compounds.
Hypothetical Mechanism of Action: Kinase Inhibition
Based on its structural features, this compound is predicted to be an ATP-competitive kinase inhibitor. The N-phenylpyridin-4-amine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors. The bromo-substituent on the pyridine ring and the unsubstituted phenyl ring will influence the compound's interaction with the surrounding hydrophobic regions of the ATP-binding site, thereby determining its target specificity and potency.
To investigate this hypothesis and assess the novelty of its mechanism, a systematic experimental approach is required. This guide outlines the necessary experimental protocols and provides a comparative analysis with structurally related, well-characterized kinase inhibitors.
Comparative Analysis of Structurally Similar Kinase Inhibitors
To contextualize the potential activity of this compound, we compare it with several known kinase inhibitors possessing a similar N-phenyl-pyridin-amine or related heterocyclic core. The table below summarizes their primary targets and reported potencies (IC50 values), offering a benchmark for evaluating any newly generated experimental data.
| Compound Name | Core Structure | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Dasatinib | Aminopyrimidine | BCR-ABL, SRC family, c-KIT, PDGFRβ | 0.6 (BCR-ABL), 0.8 (SRC) | [1] |
| Imatinib | Aminopyrimidine | BCR-ABL, c-KIT, PDGFR | 310 (BCR-ABL), 140 (c-KIT) | [2] |
| Gefitinib | Anilinoquinazoline | EGFR | 2-37 | [3] |
| Vandetanib | Anilinoquinazoline | VEGFR2, EGFR | 40, 500 | [4] |
| Amuvatinib | Phenylamino-pyrimidine | c-KIT, PDGFRα, FLT3 | 11, 28, 41 |
Experimental Protocols for Mechanism of Action Studies
To elucidate the mechanism of action of this compound and assess its novelty, a tiered experimental approach is recommended.
Kinase Inhibitor Profiling
Objective: To identify the kinase targets of this compound and determine its selectivity across the human kinome.
Methodology: Kinase Panel Screening (e.g., using a commercial service like Eurofins DiscoverX or Promega)
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: The assay typically measures the amount of ATP consumed or ADP produced by the kinase reaction. Inhibition is determined by the reduction in kinase activity in the presence of the compound compared to a DMSO control. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the percentage of inhibition for each kinase.
-
Follow-up: For kinases showing significant inhibition (e.g., >50% at 1 µM), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). A 10-point, 3-fold serial dilution starting from 10 µM is a standard approach.
-
Data Interpretation: A selective inhibitor will show high potency against a limited number of kinases, while a non-selective inhibitor will inhibit a broader range of kinases. The novelty of the compound's mechanism can be inferred from a unique selectivity profile compared to existing inhibitors.
Cellular Activity Assessment
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Line Selection: Choose a panel of human cancer cell lines. It is advisable to include cell lines known to be dependent on specific kinases identified in the profiling screen. For example, if the compound inhibits EGFR, use cell lines like A431 (overexpresses EGFR) or NCI-H1975 (contains a common EGFR mutation).
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated control.
-
Assay Procedure (MTT):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
Target Engagement and Downstream Signaling Analysis
Objective: To confirm that this compound engages its putative kinase target(s) in a cellular context and inhibits downstream signaling pathways.
Methodology: Western Blotting
-
Cell Treatment: Treat the selected cancer cell lines with this compound at concentrations around its GI50 value for a shorter duration (e.g., 1-24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets as a loading control. For example, if the target is EGFR, use antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: A reduction in the phosphorylation of the target kinase and its downstream effectors in the presence of the compound, without a significant change in total protein levels, would confirm target engagement and inhibition of the signaling pathway.
Visualizing the Hypothetical Mechanism and Experimental Workflow
To further clarify the proposed mechanism and the experimental strategy, the following diagrams are provided.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing the mechanism of action.
Conclusion
The novelty of this compound's mechanism of action is currently unknown. However, its chemical structure strongly suggests a role as a kinase inhibitor. By following the outlined experimental workflow, researchers can systematically investigate its biological activity, identify its molecular targets, and elucidate its impact on cellular signaling pathways. A comprehensive comparison of its potency and selectivity profile with existing kinase inhibitors, as benchmarked in this guide, will be crucial in determining the novelty and therapeutic potential of this compound. This structured approach will provide the necessary data to guide further drug development efforts.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) of Amino-Pyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of amino-pyridine derivatives, focusing on their potential as kinase inhibitors. While direct QSAR studies on 3-bromo-N-phenylpyridin-4-amine derivatives are not extensively available in the public domain, this document synthesizes methodologies and findings from closely related amino-pyridine series to offer a comprehensive overview for researchers in drug discovery. The data and protocols presented are based on representative studies of similar compounds and are intended to serve as a practical guide for designing and interpreting QSAR models for this class of molecules.
I. Comparative Analysis of Molecular Descriptors and Biological Activity
A crucial aspect of any QSAR study is the correlation of molecular descriptors with biological activity. In the context of amino-pyridine derivatives as kinase inhibitors, a variety of descriptors are employed to build robust models. The following table summarizes the key descriptors and their observed correlation with the inhibitory activity (pIC50) of a representative set of 2-amino-pyridine derivatives against Janus Kinase 2 (JAK2), a key target in cancer therapy.[1][2]
| Compound ID | Structure | pIC50 | Steric Fields (CoMFA) | Electrostatic Fields (CoMFA) | Hydrophobic Fields (CoMSIA) | H-Bond Donor Fields (CoMSIA) | H-Bond Acceptor Fields (CoMSIA) |
| CP1 | [Structure of CP1] | 6.85 | Favorable bulky group at R1 | Negative potential favored at R2 | Favorable at R1 | Unfavorable at R3 | Favorable at R2 |
| CP2 | [Structure of CP2] | 7.12 | Favorable bulky group at R1 | Positive potential favored at R3 | Favorable at R1 | Unfavorable at R3 | Favorable at R2 |
| CP3 | [Structure of CP3] | 5.98 | Unfavorable bulky group at R2 | Negative potential favored at R2 | Unfavorable at R2 | Favorable at R1 | Unfavorable at R3 |
| CP4 | [Structure of CP4] | 7.55 | Favorable bulky group at R1 | Positive potential favored at R3 | Favorable at R1 | Unfavorable at R3 | Favorable at R2 |
| CP5 | [Structure of CP5] | 6.21 | Unfavorable bulky group at R2 | Negative potential favored at R2 | Unfavorable at R2 | Favorable at R1 | Unfavorable at R3 |
Note: This table is a representative summary based on typical 3D-QSAR studies of amino-pyridine derivatives. The specific contributions of fields are generally visualized as contour maps.
II. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful QSAR study. The following sections outline the key methodologies.
The synthesis of substituted amino-pyridine derivatives often follows a multi-step reaction pathway. A general procedure is described below.
-
Step 1: Starting Materials: Commercially available substituted anilines and pyridines serve as the initial reactants.
-
Step 2: Intermediate Formation: The synthesis may involve the creation of intermediate compounds through reactions such as nucleophilic substitution or cross-coupling reactions.
-
Step 3: Final Product Synthesis: The final amino-pyridine derivatives are typically synthesized through a final coupling or condensation reaction.
-
Step 4: Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.
The biological activity of the synthesized compounds is determined using in vitro kinase inhibition assays.
-
Enzyme and Substrate: Recombinant human JAK2 kinase and a suitable peptide substrate are used.
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of the substrate by the kinase. This is often done using a radiometric assay (e.g., with [γ-33P]ATP) or a non-radiometric method like fluorescence polarization or luminescence-based assays.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a buffer solution.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the dose-response curves. These values are then converted to pIC50 (-logIC50) for the QSAR analysis.
The development of a 3D-QSAR model involves several computational steps.[1][2]
-
Dataset Preparation: A dataset of compounds with their corresponding biological activities (pIC50) is compiled. This dataset is typically divided into a training set (for model generation) and a test set (for model validation).
-
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and optimized using molecular mechanics or quantum mechanics methods. The molecules are then aligned based on a common scaffold or a docked conformation to a target protein.
-
Generation of Molecular Fields: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.
-
Statistical Analysis: Partial Least Squares (PLS) regression is employed to establish a correlation between the calculated molecular fields (independent variables) and the biological activity (dependent variable).
-
Model Validation: The predictive power of the generated QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², r²_pred).
III. Visualizing the QSAR Workflow and Signaling Pathway
The following diagrams illustrate the typical workflow of a 3D-QSAR study and the JAK/STAT signaling pathway, a common target for amino-pyridine inhibitors.
Caption: A typical workflow for a 3D-QSAR study of amino-pyridine derivatives.
Caption: The JAK/STAT signaling pathway inhibited by amino-pyridine derivatives.
IV. Conclusion
This guide provides a framework for understanding and conducting QSAR studies on amino-pyridine derivatives as kinase inhibitors. By systematically analyzing molecular descriptors, employing rigorous experimental protocols, and utilizing computational modeling, researchers can gain valuable insights into the structure-activity relationships of these compounds. The presented workflow and data structure, based on studies of related amino-pyridine series, offer a solid foundation for the rational design of novel and more potent kinase inhibitors for therapeutic applications. The continuous development and application of QSAR methodologies will undoubtedly accelerate the discovery of new drug candidates in this important chemical class.
References
Independent Verification of 3-bromo-N-phenylpyridin-4-amine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological effects of 3-bromo-N-phenylpyridin-4-amine against established inhibitors of the Activin Receptor-Like Kinase 5 (ALK5), a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Given the limited publicly available biological data for this compound, this document serves as a framework for its independent verification, based on the hypothesis that its chemical structure may confer ALK5 inhibitory activity.
Comparative Analysis of ALK5 Inhibitors
The TGF-β signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a known factor in the progression of various diseases, most notably cancer and fibrosis, establishing ALK5 as a significant therapeutic target.[1][3] ALK5 inhibitors typically function by competitively binding to the ATP-binding site of the kinase, which in turn prevents the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3) and halts the signaling cascade.[4]
The following table summarizes the inhibitory potency of several well-characterized ALK5 inhibitors, providing a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparison of Inhibitory Potency (IC50) of Selected ALK5 Inhibitors
| Compound | ALK5 IC50 (nM) | Selectivity and Other Notes |
| This compound | Data Not Available | To be determined through experimentation. |
| Galunisertib (LY2157299) | 56 | A potent inhibitor of the TGF-β receptor I (TβRI).[5] |
| Vactosertib (TEW-7197) | 11 | A highly potent and selective inhibitor of ALK4 and ALK5.[5] |
| RepSox (E-616452) | 23 | A selective inhibitor of TGFβR-1/ALK5.[5] |
| SB431542 | 94 | Over 100-fold more selective for ALK5 than for other kinases like p38 MAPK.[5] |
| SB525334 | 14.3 | Exhibits 4-fold lower potency for ALK4 compared to ALK5.[5] |
| GW788388 | 18 | Also demonstrates inhibitory activity against the TGF-β type II receptor.[5] |
| A-83-01 | 12 | A potent inhibitor of the TGF-β type I receptor.[5] |
| SD-208 | 48 | Shows over 100-fold selectivity for ALK5 over the TGF-βRII.[5] |
| LY364947 | 59 | Exhibits 7-fold greater selectivity for TβRI over TβRII.[5] |
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs, SMAD2 and SMAD3. These phosphorylated SMADs subsequently form a complex with SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[4][6]
Caption: The canonical TGF-β/ALK5 signaling pathway and the site of inhibition.
Experimental Protocols for Independent Verification
The following protocols outline key experiments to ascertain the biological activity of this compound as a potential ALK5 inhibitor.
In Vitro ALK5 Kinase Assay
-
Objective: To directly measure the inhibitory effect of this compound on ALK5 kinase activity.
-
Methodology:
-
A reaction mixture containing recombinant human ALK5, a suitable kinase buffer, and a known ALK5 substrate (e.g., a synthetic peptide) is prepared in a 96-well plate.
-
Serial dilutions of this compound, a positive control (e.g., SB431542), and a vehicle control are added to the wells.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP for detection).
-
The reaction is allowed to proceed for a defined period at 30°C and then terminated.
-
The amount of phosphorylated substrate is quantified using an appropriate method (e.g., scintillation counting or a phosphospecific antibody-based detection system).
-
The concentration of the compound that inhibits 50% of ALK5 activity (IC50) is calculated from the dose-response curve.
-
Cell-Based SMAD2/3 Phosphorylation Assay
-
Objective: To determine if this compound can inhibit TGF-β-induced SMAD2/3 phosphorylation within a cellular environment.
-
Methodology:
-
A cell line responsive to TGF-β stimulation (e.g., A549 human lung carcinoma cells) is cultured in multi-well plates.
-
Cells are serum-starved before being pre-treated with varying concentrations of this compound or a control inhibitor.
-
The cells are then stimulated with a known concentration of TGF-β1 for a short duration (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated SMAD2/3 and total SMAD2/3 are analyzed by Western blot or ELISA using specific antibodies.
-
The inhibition of SMAD2/3 phosphorylation is quantified relative to the vehicle-treated, TGF-β-stimulated control.
-
Experimental and Logical Workflow
The following diagram illustrates the logical flow of experiments for the independent verification of the biological effects of this compound.
References
- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 3-bromo-N-phenylpyridin-4-amine: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper handling and disposal of 3-bromo-N-phenylpyridin-4-amine (CAS No. 101569-35-9) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile rubber gloves. For extended contact, consider double gloving.
-
Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention for all exposure incidents.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data from closely related compounds and general guidelines for hazardous waste are provided for reference.
| Data Point | Guideline / Value | Source Category |
| Waste Classification | Hazardous Waste (Assumed based on chemical structure) | General Laboratory Waste Guidelines |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Safety Data Sheets for related compounds |
| Storage Requirements | Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. Keep away from sources of ignition. | General Chemical Storage Guidelines |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area. | University Waste Management Guidelines[1] |
| Disposal Method | Incineration by a licensed hazardous waste disposal company is the preferred method for halogenated organic compounds.[2] Dispose of contents/container to an approved waste disposal plant.[3][4] | General Guidelines for Halogenated Compounds |
Experimental Protocol: Small Spill Decontamination
This protocol details the procedure for cleaning a small spill (less than 5 grams) of this compound solid in a chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE) as outlined in Section 1.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Two sealable, compatible waste containers, properly labeled as "Hazardous Waste: this compound contaminated debris."
-
Scoop and brush (non-sparking).
-
Decontamination solution (e.g., a suitable organic solvent like ethanol, followed by soap and water).
-
Paper towels.
Procedure:
-
Ensure Safety: Confirm that the chemical fume hood is operational. Alert others in the laboratory of the spill.
-
Containment: Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully scoop the mixture of the spilled chemical and absorbent material into the first labeled hazardous waste container. Use a brush to collect any remaining powder.
-
Decontamination: a. Wipe the spill area with a paper towel dampened with a suitable organic solvent (e.g., ethanol) to dissolve any remaining residue. Place the used paper towel into the second hazardous waste container. b. Follow with a thorough cleaning of the area using soap and water. Place all used cleaning materials into the second hazardous waste container.
-
Final Steps: a. Seal both hazardous waste containers. b. Remove contaminated PPE and place it in the appropriate hazardous waste stream. c. Wash hands thoroughly with soap and water. d. Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. By following these operational and disposal plans, researchers can minimize risks and contribute to a culture of safety. Always consult your institution's specific waste management policies and Environmental Health and Safety office for further guidance.
References
Personal protective equipment for handling 3-bromo-N-phenylpyridin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) was located for 3-bromo-N-phenylpyridin-4-amine. The following guidance is based on safety information for structurally similar pyridine derivatives, including 4-aminopyridine and other brominated phenylpyridines. It is imperative to handle this chemical with caution and to consult a qualified safety professional before use.
Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. Based on the hazards associated with pyridine and its derivatives, the following PPE is recommended.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side protection are mandatory to prevent eye contact.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Gloves | Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][3] Avoid latex gloves.[1] See Table 2 for details. |
| Lab Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing.[1][3] | |
| Apron/Coveralls | Consider a chemically resistant apron or coveralls for procedures with a high risk of splashing. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if exposure limits are exceeded.[4] |
Table 2: Glove Selection and Chemical Resistance
Proper glove selection is critical for preventing skin contact. The following table provides guidance on glove materials for handling pyridine derivatives.
| Glove Material | Recommendation |
| Nitrile Rubber | Recommended for splash protection. Nitrile gloves offer good resistance to a variety of chemicals.[1][3] However, breakthrough can occur quickly with some organic solvents, so gloves should be changed immediately upon contamination.[5] |
| Neoprene | A suitable alternative to nitrile, offering good chemical resistance.[1] |
| Butyl Rubber | Offers excellent resistance to a wide range of chemicals, including many organic solvents.[6] |
| Latex | Not recommended due to potential for allergic reactions and poor chemical resistance to many organic compounds.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3]
-
Fume Hood: A certified laboratory chemical fume hood is essential for all procedures involving this compound to minimize inhalation of vapors.[1][4]
Safe Handling Practices:
-
Do not breathe dust or vapors.[7]
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable.[4]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][9]
-
Store segregated from incompatible materials such as strong oxidizing agents and acids.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2]
-
For large spills, contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
-
Do not dispose of down the drain.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for handling a hazardous chemical like this compound in a laboratory setting.
Caption: A workflow for the safe handling of hazardous chemicals.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. carlroth.com [carlroth.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. media.laballey.com [media.laballey.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
